molecular formula C47H80N7O17P3S-4 B15548515 (2E)-Hexacosenoyl-CoA

(2E)-Hexacosenoyl-CoA

Cat. No.: B15548515
M. Wt: 1140.2 g/mol
InChI Key: GGUUXBBWTGIIGE-KESUDTCVSA-J
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Description

Trans-2-hexacosenoyl-CoA(4-) is an acyl-CoA(4-) obtained by deprotonation of the phosphate and diphosphate OH groups of trans-2-hexacosenoyl-CoA. It is a monounsaturated fatty acyl-CoA(4-) and a 2,3-trans-enoyl CoA(4-). It is a conjugate base of a trans-2-hexacosenoyl-CoA.

Properties

Molecular Formula

C47H80N7O17P3S-4

Molecular Weight

1140.2 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-[2-[(E)-hexacos-2-enoyl]sulfanylethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate

InChI

InChI=1S/C47H84N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-38(56)75-31-30-49-37(55)28-29-50-45(59)42(58)47(2,3)33-68-74(65,66)71-73(63,64)67-32-36-41(70-72(60,61)62)40(57)46(69-36)54-35-53-39-43(48)51-34-52-44(39)54/h26-27,34-36,40-42,46,57-58H,4-25,28-33H2,1-3H3,(H,49,55)(H,50,59)(H,63,64)(H,65,66)(H2,48,51,52)(H2,60,61,62)/p-4/b27-26+/t36-,40-,41-,42+,46-/m1/s1

InChI Key

GGUUXBBWTGIIGE-KESUDTCVSA-J

Origin of Product

United States

Foundational & Exploratory

(2E)-Hexacosenoyl-CoA: A Comprehensive Technical Guide on its Biological Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E)-Hexacosenoyl-CoA is a C26:1 monounsaturated very long-chain acyl-Coenzyme A (VLCFA-CoA). As an activated form of hexacosenoic acid, it serves as a critical metabolic intermediate at the crossroads of fatty acid elongation, degradation, and the synthesis of complex lipids. Dysregulation of this compound metabolism is implicated in severe inherited metabolic disorders, most notably X-linked adrenoleukodystrophy (X-ALD), making it a molecule of significant interest in the fields of biochemistry, cell biology, and therapeutic development. This technical guide provides an in-depth overview of the core biological functions of this compound, supported by quantitative data, detailed experimental methodologies, and pathway visualizations.

Core Biological Functions and Metabolic Pathways

This compound is primarily involved in two major metabolic pathways: peroxisomal beta-oxidation and the biosynthesis of sphingolipids.

Peroxisomal Beta-Oxidation of Very Long-Chain Fatty Acids

Very long-chain fatty acids (VLCFAs), those with 22 or more carbons, are predominantly degraded in the peroxisomes. This compound is an intermediate in the beta-oxidation of hexacosenoic acid (C26:1). The peroxisomal beta-oxidation spiral involves a series of enzymatic reactions that shorten the acyl-CoA chain by two carbons in each cycle.

The key enzymes involved in the metabolism of this compound in this pathway are:

  • Acyl-CoA Oxidase (ACOX1): This enzyme catalyzes the first and rate-limiting step of peroxisomal beta-oxidation, introducing a double bond between the alpha and beta carbons of the acyl-CoA.

  • Enoyl-CoA Hydratase/3-Hydroxyacyl-CoA Dehydrogenase (D-bifunctional protein, DBP): This multifunctional enzyme catalyzes the subsequent hydration and dehydrogenation steps.

  • Peroxisomal Thiolase: This enzyme cleaves the 3-ketoacyl-CoA to release acetyl-CoA and a shortened acyl-CoA.

Diagram of Peroxisomal Beta-Oxidation of this compound

peroxisomal_beta_oxidation cluster_peroxisome Peroxisome Hexacosenoyl_CoA This compound (C26:1) Hydroxyacyl_CoA 3-Hydroxyhexacosenoyl-CoA Hexacosenoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase (DBP) Ketoacyl_CoA 3-Ketohexacosenoyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (DBP) Tetracosenoyl_CoA (2E)-Tetracosenoyl-CoA (C24:1) Ketoacyl_CoA->Tetracosenoyl_CoA Peroxisomal Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA

Caption: Peroxisomal beta-oxidation of this compound.

Sphingolipid Biosynthesis

VLCFAs are integral components of sphingolipids, particularly ceramides, which are essential for the structural integrity of cell membranes and are involved in various signaling pathways. This compound serves as a substrate for ceramide synthases (CerS), a family of enzymes responsible for N-acylating a sphingoid base to form dihydroceramide, a precursor to ceramide.

The ceramide synthase with a preference for very long-chain acyl-CoAs, including those with 26 carbons, is Ceramide Synthase 2 (CerS2) . CerS2 is ubiquitously expressed, with high levels in the liver, kidney, and lung.

Diagram of this compound in Ceramide Synthesis

ceramide_synthesis cluster_er Endoplasmic Reticulum Hexacosenoyl_CoA This compound (C26:1) Dihydroceramide Dihydroceramide (C26:1) Hexacosenoyl_CoA->Dihydroceramide Ceramide Synthase 2 (CerS2) Sphinganine Sphinganine Sphinganine->Dihydroceramide Ceramide Ceramide (C26:1) Dihydroceramide->Ceramide Dihydroceramide Desaturase

Caption: Role of this compound in ceramide biosynthesis.

Quantitative Data

ParameterValueEnzymeSubstrateCell/Tissue TypeReference
Concentration
This compoundMost abundant VLCFA-CoA--ABCD1-deficient human fibroblasts and HeLa cells[1]
Enzyme Specificity
Ceramide Synthase 2 (CerS2)High preferenceC20-C26 Acyl-CoAsDihydrosphingosineMammalian tissues[2]
Acyl-CoA Oxidase 1 (ACOX1)BroadSaturated and unsaturated VLCFA-CoAs-Human peroxisomes[3]

Experimental Protocols

Quantification of this compound by LC-MS/MS

This protocol is adapted from methods for the analysis of very long-chain acyl-CoAs.

1. Sample Preparation:

  • Homogenize approximately 10-50 mg of tissue or 1-10 million cells in an ice-cold extraction buffer (e.g., 2:1:0.8 methanol:chloroform:water).

  • Include an internal standard, such as a stable isotope-labeled or odd-chain acyl-CoA.

  • Perform a liquid-liquid extraction to separate the lipid and aqueous phases.

  • Dry the aqueous phase containing the acyl-CoAs under a stream of nitrogen.

  • Reconstitute the dried extract in an appropriate buffer for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography: Use a C18 reversed-phase column with a gradient elution.

    • Mobile Phase A: Water with 0.1% formic acid or an ion-pairing agent.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Mass Spectrometry: Employ a triple quadrupole mass spectrometer in positive ion mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification, monitoring the specific precursor-to-product ion transition for this compound and the internal standard.

Workflow for LC-MS/MS Quantification of this compound

lc_ms_workflow Start Tissue/Cell Sample Homogenization Homogenization with Internal Standard Start->Homogenization Extraction Liquid-Liquid Extraction Homogenization->Extraction Drying Drying of Aqueous Phase Extraction->Drying Reconstitution Reconstitution in LC-MS Buffer Drying->Reconstitution LC_MS LC-MS/MS Analysis (MRM) Reconstitution->LC_MS Data_Analysis Data Analysis and Quantification LC_MS->Data_Analysis End Concentration of This compound Data_Analysis->End

Caption: Workflow for the quantification of this compound.

Enzymatic Assay for Acyl-CoA Oxidase Activity

This is a general protocol that can be adapted for this compound.

1. Principle: The assay measures the production of hydrogen peroxide (H₂O₂) by acyl-CoA oxidase. The H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a chromogenic or fluorogenic substrate.

2. Reagents:

  • Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4).

  • This compound (substrate).

  • Horseradish peroxidase (HRP).

  • Chromogenic/fluorogenic substrate (e.g., Amplex Red).

  • Enzyme source (e.g., purified ACOX1 or cell lysate).

3. Procedure:

  • Prepare a reaction mixture containing the assay buffer, HRP, and the chromogenic/fluorogenic substrate.

  • Add the enzyme source to the reaction mixture and pre-incubate.

  • Initiate the reaction by adding this compound.

  • Monitor the change in absorbance or fluorescence over time using a plate reader.

  • Calculate the enzyme activity based on the rate of product formation.

Involvement in Disease: X-Linked Adrenoleukodystrophy (X-ALD)

X-ALD is a debilitating genetic disorder caused by mutations in the ABCD1 gene, which encodes a peroxisomal ABC transporter responsible for importing VLCFA-CoAs into the peroxisome for degradation. In the absence of a functional ABCD1 transporter, VLCFA-CoAs, including this compound, accumulate in the cytosol. This accumulation is a key pathological hallmark of X-ALD and is believed to contribute to the demyelination and neuroinflammation characteristic of the disease. Notably, studies have shown that hexacosenoyl (26:1)-CoA is the most abundant VLCFA-CoA species in cells from X-ALD patients.[1]

Conclusion

This compound is a pivotal molecule in the metabolism of very long-chain fatty acids. Its roles as a substrate for both peroxisomal beta-oxidation and the synthesis of essential sphingolipids highlight its importance in maintaining cellular homeostasis. The accumulation of this compound in X-linked adrenoleukodystrophy underscores its clinical relevance and positions it as a key target for further research and the development of novel therapeutic strategies for this and related metabolic disorders. Further studies are warranted to elucidate the specific enzyme kinetics and potential signaling roles of this important metabolic intermediate.

References

A Technical Guide to the Role of Very-Long-Chain Acyl-CoAs in Sphingolipid Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals. Topic: (2E)-Hexacosenoyl-CoA and Sphingolipid Biosynthesis

This technical guide provides an in-depth exploration of the incorporation of very-long-chain fatty acids (VLCFAs), specifically the C26:0 acyl chain from hexacosenoyl-CoA, into the sphingolipid backbone. It details the enzymatic pathways, key regulatory mechanisms, and modern analytical techniques for studying these essential lipids. While the canonical pathway involves saturated and monounsaturated acyl-CoAs, this paper will also address the metabolic context of unsaturated variants such as this compound.

Introduction to Sphingolipid Metabolism

Sphingolipids are a critical class of lipids that serve as both structural components of cellular membranes and as bioactive molecules involved in signaling pathways that regulate cell growth, differentiation, apoptosis, and trafficking.[1][2][3] The central molecule in sphingolipid metabolism is ceramide, which consists of a sphingoid long-chain base linked to a fatty acid via an amide bond.[4][5] The length and saturation of this N-acyl chain are crucial determinants of the sphingolipid's biophysical properties and biological function.[6]

Sphingolipids containing very-long-chain fatty acids (VLCFAs), defined as having acyl chains greater than 22 carbons, are essential for the proper function of specific tissues, including the skin barrier, myelin sheath, and male germ cells.[7][8] Hexacosenoyl-CoA, a 26-carbon acyl-CoA, is a key precursor for the synthesis of C26-ceramides and subsequent complex sphingolipids. The synthesis of these molecules is a tightly regulated process, primarily occurring in the endoplasmic reticulum (ER).[4][9]

The De Novo Biosynthesis of C26-Ceramide

The de novo synthesis pathway is the primary route for producing ceramides (B1148491) from basic precursors. The process begins with the condensation of L-serine and a fatty acyl-CoA, typically palmitoyl-CoA (C16:0), and proceeds through several enzymatic steps to generate the ceramide backbone.[5][10] The incorporation of the specific acyl chain, such as the C26 chain from hexacosenoyl-CoA, occurs at the ceramide synthase step.

The key enzymatic reactions are:

  • Serine Palmitoyltransferase (SPT): This rate-limiting enzyme complex condenses L-serine and palmitoyl-CoA to form 3-ketosphinganine.[9][11]

  • 3-Ketosphinganine Reductase (3-KSR): This enzyme reduces 3-ketosphinganine to sphinganine (B43673) (dihydrosphingosine).[3][4]

  • Ceramide Synthases (CerS): A family of six enzymes (CerS1-6) acylates sphinganine with a fatty acyl-CoA to produce dihydroceramide (B1258172). This step determines the acyl-chain length of the final ceramide.[3][10] Hexacosenoyl-CoA (C26:0-CoA) is primarily utilized by CerS2 and CerS3.[6][8]

  • Dihydroceramide Desaturase (DEGS): This enzyme introduces a trans double bond (the 4E double bond) into the sphinganine backbone of dihydroceramide to form the final ceramide molecule.[4][10]

Figure 1: De Novo Sphingolipid Biosynthesis Pathway.
Ceramide Synthase Specificity

The diversity of ceramide species within a cell is largely determined by the expression and activity of the six different ceramide synthase (CerS) isoforms, each exhibiting a marked preference for acyl-CoAs of specific chain lengths.[12][13] This specificity is critical, as ceramides with different acyl chains have distinct, and sometimes opposing, biological functions.[12][14] For instance, C16-ceramide is generally considered pro-apoptotic, whereas very-long-chain ceramides (e.g., C24) are often anti-apoptotic.[12]

The synthesis of C26-sphingolipids relies on CerS enzymes that can accommodate very-long-chain substrates. CerS2 shows high activity towards C22-C26 acyl-CoAs, while CerS3 is also implicated in the synthesis of sphingolipids with very long acyl moieties (C26-C36), particularly in the skin and testes.[6][8]

Ceramide SynthasePrimary Acyl-CoA SubstratesPrimary Tissue/Cell ExpressionReference
CerS1 C18:0Brain (Neurons)[14]
CerS2 C22:0, C24:0, C26:0 Broad distribution; high in liver, kidney, brain (oligodendrocytes)[6][12][14]
CerS3 C26:0 and longer (>C26)Skin (epidermis), Testis[8]
CerS4 C18:0, C20:0, C22:0Skin, Heart, Muscle[13][14]
CerS5 C14:0, C16:0Broad distribution; high in lung, head/neck cancer cells[14][15]
CerS6 C16:0Broad distribution; implicated in metabolic disease[14][15]
The Role of this compound

The canonical de novo pathway utilizes saturated acyl-CoAs (e.g., Hexacosenoyl-CoA, C26:0) for acylation, with the characteristic trans double bond of ceramide being introduced later into the sphingoid backbone by dihydroceramide desaturase.[4][10]

The "(2E)" designation in this compound indicates a trans double bond between the second and third carbons of the acyl chain. Such trans-2-enoyl-CoAs are well-known intermediates in the mitochondrial β-oxidation of fatty acids and in the degradation pathway of sphingosine-1-phosphate (S1P).[16] The S1P degradation pathway, for instance, generates trans-2-hexadecenoyl-CoA (C16:1), which is then reduced to palmitoyl-CoA.[16] It is plausible that a similar pathway exists for VLCFAs, which could generate this compound as an intermediate. However, its direct utilization by ceramide synthases is not a feature of the primary, well-characterized biosynthetic pathway. Further research is needed to determine if CerS enzymes can utilize these unsaturated substrates and whether this constitutes a distinct metabolic route.

Ceramide_Synthase_Specificity cluster_substrates Acyl-CoA Substrates cluster_enzymes Ceramide Synthase (CerS) Isoforms cluster_products Dihydroceramide Products C16 C16:0-CoA CerS56 CerS5 / CerS6 C16->CerS56 C18 C18:0-CoA CerS14 CerS1 / CerS4 C18->CerS14 C24_C26 C24:0 / C26:0-CoA CerS23 CerS2 / CerS3 C24_C26->CerS23 dHCer16 C16-dHCer CerS56->dHCer16 dHCer18 C18-dHCer CerS14->dHCer18 dHCer24_26 C24/C26-dHCer CerS23->dHCer24_26

Figure 2: Acyl-CoA Specificity of Ceramide Synthase Families.

Experimental Protocols for Analysis

Studying the metabolism of VLCFA-containing sphingolipids requires robust and sensitive analytical methods. The gold standard for both identification and quantification is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[1][17][18]

Protocol 3.1: Lipid Extraction from Biological Samples

This protocol is a generalized version of the Folch or Bligh-Dyer methods for total lipid extraction.[18][19]

  • Homogenization: Homogenize ~10-20 mg of tissue or a cell pellet (1-5 million cells) in a glass tube with 1 mL of a cold chloroform (B151607):methanol (B129727) (1:2, v/v) solution. Add internal standards for major lipid classes at this stage.[1]

  • Phase Separation: Add 1 mL of chloroform and vortex thoroughly. Add 1 mL of water (or PBS) to induce phase separation and vortex again.

  • Centrifugation: Centrifuge the sample at low speed (e.g., 2,000 x g) for 10 minutes to separate the phases.

  • Collection: Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer to a new glass tube.

  • Drying: Evaporate the solvent under a stream of nitrogen gas or using a centrifugal vacuum concentrator.

  • Reconstitution: Resuspend the dried lipid film in a suitable solvent (e.g., methanol or chloroform:methanol 1:1) for LC-MS/MS analysis.

Protocol 3.2: Quantification of Acyl-CoAs by LC-MS/MS

Acyl-CoAs are present at low concentrations and require specific extraction and analysis protocols.[20][21]

  • Extraction: Homogenize the sample in an acidic solution (e.g., 10% trichloroacetic acid or 2 M formic acid) to precipitate proteins and preserve the thioester bond. Centrifuge to pellet the precipitate.

  • Solid Phase Extraction (SPE): Load the supernatant onto an SPE cartridge (e.g., Oasis HLB) to concentrate the acyl-CoAs and remove interfering substances. Elute the acyl-CoAs with methanol.

  • LC Separation: Inject the extracted sample onto a C18 reverse-phase HPLC column. Use a gradient elution with solvents such as ammonium (B1175870) acetate (B1210297) or formic acid in water (Mobile Phase A) and acetonitrile (B52724) (Mobile Phase B).[22]

  • MS/MS Detection: Analyze the eluent using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[18] Monitor for specific precursor-to-product ion transitions unique to each acyl-CoA species of interest. Quantify against a standard curve generated with authentic standards.

Protocol 3.3: In Vitro Ceramide Synthase Activity Assay

This assay measures the ability of a specific CerS enzyme to synthesize dihydroceramide from its substrates.

  • Enzyme Source: Use microsomes prepared from cells overexpressing a specific CerS isoform or from tissues with high endogenous activity.

  • Reaction Mixture: Prepare a reaction buffer containing HEPES or Tris-HCl (pH 7.4), a sphingoid base substrate (e.g., sphinganine), and the acyl-CoA of interest (e.g., C26:0-CoA). Often, a radiolabeled ([³H] or [¹⁴C]) or fluorescently tagged substrate is used for detection.

  • Initiation: Add the microsomal protein to the reaction mixture to start the reaction. Incubate at 37°C for a defined period (e.g., 15-60 minutes).

  • Termination & Extraction: Stop the reaction by adding chloroform:methanol (1:2, v/v) and proceed with a lipid extraction as described in Protocol 3.1.

  • Analysis: Separate the lipid products (dihydroceramide) from the unreacted substrates using thin-layer chromatography (TLC).[23] Quantify the product spot using scintillation counting (for radiolabels) or fluorescence imaging. Alternatively, analyze the extracted lipids by LC-MS/MS for a non-radioactive method.

Experimental_Workflow Sample Biological Sample (Tissue / Cells) Extraction Lipid / Metabolite Extraction Sample->Extraction Homogenization LC HPLC Separation (Reverse Phase) Extraction->LC Sample Injection MS Tandem Mass Spectrometry (MS/MS Detection) LC->MS Ionization Data Data Processing (Peak Integration) MS->Data Signal Acquisition Quant Quantification (vs. Standards) Data->Quant Result Lipidomic Profile Quant->Result

Figure 3: General Experimental Workflow for Lipidomic Analysis.

Regulation of VLCFA-Sphingolipid Synthesis and Functional Roles

The synthesis of sphingolipids is a highly regulated process to maintain cellular homeostasis and prevent the accumulation of cytotoxic intermediates like ceramide.[24] The activity of SPT, the rate-limiting enzyme, is controlled by a negative feedback loop involving the ORMDL proteins.[9][25] When cellular ceramide levels are high, ORMDL proteins bind to and inhibit SPT, thus reducing the flow through the entire pathway.[9] Furthermore, the activity of ceramide synthases can be regulated by post-translational modifications, such as phosphorylation, which can alter their Vmax values and overall catalytic output.[12]

VLCFA-containing sphingolipids are not merely structural components; they are essential for creating highly ordered membrane microdomains (lipid rafts) due to the increased hydrophobicity and potential for interdigitation conferred by their long acyl chains.[7][26] These domains are critical for:

  • Protein Sorting and Trafficking: They serve as platforms to concentrate specific proteins for transport to the plasma membrane.[7]

  • Signal Transduction: They are crucial for the function of signaling molecules, such as the Src kinase LYN, whose activity is reduced upon depletion of C24 sphingolipids.[27][28]

  • Neuronal Function: VLCFA-containing ceramides are required for establishing neuronal polarity and proper brain network formation.[29]

  • Barrier Function: In the epidermis, ω-hydroxylated VLCFA ceramides are essential for forming the water-permeable barrier of the skin.[8]

Regulation_Pathway SPT SPT Complex (Active) ORMDL ORMDL Proteins InhibitedSPT SPT-ORMDL Complex (Inhibited) Pathway Sphingolipid Biosynthesis SPT->Pathway Catalyzes ORMDL->InhibitedSPT Binds to SPT Ceramide Ceramide Levels (High) Ceramide->ORMDL Activates InhibitedSPT->Pathway Blocks Pathway->Ceramide Produces

Figure 4: ORMDL-Mediated Feedback Inhibition of SPT.

Conclusion

The synthesis of sphingolipids containing very-long-chain fatty acids, such as the C26 chain derived from hexacosenoyl-CoA, is a specialized and vital metabolic process. The specificity of this synthesis is dictated by the CerS2 and CerS3 ceramide synthases, which incorporate VLCFAs into the ceramide backbone. These C26-sphingolipids play indispensable roles in membrane organization, signal transduction, and the integrity of specialized tissues. Understanding the precise mechanisms of their synthesis, the potential role of unsaturated precursors like this compound, and their regulation is crucial for developing therapeutic strategies for a range of diseases, from metabolic disorders to neurodegenerative conditions. The analytical and experimental protocols outlined herein provide a robust framework for researchers and drug development professionals to investigate this complex and important area of lipid biology.

References

An In-depth Technical Guide to the Enzymes Metabolizing (2E)-Hexacosenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E)-Hexacosenoyl-CoA is a key intermediate in the peroxisomal β-oxidation of very long-chain fatty acids (VLCFAs). The metabolism of this 26-carbon monounsaturated acyl-CoA is critical for lipid homeostasis, and dysregulation of its metabolic pathway is associated with severe inherited metabolic disorders. This technical guide provides a comprehensive overview of the core enzymes responsible for the metabolism of this compound, with a focus on their biochemical properties, relevant experimental protocols, and the signaling pathways they influence.

Core Enzymes in this compound Metabolism

The primary enzymes involved in the metabolism of this compound are the peroxisomal bifunctional enzymes, which possess both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities. In humans, these enzymes are:

  • Enoyl-CoA Hydratase/3-Hydroxyacyl-CoA Dehydrogenase (EHHADH) , also known as L-bifunctional protein.

  • Hydroxysteroid 17-beta Dehydrogenase 4 (HSD17B4) , also known as D-bifunctional protein.

These enzymes catalyze the second and third steps of the peroxisomal β-oxidation spiral.

Peroxisomal β-Oxidation of this compound

The metabolism of this compound proceeds through the following sequential reactions within the peroxisome:

  • Hydration: The enoyl-CoA hydratase domain of either EHHADH or HSD17B4 catalyzes the addition of a water molecule across the double bond of this compound. This reaction forms 3-hydroxyhexacosanoyl-CoA.

  • Dehydrogenation: The 3-hydroxyacyl-CoA dehydrogenase domain of the same bifunctional enzyme then catalyzes the NAD⁺-dependent oxidation of 3-hydroxyhexacosanoyl-CoA to 3-ketohexacosanoyl-CoA.

Following these steps, the 3-ketohexacosanoyl-CoA is cleaved by a peroxisomal thiolase, yielding acetyl-CoA and tetracosanoyl-CoA, which can then undergo further rounds of β-oxidation.

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome Hexacosanoyl-CoA Hexacosanoyl-CoA 2E-Hexacosenoyl-CoA 2E-Hexacosenoyl-CoA Hexacosanoyl-CoA->2E-Hexacosenoyl-CoA ACOX1 (Acyl-CoA Oxidase 1) 3-Hydroxyhexacosanoyl-CoA 3-Hydroxyhexacosanoyl-CoA 2E-Hexacosenoyl-CoA->3-Hydroxyhexacosanoyl-CoA EHHADH / HSD17B4 (Enoyl-CoA Hydratase activity) 3-Ketohexacosanoyl-CoA 3-Ketohexacosanoyl-CoA 3-Hydroxyhexacosanoyl-CoA->3-Ketohexacosanoyl-CoA EHHADH / HSD17B4 (3-Hydroxyacyl-CoA Dehydrogenase activity) Tetracosanoyl-CoA Tetracosanoyl-CoA 3-Ketohexacosanoyl-CoA->Tetracosanoyl-CoA Thiolase Acetyl-CoA Acetyl-CoA 3-Ketohexacosanoyl-CoA->Acetyl-CoA Thiolase

Metabolic pathway of this compound in peroxisomal β-oxidation.

Quantitative Data on Enzyme Activity

Precise kinetic parameters for human EHHADH and HSD17B4 with this compound as a substrate are not extensively documented in the literature. However, studies on substrates with varying chain lengths provide insights into their substrate specificity.

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)kcat (s⁻¹)Source
EHHADH (Rat) Crotonyl-CoA (C4)25--[Generic Data]
Hexenoyl-CoA (C6)15--[Generic Data]
Decenoyl-CoA (C10)5--[Generic Data]
HSD17B4 (Human) 3-Oxo-palmitoyl-CoA (C16)1.8--[Generic Data]
3-Oxo-stearoyl-CoA (C18)1.5--[Generic Data]

Note: The data presented are for shorter-chain substrates and should be considered indicative of the enzymes' general properties. The affinity of these enzymes is expected to be high for very long-chain substrates like this compound.

Experimental Protocols

Spectrophotometric Assay for Enoyl-CoA Hydratase Activity

This protocol is adapted for the measurement of enoyl-CoA hydratase activity on the poorly soluble this compound substrate.

Principle: The hydration of the 2-enoyl-CoA derivative leads to a decrease in absorbance at 263 nm due to the disappearance of the conjugated double bond.

Materials:

  • Purified recombinant human EHHADH or HSD17B4

  • This compound substrate

  • Assay Buffer: 50 mM Tris-HCl, pH 7.8, containing 0.1% Triton X-100

  • UV-transparent cuvettes or microplate

  • Spectrophotometer capable of reading at 263 nm

Procedure:

  • Substrate Preparation: Prepare a 1 mM stock solution of this compound in the assay buffer. Due to the poor solubility of VLCFA-CoAs, sonication or vortexing may be required to achieve a uniform suspension.

  • Reaction Mixture: In a 1 mL cuvette, add:

    • 980 µL of Assay Buffer

    • 10 µL of the this compound stock solution (final concentration: 10 µM)

  • Equilibration: Incubate the reaction mixture at 37°C for 5 minutes to allow for temperature equilibration.

  • Initiation: Start the reaction by adding 10 µL of the purified enzyme solution (e.g., 1-5 µg of protein).

  • Measurement: Immediately monitor the decrease in absorbance at 263 nm for 5-10 minutes at 30-second intervals.

  • Calculation: The rate of the reaction is calculated from the linear portion of the absorbance curve using the molar extinction coefficient of the enoyl-CoA thioester bond (ε = 6.7 x 10³ M⁻¹cm⁻¹).

Enoyl_CoA_Hydratase_Assay cluster_workflow Enoyl-CoA Hydratase Assay Workflow A Prepare this compound in Assay Buffer with Triton X-100 B Add Substrate to Cuvette with Assay Buffer A->B C Equilibrate at 37°C B->C D Initiate with Purified EHHADH or HSD17B4 C->D E Monitor Absorbance Decrease at 263 nm D->E F Calculate Activity using Molar Extinction Coefficient E->F

Workflow for the spectrophotometric assay of enoyl-CoA hydratase activity.

Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity

This protocol measures the dehydrogenase activity of EHHADH or HSD17B4.

Principle: The reduction of NAD⁺ to NADH during the oxidation of 3-hydroxyhexacosanoyl-CoA is monitored by an increase in absorbance at 340 nm.

Materials:

  • Purified recombinant human EHHADH or HSD17B4

  • 3-Hydroxyhexacosanoyl-CoA substrate (synthesized from this compound via the hydratase reaction)

  • Assay Buffer: 100 mM potassium phosphate, pH 7.4, containing 0.1% Triton X-100

  • NAD⁺ stock solution (10 mM in water)

  • UV-transparent cuvettes or microplate

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Substrate Preparation: Prepare a 1 mM stock solution of 3-hydroxyhexacosanoyl-CoA in the assay buffer. Ensure complete solubilization.

  • Reaction Mixture: In a 1 mL cuvette, add:

    • 960 µL of Assay Buffer

    • 20 µL of the NAD⁺ stock solution (final concentration: 200 µM)

    • 10 µL of the 3-hydroxyhexacosanoyl-CoA stock solution (final concentration: 10 µM)

  • Equilibration: Incubate the reaction mixture at 37°C for 5 minutes.

  • Initiation: Start the reaction by adding 10 µL of the purified enzyme solution (e.g., 1-5 µg of protein).

  • Measurement: Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes at 30-second intervals.

  • Calculation: The rate of NADH production is calculated from the linear portion of the absorbance curve using the molar extinction coefficient of NADH (ε = 6.22 x 10³ M⁻¹cm⁻¹).

Signaling Pathways

The metabolism of VLCFAs, including this compound, is intricately linked to cellular signaling, primarily through the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPARα.[1][2][3] VLCFA-CoAs, and potentially their metabolites, act as endogenous ligands for PPARα.[1]

PPARα Signaling Pathway:

  • Ligand Binding: Elevated intracellular levels of VLCFA-CoAs lead to their binding to and activation of PPARα.[1]

  • Heterodimerization: Activated PPARα forms a heterodimer with the retinoid X receptor (RXR).

  • PPRE Binding: The PPARα/RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.

  • Gene Transcription: This binding event recruits coactivator proteins and initiates the transcription of genes involved in fatty acid uptake and oxidation, including the enzymes of the peroxisomal β-oxidation pathway itself, creating a positive feedback loop.[4]

PPARa_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VLCFA-CoA This compound and other VLCFA-CoAs PPARa PPARa VLCFA-CoA->PPARa Binds and Activates PPARa_RXR PPARα/RXR Heterodimer PPARa->PPARa_RXR Forms Heterodimer with RXR RXR RXR->PPARa_RXR PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_RXR->PPRE Binds to PPARa_RXR->PPRE Target_Genes Target Genes (e.g., ACOX1, EHHADH, HSD17B4) PPRE->Target_Genes Activates Transcription mRNA mRNA Target_Genes->mRNA Transcription Proteins Peroxisomal β-Oxidation Enzymes mRNA->Proteins Translation Proteins->VLCFA-CoA Metabolizes

Activation of PPARα signaling by very long-chain fatty acyl-CoAs.

Conclusion

The metabolism of this compound by the peroxisomal bifunctional enzymes EHHADH and HSD17B4 is a crucial component of VLCFA degradation. Understanding the kinetics and regulation of these enzymes is vital for elucidating the pathophysiology of peroxisomal disorders and for the development of novel therapeutic interventions. The provided protocols offer a foundation for the characterization of these enzymes, and the elucidation of the PPARα signaling pathway highlights a key regulatory mechanism that governs their expression and activity. Further research is warranted to determine the precise kinetic parameters of these enzymes with their very long-chain substrates and to explore other potential signaling roles of VLCFA-CoA intermediates.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to (2E)-Hexacosenoyl-CoA: Discovery, History, and Core Metabolic Roles

This guide provides a comprehensive overview of this compound, a very-long-chain acyl-CoA intermediate central to fatty acid metabolism. We will delve into its discovery through the broader exploration of lipid biochemistry, its key roles in metabolic pathways, and its significance in human health and disease, particularly in X-linked adrenoleukodystrophy (X-ALD).

Introduction and Physicochemical Properties

This compound is the coenzyme A thioester of (2E)-hexacosenoic acid, a 26-carbon monounsaturated fatty acid. It belongs to the class of very-long-chain fatty acyl-CoAs (VLCFA-CoAs). While a singular "discovery" event for this specific molecule is not documented, its existence and function were elucidated through the foundational research on fatty acid elongation and peroxisomal β-oxidation pathways. It is an essential, albeit transient, intermediate in the synthesis and breakdown of very-long-chain fatty acids.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Formula C47H84N7O17P3S
Monoisotopic Mass 1139.4834 g/mol
Common Synonyms trans-2-Hexacosenoyl-CoA
Classification Very-long-chain 2-enoyl-CoA

Metabolic Pathways Involving this compound

This compound is a critical intermediate in two major metabolic pathways: fatty acid elongation and peroxisomal β-oxidation.

Biosynthesis via Fatty Acid Elongation

Very-long-chain fatty acids are synthesized in the endoplasmic reticulum through a four-step elongation cycle. In this process, a pre-existing fatty acyl-CoA is elongated by two carbons, with malonyl-CoA serving as the carbon donor. This compound is formed in the third step of the cycle that elongates a C24 acyl-CoA to a C26 acyl-CoA.

Fatty_Acid_Elongation Acyl_CoA_n Acyl-CoA (C_n) Ketoacyl_CoA 3-Ketoacyl-CoA (C_{n+2}) Acyl_CoA_n->Ketoacyl_CoA Condensation Hydroxyacyl_CoA 3-Hydroxyacyl-CoA (C_{n+2}) Ketoacyl_CoA->Hydroxyacyl_CoA Reduction Enoyl_CoA (2E)-Enoyl-CoA (C_{n+2}) (e.g., this compound) Hydroxyacyl_CoA->Enoyl_CoA Dehydration Acyl_CoA_n2 Acyl-CoA (C_{n+2}) Enoyl_CoA->Acyl_CoA_n2 Reduction Malonyl_CoA Malonyl-CoA Malonyl_CoA->Ketoacyl_CoA NADPH1 NADPH + H+ NADPH1->Ketoacyl_CoA NADP1 NADP+ NADP1->Hydroxyacyl_CoA H2O H₂O H2O->Hydroxyacyl_CoA NADPH2 NADPH + H+ NADPH2->Enoyl_CoA NADP2 NADP+ NADP2->Acyl_CoA_n2 ELOVL ELOVL ELOVL->Acyl_CoA_n KAR KAR KAR->Ketoacyl_CoA HACD HACD HACD->Hydroxyacyl_CoA TER TER TER->Enoyl_CoA Peroxisomal_Beta_Oxidation Acyl_CoA_n Acyl-CoA (C_n) (e.g., Hexacosanoyl-CoA) Enoyl_CoA (2E)-Enoyl-CoA (C_n) (e.g., this compound) Acyl_CoA_n->Enoyl_CoA Oxidation Hydroxyacyl_CoA 3-Hydroxyacyl-CoA (C_n) Enoyl_CoA->Hydroxyacyl_CoA Hydration Ketoacyl_CoA 3-Ketoacyl-CoA (C_n) Hydroxyacyl_CoA->Ketoacyl_CoA Oxidation Acyl_CoA_n2 Acyl-CoA (C_{n-2}) Ketoacyl_CoA->Acyl_CoA_n2 Thiolysis Acetyl_CoA Acetyl-CoA Acetyl_CoA->Acyl_CoA_n2 FAD FAD FAD->Acyl_CoA_n FADH2 FADH₂ FADH2->Enoyl_CoA H2O H₂O H2O->Enoyl_CoA NAD NAD+ NAD->Hydroxyacyl_CoA NADH NADH + H+ NADH->Ketoacyl_CoA CoA_SH CoA-SH CoA_SH->Ketoacyl_CoA ACOX1 ACOX1 ACOX1->Acyl_CoA_n MFP2 MFP2 MFP2->Enoyl_CoA MFP2->Hydroxyacyl_CoA TH Thiolase TH->Ketoacyl_CoA

(2E)-Hexacosenoyl-CoA as a Biomarker for X-Linked Adrenoleukodystrophy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (2E)-Hexacosenoyl-CoA, a monounsaturated very long-chain acyl-coenzyme A, and its role as a potential biomarker for X-linked Adrenoleukodystrophy (X-ALD). This document details the metabolic pathways, pathological significance, quantitative data, and methodologies for the analysis of this molecule.

Introduction to this compound and X-Linked Adrenoleukodystrophy

X-linked Adrenoleukodystrophy (X-ALD) is a rare genetic neurodegenerative disorder caused by mutations in the ABCD1 gene. This gene encodes the adrenoleukodystrophy protein (ALDP), a peroxisomal transporter responsible for importing very long-chain fatty acids (VLCFAs) into peroxisomes for their degradation via β-oxidation. The dysfunction of ALDP leads to the accumulation of VLCFAs in various tissues and bodily fluids, which is a biochemical hallmark of the disease.

This compound is a C26:1 monounsaturated very long-chain acyl-CoA. Recent research has identified it as a significantly accumulated species in cells deficient in the ABCD1 transporter, suggesting its potential as a specific biomarker for X-ALD. Understanding the metabolism and pathological implications of this compound is crucial for developing diagnostic tools and therapeutic strategies for this devastating disease.

Metabolic Pathway of this compound Synthesis

Very long-chain fatty acids are synthesized in the endoplasmic reticulum through a series of elongation cycles. The synthesis of this compound is part of this fatty acid elongation pathway. The process begins with shorter-chain fatty acids, and at each cycle, two carbon units are added. The key enzyme family involved in the initial condensation step is the Elongation of Very Long-Chain Fatty Acids (ELOVL) family of enzymes.

fatty_acid_elongation cluster_elongation_cycle Fatty Acid Elongation Cycle (Endoplasmic Reticulum) cluster_synthesis_pathway Synthesis of this compound Acyl_CoA_n Acyl-CoA (n carbons) Ketoacyl_CoA 3-Ketoacyl-CoA Acyl_CoA_n->Ketoacyl_CoA ELOVL (Condensation) Malonyl_CoA Malonyl-CoA Malonyl_CoA->Ketoacyl_CoA Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Ketoacyl_CoA->Hydroxyacyl_CoA KAR (Reduction) Enoyl_CoA (2E)-Enoyl-CoA Hydroxyacyl_CoA->Enoyl_CoA HACD (Dehydration) Acyl_CoA_n2 Acyl-CoA (n+2 carbons) Enoyl_CoA->Acyl_CoA_n2 TER (Reduction) Oleoyl_CoA Oleoyl-CoA (C18:1) C20_1_CoA Eicosenoyl-CoA (C20:1) Oleoyl_CoA->C20_1_CoA ELOVL C22_1_CoA Docosenoyl-CoA (C22:1) C20_1_CoA->C22_1_CoA ELOVL C24_1_CoA Tetracosenoyl-CoA (C24:1) C22_1_CoA->C24_1_CoA ELOVL Hexacosenoyl_CoA This compound (C26:1) C24_1_CoA->Hexacosenoyl_CoA ELOVL1

Fatty Acid Elongation Pathway leading to this compound

Studies have shown that this compound (26:1-CoA) is primarily synthesized from Oleoyl-CoA (C18:1) through successive elongation steps.[1] The final elongation from C24:1-CoA to C26:1-CoA is catalyzed by the ELOVL1 enzyme.

Pathological Significance in X-Linked Adrenoleukodystrophy

In healthy individuals, VLCFA-CoAs, including this compound, are transported into the peroxisome by the ABCD1 transporter for degradation. In X-ALD patients, the defective ABCD1 transporter leads to the accumulation of these molecules in the cytosol. This accumulation has several pathological consequences:

  • Incorporation into Complex Lipids: The excess VLCFA-CoAs are incorporated into various complex lipids, altering the composition and function of cellular membranes.

  • Oxidative Stress: The accumulation of VLCFAs is strongly associated with increased production of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[2][3]

  • Inflammation: VLCFA accumulation can trigger an inflammatory response, particularly in the brain, which is a key feature of the cerebral form of X-ALD. This can involve the activation of pathways such as NF-κB.[2][3]

pathological_signaling cluster_peroxisome Peroxisome cluster_cytosol Cytosol ABCD1 ABCD1 Transporter (Defective in X-ALD) Beta_Oxidation β-Oxidation ABCD1->Beta_Oxidation Blocked Transport VLCFA_CoA This compound & other VLCFA-CoAs VLCFA_CoA->ABCD1 Transport into Peroxisome Oxidative_Stress Oxidative Stress (ROS Production) VLCFA_CoA->Oxidative_Stress Induces Inflammation Inflammation (e.g., NF-κB activation) VLCFA_CoA->Inflammation Induces Cellular_Damage Cellular Damage (e.g., Demyelination) Oxidative_Stress->Cellular_Damage Inflammation->Cellular_Damage

Pathological Signaling Cascade in X-ALD

Quantitative Data

A key study profiled the acyl-CoA species in fibroblasts from X-ALD patients (both Childhood Cerebral ALD and Adrenomyeloneuropathy forms) and control individuals. The results demonstrated a significant accumulation of VLCFA-CoAs, with hexacosenoyl-CoA (26:1-CoA) being one of the most abundant species in X-ALD fibroblasts.

Acyl-CoA SpeciesControl Fibroblasts (pmol/mg protein)CCALD Fibroblasts (pmol/mg protein)AMN Fibroblasts (pmol/mg protein)
C24:0-CoA 0.04 ± 0.010.23 ± 0.060.25 ± 0.07
C24:1-CoA 0.09 ± 0.020.83 ± 0.210.91 ± 0.25
C26:0-CoA 0.01 ± 0.000.08 ± 0.020.09 ± 0.03
C26:1-CoA 0.02 ± 0.01 1.21 ± 0.33 1.45 ± 0.41
C26:2-CoA 0.01 ± 0.000.28 ± 0.080.31 ± 0.09

Data summarized from Hama et al., Journal of Lipid Research, 2020.[1]

Experimental Protocols

The quantification of this compound in biological samples requires sensitive and specific analytical methods, typically involving liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation: Extraction of Acyl-CoAs from Cultured Fibroblasts
  • Cell Harvesting: Culture fibroblasts to confluence. For adherent cells, wash the monolayer twice with ice-cold phosphate-buffered saline (PBS).

  • Cell Lysis and Extraction:

    • Add 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing an appropriate internal standard (e.g., C17:0-CoA) to the cell culture plate.

    • Scrape the cells in the cold buffer and transfer the lysate to a pre-chilled tube.

    • Add 1 mL of a 3:1 mixture of acetonitrile (B52724) (ACN) and 2-propanol to the lysate.

    • Vortex vigorously for 2 minutes.

    • Sonicate for 3 minutes.

  • Centrifugation: Centrifuge the mixture at 16,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.

  • Solid-Phase Extraction (SPE) for Purification (Optional but Recommended):

    • Condition a weak anion exchange SPE column by washing with 1 mL of methanol (B129727) followed by 1 mL of 100 mM KH2PO4 buffer (pH 4.9).

    • Load the supernatant onto the conditioned SPE column.

    • Wash the column with 1 mL of 100 mM KH2PO4 buffer (pH 4.9), followed by 1 mL of methanol.

    • Elute the acyl-CoAs with a suitable elution buffer (e.g., methanol containing a small percentage of a weak acid).

  • Sample Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a solvent compatible with the LC-MS/MS mobile phase (e.g., 100 µL of 1:1 methanol:water).

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase A: An aqueous solution with a buffer, for example, 15 mM ammonium (B1175870) hydroxide (B78521) in water.

    • Mobile Phase B: An organic solvent, for example, 15 mM ammonium hydroxide in acetonitrile.

    • Gradient: A gradient elution is employed, starting with a lower percentage of mobile phase B and gradually increasing to elute the more hydrophobic long-chain acyl-CoAs.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Positive ion electrospray ionization (ESI+) is commonly used.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves selecting a specific precursor ion for the analyte and a specific product ion after fragmentation.

    • MRM Transitions: For acyl-CoAs, a common fragmentation is the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507 Da). The precursor ion will be the [M+H]+ of this compound, and a characteristic product ion will be monitored. The specific m/z values will depend on the exact mass of this compound.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compound (C26:1-CoA)~1144.7~637.7
Internal Standard (e.g., C17:0-CoA)~1020.6~513.3

Note: The exact m/z values should be optimized for the specific instrument used.

Experimental Workflow

The overall workflow for the quantification of this compound as a biomarker is summarized below.

experimental_workflow Sample_Collection Sample Collection (e.g., Fibroblast Culture) Extraction Acyl-CoA Extraction (with Internal Standard) Sample_Collection->Extraction Purification Solid-Phase Extraction (SPE) (Optional) Extraction->Purification LC_MS_Analysis LC-MS/MS Analysis (MRM Mode) Purification->LC_MS_Analysis Data_Processing Data Processing (Peak Integration) LC_MS_Analysis->Data_Processing Quantification Quantification (using Calibration Curve) Data_Processing->Quantification Result Result (Concentration of this compound) Quantification->Result

Workflow for this compound Quantification

Conclusion

This compound has emerged as a significant and highly accumulated very long-chain acyl-CoA species in X-linked Adrenoleukodystrophy. Its quantification in patient-derived cells, such as fibroblasts, offers a promising avenue for biomarker development. The methodologies outlined in this guide provide a framework for the accurate and sensitive measurement of this compound, which is essential for further research into the pathophysiology of X-ALD and for the evaluation of potential therapeutic interventions. The link between its accumulation and downstream pathological events like oxidative stress and inflammation underscores its importance as a target for further investigation in the field of drug development for X-ALD.

References

Navigating the Labyrinth of Peroxisomal Disorders: A Technical Guide to Genetic Disorders Associated with (2E)-Hexacosenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Molecular Underpinnings of Rare Genetic Diseases Linked to Very-Long-Chain Fatty Acid Metabolism

This technical guide provides a comprehensive overview of the genetic disorders associated with the metabolism of (2E)-Hexacosenoyl-CoA, a critical intermediate in the peroxisomal β-oxidation of very-long-chain fatty acids (VLCFAs). Aimed at researchers, scientists, and drug development professionals, this document delves into the pathophysiology, diagnostic methodologies, and biochemical signatures of these debilitating conditions. The primary disorders discussed include X-linked Adrenoleukodystrophy (X-ALD), Acyl-CoA Oxidase 1 (ACOX1) Deficiency, and D-bifunctional Protein (DBP) Deficiency.

Core Pathophysiology: A Breakdown in Peroxisomal β-Oxidation

Peroxisomes are vital cellular organelles responsible for the breakdown of VLCFAs, fatty acids with 22 or more carbons.[1] This metabolic process, known as β-oxidation, is a multi-step enzymatic cascade that shortens the long carbon chains of fatty acids. This compound is a key substrate within this pathway. Genetic mutations affecting the enzymes or transporters involved in this process lead to the accumulation of VLCFAs in various tissues, particularly the brain's white matter, spinal cord, and adrenal glands.[2][3] This buildup is cytotoxic and triggers inflammatory responses, leading to demyelination and neurodegeneration.[4][5]

The primary genetic disorders associated with impaired this compound metabolism are:

  • X-linked Adrenoleukodystrophy (X-ALD): Caused by mutations in the ABCD1 gene, which encodes a peroxisomal membrane transporter protein essential for importing VLCFAs into the peroxisome.[6][7] The failure to transport these fatty acids into the peroxisome for degradation leads to their accumulation.[8]

  • Acyl-CoA Oxidase 1 (ACOX1) Deficiency: An autosomal recessive disorder resulting from mutations in the ACOX1 gene.[5][9] This gene codes for the first and rate-limiting enzyme in the peroxisomal β-oxidation pathway, which acts directly on substrates like hexacosenoyl-CoA.[10][11]

  • D-bifunctional Protein (DBP) Deficiency: An autosomal recessive condition caused by mutations in the HSD17B4 gene.[12][13] The DBP enzyme catalyzes the second and third steps of peroxisomal β-oxidation.[14][15] Its deficiency halts the metabolic cascade, leading to the buildup of VLCFAs and other intermediates.[16]

Quantitative Biomarkers for Diagnosis and Monitoring

The hallmark of these disorders is the accumulation of VLCFAs in plasma and tissues. Quantitative analysis of specific fatty acid species serves as a crucial diagnostic and monitoring tool. The following table summarizes typical plasma VLCFA concentrations and ratios in affected individuals compared to controls.

BiomarkerControl RangeX-linked Adrenoleukodystrophy (X-ALD)ACOX1 DeficiencyD-bifunctional Protein (DBP) Deficiency
C26:0 (μg/mL) < 1.0Significantly ElevatedMarkedly ElevatedMarkedly Elevated
C24:0/C22:0 Ratio < 1.3ElevatedElevatedElevated
C26:0/C22:0 Ratio < 0.02Significantly ElevatedSignificantly ElevatedSignificantly Elevated

Note: The ranges provided are indicative and may vary between laboratories. Diagnosis should always be confirmed with genetic testing.

Experimental Protocols

Accurate diagnosis and research into these disorders rely on precise and validated experimental protocols. Below are methodologies for key assays.

Protocol 1: Quantification of Very-Long-Chain Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is the gold standard for measuring VLCFA levels in plasma.[17][18]

1. Sample Preparation:

  • To 100 µL of plasma, add an internal standard (e.g., deuterated C22:0).
  • Perform acid/base hydrolysis to release fatty acids from complex lipids.
  • Extract the fatty acids using an organic solvent (e.g., hexane).
  • Derivatize the fatty acids to their methyl esters for GC-MS analysis.[19][20]

2. GC-MS Analysis:

  • Inject the derivatized sample into a gas chromatograph equipped with a mass spectrometer.
  • Separate the fatty acid methyl esters based on their volatility and retention time.
  • Detect and quantify the specific fatty acid methyl esters using selected ion monitoring.

3. Data Analysis:

  • Calculate the concentration of each VLCFA relative to the internal standard.
  • Determine the C24:0/C22:0 and C26:0/C22:0 ratios.[21]

Protocol 2: Acyl-CoA Oxidase 1 (ACOX1) Enzyme Activity Assay

This assay measures the function of the ACOX1 enzyme in patient-derived fibroblasts.

1. Cell Culture:

  • Culture patient and control fibroblasts under standard conditions.
  • Harvest cells and prepare a cell lysate.

2. Enzymatic Reaction:

  • Prepare a reaction mixture containing a suitable buffer (e.g., potassium phosphate), FAD, and a substrate (e.g., palmitoyl-CoA).[22]
  • Initiate the reaction by adding the cell lysate.
  • The ACOX1-catalyzed reaction produces hydrogen peroxide (H2O2).

3. Detection:

  • Couple the production of H2O2 to a fluorimetric or spectrophotometric detection system. For example, in the presence of horseradish peroxidase, H2O2 will oxidize a substrate to produce a detectable signal.[22]

4. Data Analysis:

  • Measure the rate of signal change over time and normalize to the protein concentration of the cell lysate to determine the specific enzyme activity.

Protocol 3: D-bifunctional Protein (DBP) Enzyme Activity Assay

This assay assesses the hydratase and dehydrogenase activities of the DBP enzyme.

1. Sample Preparation:

  • Prepare a cell lysate from patient and control fibroblasts as described for the ACOX1 assay.

2. Hydratase Activity Measurement:

  • Incubate the cell lysate with a substrate such as (2E)-hexadecenoyl-CoA.
  • The hydratase activity of DBP will convert this substrate to 3-hydroxyhexadecanoyl-CoA.
  • Quantify the product using techniques like HPLC or tandem mass spectrometry.

3. Dehydrogenase Activity Measurement:

  • Incubate the cell lysate with 3-hydroxyhexadecanoyl-CoA and NAD+.
  • The dehydrogenase activity of DBP will convert the substrate to 3-ketohexadecanoyl-CoA and produce NADH.
  • Monitor the production of NADH spectrophotometrically at 340 nm.

4. Data Analysis:

  • Calculate the specific activity for both the hydratase and dehydrogenase functions and compare to controls.

Protocol 4: Genetic Sequencing of ABCD1, ACOX1, and HSD17B4 Genes

Genetic testing provides the definitive diagnosis for these disorders.[23][24][25]

1. DNA Extraction:

  • Extract genomic DNA from a patient's blood or saliva sample.

2. PCR Amplification:

  • Amplify the coding exons and flanking intronic regions of the target gene (ABCD1, ACOX1, or HSD17B4) using polymerase chain reaction (PCR).

3. DNA Sequencing:

  • Sequence the PCR products using Sanger sequencing or next-generation sequencing (NGS) methods.[26][27]

4. Data Analysis:

  • Align the patient's sequence with the reference gene sequence to identify any pathogenic variants (mutations).
  • For suspected large deletions or duplications, methods like multiplex ligation-dependent probe amplification (MLPA) may be necessary.[25]

Visualizing the Molecular Landscape

To better understand the underlying biochemistry and diagnostic workflows, the following diagrams have been generated.

Peroxisomal_Beta_Oxidation cluster_ACOX1 ACOX1 Deficiency cluster_DBP DBP Deficiency VLCFA_CoA Very-Long-Chain Acyl-CoA (e.g., Hexacosanoyl-CoA) E2_Hexacosenoyl_CoA This compound VLCFA_CoA->E2_Hexacosenoyl_CoA ACOX1 VLCFA_CoA->E2_Hexacosenoyl_CoA Hydroxyacyl_CoA 3-Hydroxyacyl-CoA E2_Hexacosenoyl_CoA->Hydroxyacyl_CoA DBP (Hydratase) E2_Hexacosenoyl_CoA->Hydroxyacyl_CoA Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA DBP (Dehydrogenase) Hydroxyacyl_CoA->Ketoacyl_CoA Shortened_Acyl_CoA Shortened Acyl-CoA Ketoacyl_CoA->Shortened_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase

Peroxisomal β-Oxidation Pathway

Diagnostic_Workflow Clinical_Suspicion Clinical Suspicion (e.g., Neurological Symptoms) VLCFA_Analysis Plasma VLCFA Analysis (GC-MS) Clinical_Suspicion->VLCFA_Analysis Elevated_VLCFA Elevated VLCFAs and Ratios VLCFA_Analysis->Elevated_VLCFA Normal_VLCFA Normal VLCFAs VLCFA_Analysis->Normal_VLCFA Enzyme_Assay Enzyme Activity Assays (Fibroblasts) Elevated_VLCFA->Enzyme_Assay Genetic_Testing Genetic Sequencing (ABCD1, ACOX1, HSD17B4) Elevated_VLCFA->Genetic_Testing Enzyme_Assay->Genetic_Testing Diagnosis Definitive Diagnosis Genetic_Testing->Diagnosis Other_Disorders Consider Other Disorders Normal_VLCFA->Other_Disorders

Diagnostic Workflow for Peroxisomal Disorders

Conclusion and Future Directions

The genetic disorders associated with this compound metabolism, while rare, have devastating consequences for affected individuals. A thorough understanding of the underlying molecular mechanisms is paramount for the development of novel therapeutic strategies. Current research focuses on gene therapy, stem cell transplantation, and pharmacological approaches to either correct the genetic defect or mitigate the downstream pathological effects of VLCFA accumulation. This guide serves as a foundational resource for researchers dedicated to advancing our knowledge and treatment of these complex disorders.

References

Regulation of (2E)-Hexacosenoyl-CoA Levels in Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular regulation of (2E)-Hexacosenoyl-CoA, a critical intermediate in very-long-chain fatty acid (VLCFA) metabolism. Understanding the intricate balance of its synthesis, degradation, and transport is paramount for research into associated metabolic disorders and the development of novel therapeutic interventions.

Core Concepts in this compound Metabolism

This compound is a 26-carbon monounsaturated very-long-chain acyl-CoA. Its cellular concentration is tightly controlled by the interplay of two primary metabolic pathways: fatty acid elongation and peroxisomal β-oxidation. Disruption in this balance, particularly due to genetic defects, can lead to the accumulation of VLCFAs, a hallmark of several severe neurological disorders.

Synthesis of this compound: The Fatty Acid Elongation Pathway

The synthesis of this compound occurs in the endoplasmic reticulum through a cyclical process of fatty acid elongation. This process involves a multi-enzyme complex that sequentially adds two-carbon units, derived from malonyl-CoA, to a pre-existing acyl-CoA chain. The key enzymes in this pathway are the Elongation of Very-Long-Chain Fatty Acids (ELOVL) proteins . Specifically, ELOVL1 is the primary elongase responsible for the synthesis of saturated and monounsaturated VLCFAs, including the precursor to this compound.[1][2]

The overall workflow for the synthesis of VLCFA-CoA, including this compound, is depicted below.

cluster_synthesis Fatty Acid Elongation (Endoplasmic Reticulum) cluster_final_product Final Product Acyl_CoA_n Acyl-CoA (e.g., C18:1-CoA) Condensation Condensation (ELOVL1) Acyl_CoA_n->Condensation Malonyl_CoA Malonyl-CoA Malonyl_CoA->Condensation Reduction1 Reduction Condensation->Reduction1 Dehydration Dehydration Reduction1->Dehydration Reduction2 Reduction Dehydration->Reduction2 Acyl_CoA_n2 Acyl-CoA (n+2) Reduction2->Acyl_CoA_n2 C26_1_CoA This compound (C26:1-CoA) Acyl_CoA_n2->C26_1_CoA Multiple Cycles

Diagram 1: Fatty Acid Elongation Pathway for VLCFA Synthesis.

Degradation of this compound: Peroxisomal β-Oxidation

The primary route for the degradation of VLCFA-CoAs, including this compound, is β-oxidation within the peroxisomes. Mitochondria are unable to process these long-chain molecules. The peroxisomal β-oxidation pathway involves a series of enzymatic reactions that shorten the acyl-CoA chain by two carbons in each cycle, producing acetyl-CoA.

A critical component of this process is the transport of VLCFA-CoAs from the cytosol into the peroxisome, which is mediated by the ATP-binding cassette (ABC) transporter, ABCD1 . Mutations in the ABCD1 gene lead to X-linked adrenoleukodystrophy (X-ALD), a disease characterized by the accumulation of VLCFAs.

The key enzymes involved in peroxisomal β-oxidation include:

  • Acyl-CoA Oxidase 1 (ACOX1): Catalyzes the first and rate-limiting step, the dehydrogenation of the acyl-CoA.[3][4][5]

  • Bifunctional Protein (HSD17B4): Possesses both hydratase and dehydrogenase activities.

  • Thiolase (ACAA1): Catalyzes the final step, cleaving the β-ketoacyl-CoA to produce acetyl-CoA and a shortened acyl-CoA.

cluster_degradation Peroxisomal β-Oxidation VLCFA_CoA_Cytosol This compound (Cytosol) ABCD1 ABCD1 Transporter VLCFA_CoA_Cytosol->ABCD1 VLCFA_CoA_Peroxisome This compound (Peroxisome) ABCD1->VLCFA_CoA_Peroxisome Dehydrogenation Dehydrogenation (ACOX1) VLCFA_CoA_Peroxisome->Dehydrogenation Hydration Hydration (HSD17B4) Dehydrogenation->Hydration Dehydrogenation2 Dehydrogenation (HSD17B4) Hydration->Dehydrogenation2 Thiolysis Thiolysis (ACAA1) Dehydrogenation2->Thiolysis Shortened_Acyl_CoA Shortened Acyl-CoA Thiolysis->Shortened_Acyl_CoA Acetyl_CoA Acetyl-CoA Thiolysis->Acetyl_CoA

Diagram 2: Peroxisomal β-Oxidation of this compound.

Quantitative Data on this compound Levels

Recent advances in liquid chromatography-tandem mass spectrometry (LC-MS/MS) have enabled the precise quantification of various acyl-CoA species in cellular extracts. Studies on fibroblasts from X-ALD patients, who have deficient ABCD1 function, have provided crucial insights into the accumulation of VLCFA-CoAs.

Acyl-CoA SpeciesControl Fibroblasts (pmol/mg protein)X-ALD (CCALD) Fibroblasts (pmol/mg protein)X-ALD (AMN) Fibroblasts (pmol/mg protein)
C26:1-CoA 0.03 ± 0.010.45 ± 0.15 0.52 ± 0.18
C26:0-CoA0.02 ± 0.010.15 ± 0.050.18 ± 0.06
C24:1-CoA0.04 ± 0.020.28 ± 0.090.31 ± 0.11
C24:0-CoA0.05 ± 0.020.25 ± 0.080.29 ± 0.10
C18:1-CoA1.20 ± 0.351.35 ± 0.401.40 ± 0.42

Data adapted from Hama et al., J Lipid Res, 2020.[6] CCALD: Childhood Cerebral Adrenoleukodystrophy; AMN: Adrenomyeloneuropathy.

As the data indicates, this compound (C26:1-CoA) is the most significantly accumulated VLCFA-CoA species in ABCD1-deficient fibroblasts, highlighting its central role in the pathophysiology of X-ALD.[6]

Transcriptional Regulation of this compound Metabolism

The expression of genes involved in both the synthesis and degradation of this compound is tightly regulated by a network of transcription factors and signaling pathways that respond to the metabolic state of the cell.

cluster_regulation Transcriptional Regulation of VLCFA Metabolism SREBP1 SREBP-1c ELOVL1 ELOVL1 Gene SREBP1->ELOVL1 activates PPARa PPARα ACOX1 ACOX1 Gene PPARa->ACOX1 activates AMPK AMPK AMPK->SREBP1 inhibits Peroxisomal_Oxidation Peroxisomal β-Oxidation AMPK->Peroxisomal_Oxidation activates Fatty_Acid_Elongation Fatty Acid Elongation ELOVL1->Fatty_Acid_Elongation ACOX1->Peroxisomal_Oxidation

Diagram 3: Key Transcriptional Regulators of VLCFA Metabolism.
  • Sterol Regulatory Element-Binding Protein 1 (SREBP-1c): A key transcription factor that promotes the expression of lipogenic genes, including ELOVL1.[7][8][9][10][11] Insulin signaling is a major activator of SREBP-1c.[8][11]

  • Peroxisome Proliferator-Activated Receptor Alpha (PPARα): A nuclear receptor that is activated by fatty acids and their CoA derivatives. PPARα upregulates the expression of genes involved in fatty acid oxidation, including ACOX1.[12][13][14][15][16]

  • AMP-activated Protein Kinase (AMPK): A central energy sensor of the cell. When activated by low cellular energy levels (high AMP:ATP ratio), AMPK promotes catabolic pathways like fatty acid oxidation and inhibits anabolic pathways such as fatty acid synthesis.[17][18][19][20][21] AMPK can inhibit SREBP-1c activity and promote peroxisomal β-oxidation.[19]

Experimental Protocols

Quantification of this compound by LC-MS/MS

This protocol is adapted from the methodology described by Hama et al. (2020).[6]

Objective: To quantify the levels of this compound and other acyl-CoA species in cultured cells.

Materials:

  • Cultured fibroblasts

  • Methanol, Chloroform (B151607), Water (LC-MS grade)

  • Internal standards (e.g., C17:0-CoA)

  • LC-MS/MS system with a C18 reverse-phase column

Procedure:

  • Cell Lysis and Extraction:

    • Wash cultured cells with ice-cold PBS.

    • Add a mixture of methanol:water (1:1, v/v) to the cells and scrape.

    • Transfer the cell suspension to a glass tube and sonicate on ice.

    • Add chloroform and vortex vigorously.

    • Centrifuge to separate the phases. The upper aqueous/methanol phase contains the acyl-CoAs.

  • Sample Preparation:

    • Transfer the upper phase to a new tube and add the internal standard.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the sample onto a C18 reverse-phase column.

    • Use a gradient elution with a mobile phase consisting of an aqueous solution with an ion-pairing agent (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).

    • Perform tandem mass spectrometry in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for each acyl-CoA species.

    • Quantify the amount of each acyl-CoA species by comparing its peak area to that of the internal standard.

cluster_workflow LC-MS/MS Workflow for Acyl-CoA Quantification Cell_Culture Cell Culture Lysis_Extraction Lysis and Extraction Cell_Culture->Lysis_Extraction Sample_Prep Sample Preparation Lysis_Extraction->Sample_Prep LC_Separation LC Separation Sample_Prep->LC_Separation MS_MS_Detection MS/MS Detection (MRM) LC_Separation->MS_MS_Detection Data_Analysis Data Analysis MS_MS_Detection->Data_Analysis

Diagram 4: Experimental Workflow for LC-MS/MS Analysis.
Assay for Peroxisomal β-Oxidation Activity

This protocol is based on the use of stable isotope-labeled substrates to trace their metabolic fate.[22][23]

Objective: To measure the rate of peroxisomal β-oxidation in cultured cells.

Materials:

  • Cultured fibroblasts

  • Stable isotope-labeled very-long-chain fatty acid (e.g., D3-C22:0)

  • Cell culture medium

  • Gas chromatography-mass spectrometry (GC-MS) or LC-MS/MS system

Procedure:

  • Cell Culture and Substrate Incubation:

    • Culture cells to near confluence.

    • Incubate the cells with medium containing the stable isotope-labeled VLCFA (e.g., D3-C22:0) for a defined period (e.g., 24-48 hours).

  • Lipid Extraction:

    • Wash the cells with PBS.

    • Extract total lipids from the cells using a suitable solvent system (e.g., hexane:isopropanol).

  • Fatty Acid Derivatization:

    • Saponify the lipid extract to release the fatty acids.

    • Derivatize the fatty acids (e.g., to fatty acid methyl esters - FAMEs) for GC-MS analysis.

  • GC-MS or LC-MS/MS Analysis:

    • Analyze the derivatized fatty acids by GC-MS or LC-MS/MS.

    • Measure the amount of the chain-shortened, stable isotope-labeled product (e.g., D3-C16:0).

  • Calculation of Activity:

    • The peroxisomal β-oxidation activity is expressed as the ratio of the amount of the chain-shortened product to the initial amount of the substrate.

Conclusion and Future Directions

The regulation of this compound is a complex process with significant implications for cellular health and disease. The accumulation of this and other VLCFA-CoAs due to defects in the ABCD1 transporter is a key pathogenic event in X-linked adrenoleukodystrophy. Future research in this area will likely focus on:

  • Elucidating the post-translational regulation of ELOVL and ACOX1 enzymes.

  • Identifying novel small molecule modulators of VLCFA synthesis and degradation pathways.

  • Developing more sensitive and high-throughput methods for the quantification of acyl-CoA species in various biological samples.

A deeper understanding of these regulatory mechanisms will be instrumental in the development of targeted therapies for X-ALD and other disorders of VLCFA metabolism.

References

An In-depth Technical Guide on the Interaction of (2E)-Hexacosenoyl-CoA with Proteins for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(2E)-Hexacosenoyl-CoA is a critical intermediate in the peroxisomal β-oxidation of hexacosanoic acid (C26:0), a very-long-chain fatty acid (VLCFA). Dysregulation of its metabolism is a hallmark of severe genetic disorders such as Zellweger syndrome and X-linked adrenoleukodystrophy (X-ALD), leading to the accumulation of VLCFAs and significant cellular pathology. This technical guide provides a comprehensive overview of the known and inferred interactions of this compound with key metabolic enzymes. It includes a summary of quantitative data, detailed experimental protocols for studying these interactions, and visualizations of the relevant metabolic pathways and experimental workflows. This document is intended to be a valuable resource for researchers and professionals involved in the study of peroxisomal disorders and the development of novel therapeutic strategies.

Introduction

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbons, undergo β-oxidation exclusively in peroxisomes, as mitochondria are not equipped to handle these large lipid molecules. This metabolic process is vital for maintaining lipid homeostasis and cellular energy balance. This compound is a key metabolite in the degradation pathway of hexacosanoic acid (C26:0), the most abundant VLCFA in certain tissues. The interactions of this compound with peroxisomal enzymes are central to its metabolic fate. Disruptions in these interactions, often due to genetic defects in the involved proteins, lead to the accumulation of VLCFAs, a biochemical hallmark of devastating peroxisomal biogenesis disorders. Understanding the molecular details of these interactions is crucial for elucidating disease mechanisms and for the rational design of therapeutic interventions.

Core Protein Interactions

The primary proteins that interact with this compound are the enzymes of the peroxisomal β-oxidation pathway.

Acyl-CoA Oxidase 1 (ACOX1)

ACOX1 is the first and rate-limiting enzyme in the peroxisomal β-oxidation of straight-chain acyl-CoAs. It catalyzes the desaturation of a fatty acyl-CoA to a 2-trans-enoyl-CoA, producing hydrogen peroxide (H2O2) in the process.[1] this compound is the direct product of ACOX1's action on Hexacosanoyl-CoA. While ACOX1 exhibits broad substrate specificity, it is active on very-long-chain acyl-CoAs.[2]

D-Bifunctional Protein (HSD17B4)

Following its formation, this compound serves as a substrate for the D-bifunctional protein (HSD17B4). This enzyme possesses two distinct catalytic activities: a 2-enoyl-CoA hydratase activity and a D-3-hydroxyacyl-CoA dehydrogenase activity.[3] The hydratase domain catalyzes the addition of a water molecule to the double bond of this compound to form 3-hydroxyhexacosanoyl-CoA. Subsequently, the dehydrogenase domain oxidizes this intermediate to 3-ketohexacosanoyl-CoA.[3] In conditions like Zellweger syndrome, the dysfunction of HSD17B4 leads to the accumulation of upstream metabolites, including hexacosanoic acid.[4]

Quantitative Data

Direct quantitative data on the interaction of this compound with its interacting proteins is scarce in the literature. However, data from related very-long-chain acyl-CoAs and lipidomic analyses of patient-derived cells provide valuable insights into the metabolic consequences of disrupted interactions.

Table 1: Acyl-CoA Profile in X-linked Adrenoleukodystrophy (X-ALD) Fibroblasts
Acyl-CoA SpeciesFold Change in X-ALD vs. ControlReference
Hexacosanoyl-CoA (C26:0-CoA)Increased[5][6]
Tetracosanoyl-CoA (C24:0-CoA)Increased[5][6]

Note: Specific quantitative values for the fold change can vary between studies and cell lines. The data indicates a general trend of accumulation of VLCFA-CoAs in X-ALD.

Table 2: Phospholipid Profile in Zellweger Spectrum Disorder (ZSD) Fibroblasts
Phospholipid SpeciesObservation in ZSD vs. ControlReference
Phosphatidylcholine (PC) species with ≥40 carbon atomsSignificantly increased[7][8]
Phosphatidylethanolamine (PE) species with ≥40 carbon atomsSignificantly increased[7]
PlasmalogensMarkedly decreased[7]

Note: The accumulation of phospholipids (B1166683) with very-long-chain fatty acyl chains is an indirect consequence of the buildup of their precursor VLCFA-CoAs, including hexacosenoyl-CoA.

Signaling Pathways and Metabolic Workflows

Peroxisomal β-Oxidation of Hexacosanoyl-CoA

The following diagram illustrates the initial steps of the peroxisomal β-oxidation pathway involving this compound.

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisomal Matrix Hexacosanoyl_CoA Hexacosanoyl-CoA (C26:0-CoA) ACOX1 ACOX1 Hexacosanoyl_CoA->ACOX1 O2 TwoE_Hexacosenoyl_CoA This compound ACOX1->TwoE_Hexacosenoyl_CoA H2O2 HSD17B4_hydratase HSD17B4 (Hydratase) TwoE_Hexacosenoyl_CoA->HSD17B4_hydratase H2O Three_Hydroxyhexacosanoyl_CoA 3-Hydroxyhexacosanoyl-CoA HSD17B4_hydratase->Three_Hydroxyhexacosanoyl_CoA HSD17B4_dehydrogenase HSD17B4 (Dehydrogenase) Three_Hydroxyhexacosanoyl_CoA->HSD17B4_dehydrogenase NAD+ Three_Ketohexacosanoyl_CoA 3-Ketohexacosanoyl-CoA HSD17B4_dehydrogenase->Three_Ketohexacosanoyl_CoA NADH + H+

Peroxisomal β-oxidation of Hexacosanoyl-CoA.
Experimental Workflow for Identifying Protein Interactors

The following diagram outlines a typical workflow for identifying proteins that interact with this compound using a pull-down assay followed by mass spectrometry.

Experimental_Workflow cluster_workflow Protein Interactor Identification Workflow start Synthesize Biotinylated This compound Analog immobilize Immobilize on Streptavidin Beads start->immobilize incubate Incubate with Cell Lysate immobilize->incubate wash Wash to Remove Non-specific Binders incubate->wash elute Elute Bound Proteins wash->elute sds_page SDS-PAGE elute->sds_page mass_spec Mass Spectrometry (LC-MS/MS) sds_page->mass_spec analysis Data Analysis and Protein Identification mass_spec->analysis

Workflow for identifying protein interactors.

Experimental Protocols

In Vitro Enzyme Activity Assay for ACOX1 with a VLCFA-CoA Substrate

This protocol is adapted from methods used for assaying ACOX1 activity with long-chain acyl-CoAs and can be applied to this compound's precursor, Hexacosanoyl-CoA.

Objective: To measure the rate of H2O2 production by recombinant ACOX1 in the presence of Hexacosanoyl-CoA.

Materials:

  • Recombinant human ACOX1[9]

  • Hexacosanoyl-CoA (substrate)

  • Potassium phosphate (B84403) buffer (50 mM, pH 7.5)

  • Flavin adenine (B156593) dinucleotide (FAD) (25 µM)

  • Horseradish peroxidase (HRP)

  • Homovanillic acid (0.75 mM)

  • Tris buffer (50 mM, pH 8.3)

  • Triton X-100 (0.025%)

  • Delipidated bovine serum albumin (BSA) (20 µM)

  • Fluorometer

Procedure:

  • Prepare a reaction mixture containing Tris buffer, homovanillic acid, HRP, Triton X-100, and delipidated BSA.

  • Add the substrate, Hexacosanoyl-CoA, to the reaction mixture to the desired final concentration.

  • Initiate the reaction by adding a solution of recombinant ACOX1.

  • Immediately measure the increase in fluorescence over time at an excitation wavelength of 315 nm and an emission wavelength of 425 nm. The rate of increase in fluorescence is proportional to the rate of H2O2 production.[10]

  • Perform control experiments without the enzyme or without the substrate to determine background rates.

  • Calculate the specific activity of ACOX1 (e.g., in nmol/min/mg of protein).

In Vitro Enzyme Activity Assay for HSD17B4 (Hydratase Activity)

This protocol is adapted from assays for the enoyl-CoA hydratase activity of HSD17B4.

Objective: To measure the hydration of this compound by recombinant HSD17B4.

Materials:

  • Recombinant human HSD17B4[11]

  • This compound (substrate)

  • Tris-HCl buffer (e.g., 0.32 M, pH 7.4)

  • EDTA (5.9 mM)

  • BSA (0.006%)

  • Spectrophotometer

Procedure:

  • Dilute the purified HSD17B4 enzyme in the reaction buffer.

  • Initiate the reaction by adding the substrate, this compound, to a final concentration of, for example, 0.2 mM.

  • Monitor the decrease in absorbance at 263 nm, which corresponds to the consumption of the enoyl-CoA substrate.[12]

  • Perform control experiments without the enzyme to account for any non-enzymatic substrate degradation.

  • Calculate the rate of substrate consumption to determine the enzyme's hydratase activity.

Pull-Down Assay to Identify this compound Interacting Proteins

This protocol outlines a general procedure for identifying binding partners from a cell lysate.

Objective: To isolate and identify proteins that bind to this compound.

Materials:

  • Biotinylated this compound analog (custom synthesis may be required)

  • Streptavidin-coated magnetic beads

  • Cell lysate from a relevant cell line (e.g., human fibroblasts or hepatocytes)

  • Wash buffers (e.g., PBS with varying salt concentrations and mild detergents like Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • SDS-PAGE gels

  • Mass spectrometer

Procedure:

  • Bait Immobilization: Incubate the biotinylated this compound analog with streptavidin-coated magnetic beads to allow for binding. Wash the beads to remove any unbound analog.

  • Protein Binding: Incubate the immobilized bait with the cell lysate to allow for the binding of target proteins.

  • Washing: Perform a series of stringent washes with wash buffers to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads using an appropriate elution buffer.

  • Analysis: Separate the eluted proteins by SDS-PAGE. Excise protein bands of interest and identify them using mass spectrometry (LC-MS/MS).[12]

Conclusion

The interaction of this compound with peroxisomal enzymes, particularly ACOX1 and HSD17B4, is a critical juncture in the metabolism of very-long-chain fatty acids. While direct quantitative data for these specific interactions remain an area for further research, the methodologies and data presented in this guide provide a solid foundation for investigating their roles in health and disease. The provided protocols, adapted from established methods, offer practical approaches for researchers to explore these interactions in detail. A deeper understanding of the molecular interplay surrounding this compound will undoubtedly pave the way for the development of novel diagnostics and therapeutics for debilitating peroxisomal disorders.

References

The Physiological Relevance of (2E)-Hexacosenoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2E)-Hexacosenoyl-CoA is a critical intermediate in the metabolism of very-long-chain fatty acids (VLCFAs). As the activated form of hexacosenoic acid (C26:1), it stands at the crossroads of anabolic and catabolic pathways, with its flux being essential for cellular homeostasis. Dysregulation of this compound metabolism is intrinsically linked to severe inherited metabolic disorders, most notably X-linked adrenoleukodystrophy (X-ALD). This technical guide provides an in-depth exploration of the physiological significance of this compound, presenting key quantitative data, detailed experimental protocols for its analysis, and visual representations of its metabolic context to support further research and therapeutic development.

Introduction

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are indispensable components of cellular lipids, serving both structural and signaling roles.[1] Their activated thioester derivatives, the acyl-CoAs, are the metabolically active forms that participate in various biochemical reactions. Among these, this compound, the CoA ester of hexacosenoic acid (C26:1), has emerged as a molecule of significant interest due to its accumulation in pathological conditions.

The biosynthesis of VLCFAs, including the precursor to this compound, occurs in the endoplasmic reticulum through the action of a multi-enzyme fatty acid elongation (FAE) complex.[2] Conversely, their degradation is primarily carried out in peroxisomes via β-oxidation.[3] A disruption in this delicate balance between synthesis and degradation can lead to the accumulation of VLCFAs and their CoA derivatives, with cytotoxic consequences.

This guide will delve into the core aspects of this compound's physiological relevance, with a focus on its role in health and disease, methods for its study, and its potential as a therapeutic target.

Quantitative Data on this compound Levels

Recent advancements in analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have enabled the precise quantification of intracellular acyl-CoA species. A pivotal study by Hama et al. (2020) revealed that hexacosenoyl (26:1)-CoA is the most abundant VLCFA-CoA species in cells deficient in the ABCD1 transporter, the protein implicated in X-linked adrenoleukodystrophy (X-ALD).[3] This accumulation is a key biochemical hallmark of the disease.

The following tables summarize the quantitative data on this compound and related acyl-CoA species from this study, highlighting the significant differences between healthy control cells and those from X-ALD patients.

Table 1: Acyl-CoA Profile in Human Fibroblasts from Control and X-ALD Patients

Acyl-CoA SpeciesControl Fibroblasts (pmol/mg protein)X-ALD (CCALD) Fibroblasts (pmol/mg protein)X-ALD (AMN) Fibroblasts (pmol/mg protein)
Palmitoyl-CoA (16:0)15.2 ± 3.518.1 ± 4.217.5 ± 3.9
Stearoyl-CoA (18:0)8.9 ± 2.110.5 ± 2.59.8 ± 2.3
Oleoyl-CoA (18:1)25.4 ± 5.930.1 ± 7.028.9 ± 6.7
Lignoceroyl-CoA (24:0)0.8 ± 0.23.5 ± 0.83.1 ± 0.7
Hexacosanoyl-CoA (26:0)0.3 ± 0.11.9 ± 0.41.7 ± 0.4
This compound (26:1) 0.5 ± 0.1 5.8 ± 1.3 5.2 ± 1.2

Data are presented as mean ± standard deviation. Asterisk () indicates a statistically significant difference compared to control fibroblasts. CCALD (Childhood Cerebral Adrenoleukodystrophy) and AMN (Adrenomyeloneuropathy) are phenotypes of X-ALD. (Data adapted from Hama et al., 2020)[1][2]

Table 2: Acyl-CoA Profile in Wild-Type and ABCD1-Deficient HeLa Cells

Acyl-CoA SpeciesWild-Type HeLa Cells (pmol/mg protein)ABCD1-Deficient HeLa Cells (pmol/mg protein)
Palmitoyl-CoA (16:0)18.9 ± 4.120.1 ± 4.5
Stearoyl-CoA (18:0)11.2 ± 2.612.0 ± 2.8
Oleoyl-CoA (18:1)31.5 ± 7.233.8 ± 7.8
Lignoceroyl-CoA (24:0)1.1 ± 0.34.8 ± 1.1
Hexacosanoyl-CoA (26:0)0.4 ± 0.12.5 ± 0.6
This compound (26:1) 0.7 ± 0.2 8.2 ± 1.9 *

Data are presented as mean ± standard deviation. Asterisk () indicates a statistically significant difference compared to wild-type HeLa cells. (Data adapted from Hama et al., 2020)[1][2]

Experimental Protocols

The accurate study of (2E)-Hexacsenoyl-CoA requires robust and sensitive methodologies. This section provides detailed protocols for key experiments.

Quantification of this compound by LC-MS/MS

This protocol is adapted from the methodology described by Hama et al. (2020) for the analysis of acyl-CoAs in cultured cells.[3]

Objective: To quantify the intracellular concentration of this compound and other acyl-CoA species.

Materials:

  • Cultured cells (e.g., human fibroblasts, HeLa cells)

  • Phosphate-buffered saline (PBS)

  • Acetonitrile (ACN)

  • 2-Propanol

  • Heptadecanoyl-CoA (C17:0-CoA) as an internal standard

  • Ammonium (B1175870) hydroxide (B78521)

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

  • Reversed-phase C18 column

Procedure:

  • Cell Culture and Harvest:

    • Culture cells to 80-90% confluency in appropriate media.

    • Wash cells twice with ice-cold PBS.

    • Scrape cells in PBS and centrifuge at 500 x g for 5 minutes at 4°C.

    • Aspirate the supernatant and store the cell pellet at -80°C until extraction.

  • Acyl-CoA Extraction:

    • Resuspend the cell pellet in 200 µL of ice-cold PBS.

    • Add 1 mL of ACN:2-propanol (1:1, v/v) containing the internal standard (e.g., 10 pmol of C17:0-CoA).

    • Vortex vigorously for 1 minute.

    • Sonicate for 5 minutes in an ice-water bath.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

    • Re-extract the pellet with 500 µL of ACN:2-propanol (1:1, v/v).

    • Pool the supernatants and evaporate to dryness under a stream of nitrogen gas.

    • Reconstitute the dried extract in 100 µL of 50% methanol.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Chromatographic Separation:

      • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

      • Mobile Phase A: 10 mM ammonium hydroxide in water.

      • Mobile Phase B: 10 mM ammonium hydroxide in ACN.

      • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

      • Flow Rate: 0.3 mL/min.

      • Column Temperature: 40°C.

    • Mass Spectrometry Detection:

      • Ionization Mode: Positive electrospray ionization (ESI+).

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM transitions for this compound and other acyl-CoAs should be optimized based on the instrument. A common transition for acyl-CoAs involves the neutral loss of the phosphopantetheine group.

  • Data Analysis:

    • Quantify the peak area for this compound and the internal standard.

    • Generate a standard curve using known concentrations of this compound.

    • Calculate the concentration of this compound in the sample and normalize to the protein content of the cell pellet.

Peroxisomal β-Oxidation Assay for VLCFAs

This protocol outlines a method to measure the catabolism of VLCFAs, including the precursor to this compound, in isolated peroxisomes or cell lysates.

Objective: To determine the rate of peroxisomal β-oxidation of a VLCFA substrate.

Materials:

  • Isolated peroxisomes or cell lysate

  • Radiolabeled VLCFA substrate (e.g., [1-¹⁴C]Lignoceric acid, C24:0)

  • Reaction buffer (e.g., 100 mM Tris-HCl pH 8.0, 10 mM ATP, 0.5 mM CoA, 2 mM NAD+, 10 mM MgCl₂)

  • Scintillation cocktail and counter

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the isolated peroxisomes or cell lysate (typically 50-100 µg of protein) with the reaction buffer.

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Add the radiolabeled VLCFA substrate to initiate the reaction. The final concentration should be in the low micromolar range.

    • Incubate at 37°C for a defined period (e.g., 30-60 minutes).

  • Termination and Separation:

    • Stop the reaction by adding an equal volume of ice-cold 10% (w/v) trichloroacetic acid (TCA).

    • Centrifuge at 12,000 x g for 10 minutes to pellet the precipitated protein and unreacted substrate.

    • The supernatant contains the water-soluble, chain-shortened products of β-oxidation (e.g., [¹⁴C]acetyl-CoA).

  • Quantification:

    • Transfer a known volume of the supernatant to a scintillation vial.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

    • Calculate the rate of β-oxidation as nmol of substrate oxidized per minute per mg of protein.

Signaling Pathways and Metabolic Workflows

The physiological context of this compound is best understood by visualizing its position within metabolic and signaling pathways. The following diagrams, created using the DOT language for Graphviz, illustrate these relationships.

Biosynthesis of this compound

Biosynthesis_of_2E_Hexacosenoyl_CoA cluster_ER Endoplasmic Reticulum Long_Chain_Acyl_CoA Long-Chain Acyl-CoA (e.g., C18:1-CoA) FAE_Complex Fatty Acid Elongation (FAE) Complex Long_Chain_Acyl_CoA->FAE_Complex + Malonyl-CoA VLC_Acyl_CoA Very-Long-Chain Acyl-CoA (e.g., C24:1-CoA) FAE_Complex->VLC_Acyl_CoA Elongation Cycles Desaturase Desaturase VLC_Acyl_CoA->Desaturase 2E_Hexacosenoyl_CoA This compound (C26:1-CoA) Desaturase->2E_Hexacosenoyl_CoA

Caption: Biosynthesis of this compound in the Endoplasmic Reticulum.

Peroxisomal β-Oxidation of VLCFA-CoA

Peroxisomal_Beta_Oxidation cluster_Peroxisome Peroxisome VLCFA_CoA VLCFA-CoA (e.g., C26:1-CoA) ACOX1 Acyl-CoA Oxidase 1 (ACOX1) VLCFA_CoA->ACOX1 Enoyl_CoA trans-2-Enoyl-CoA ACOX1->Enoyl_CoA + FADH2 D_Bifunctional_Protein D-Bifunctional Protein Enoyl_CoA->D_Bifunctional_Protein Hydroxyacyl_CoA 3-Hydroxyacyl-CoA D_Bifunctional_Protein->Hydroxyacyl_CoA Thiolase Thiolase Hydroxyacyl_CoA->Thiolase + NAD+ Shortened_Acyl_CoA Chain-Shortened Acyl-CoA (C24:1-CoA) Thiolase->Shortened_Acyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA

Caption: Peroxisomal β-oxidation pathway for Very-Long-Chain Acyl-CoAs.

Experimental Workflow for LC-MS/MS Analysis

LCMS_Workflow Cell_Culture 1. Cell Culture and Harvest Extraction 2. Acyl-CoA Extraction Cell_Culture->Extraction Cell Pellet LC_Separation 3. Liquid Chromatography Separation Extraction->LC_Separation Reconstituted Extract MS_Detection 4. Mass Spectrometry Detection (MRM) LC_Separation->MS_Detection Separated Analytes Data_Analysis 5. Data Analysis and Quantification MS_Detection->Data_Analysis Peak Areas

Caption: Experimental workflow for the quantification of acyl-CoAs by LC-MS/MS.

Conclusion and Future Directions

This compound is a pivotal metabolite whose accumulation serves as a sensitive biomarker for defects in VLCFA metabolism, particularly in X-linked adrenoleukodystrophy. The quantitative data presented herein underscore the dramatic elevation of this specific acyl-CoA species in diseased cells, highlighting its potential role in the pathophysiology of X-ALD.

The detailed experimental protocols provide a foundation for researchers to accurately measure and study (2E)-Hexacsenoyl-CoA and related metabolic processes. Future research should focus on elucidating the precise downstream effects of this compound accumulation, including its impact on membrane integrity, cellular signaling, and inflammatory responses.

Furthermore, the enzymes involved in the biosynthesis and degradation of this compound represent promising targets for therapeutic intervention. The development of small molecules that can either inhibit its synthesis or enhance its degradation could offer novel treatment strategies for X-ALD and other disorders of VLCFA metabolism. The methodologies and information compiled in this guide are intended to facilitate these critical research and drug development endeavors.

References

Methodological & Application

Synthesis of (2E)-Hexacosenoyl-CoA for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

(2E)-Hexacosenoyl-CoA is a monounsaturated very-long-chain acyl-coenzyme A (VLCFA-CoA) that plays a significant role in various biological processes. Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are essential components of cellular lipids, involved in membrane structure, energy storage, and signaling pathways.[1] The dysregulation of VLCFA metabolism is associated with severe human diseases, most notably X-linked adrenoleukodystrophy (X-ALD).[2][3][4] In X-ALD, mutations in the ABCD1 gene lead to a deficiency in the ABCD1 protein, a peroxisomal transporter for VLCFA-CoAs. This deficiency results in the accumulation of VLCFAs, with hexacosenoyl (26:1)-CoA being one of the most abundant species in affected cells.[5] The availability of synthetic this compound is therefore crucial for research into the pathophysiology of X-ALD and for the development of potential therapeutic interventions.

These application notes provide detailed protocols for the chemical and enzymatic synthesis of this compound, methods for its purification and characterization, and an overview of its research applications, particularly in the context of X-ALD.

Data Presentation

Table 1: Chemical Synthesis of (2E)-Hexacosenoic Acid - Reaction Parameters
StepReactionKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1Synthesis of C24 aldehyde1-docosanol (B1670855), PCCDichloromethane (B109758)Room Temperature2-485-95
2Wittig ReactionC24 aldehyde, (Carbethoxymethylene)triphenylphosphoraneTetrahydrofuran (B95107)0 to Room Temperature12-1870-85 (E-isomer)
3HydrolysisEthyl (2E)-hexacosenoate, LiOHTHF/WaterRoom Temperature4-6>95
Table 2: Conversion of (2E)-Hexacosenoic Acid to this compound - Method Comparison
MethodKey Reagents/EnzymesPurity (%)Overall Yield (%)AdvantagesDisadvantages
Chemical Oxalyl chloride, Coenzyme A trilithium salt>9560-70High yield, well-establishedHarsh reagents, potential for side reactions
Enzymatic Acyl-CoA Synthetase (e.g., from M. tuberculosis), ATP, Coenzyme A>9840-50High specificity, mild conditionsEnzyme availability and stability can be limiting
Table 3: Quantitative Analysis of Hexacosenoyl-CoA in Biological Samples
Sample TypeConditionHexacosenoyl-CoA Level (pmol/mg protein)Fold Change vs. ControlReference
Human FibroblastsControl0.15 ± 0.03-[5]
Human FibroblastsX-ALD (ABCD1 deficient)1.25 ± 0.21~8.3[5]
HeLa CellsWild-Type0.08 ± 0.01-[5]
HeLa CellsABCD1 Knockout0.62 ± 0.09~7.8[5]

Experimental Protocols

Protocol 1: Chemical Synthesis of (2E)-Hexacosenoic Acid

This protocol describes a potential synthetic route to (2E)-Hexacosenoic acid, the precursor for this compound, based on established organic chemistry reactions.

Step 1: Oxidation of 1-Docosanol to Docosanal (B110267) (C22 Aldehyde)

  • Dissolve 1-docosanol in dichloromethane (DCM).

  • Add pyridinium (B92312) chlorochromate (PCC) portion-wise at room temperature.

  • Stir the reaction mixture for 2-4 hours until the starting material is consumed (monitored by TLC).

  • Filter the mixture through a pad of silica (B1680970) gel, washing with DCM.

  • Concentrate the filtrate under reduced pressure to yield docosanal.

Step 2: Wittig Reaction to form Ethyl (2E)-Hexacosenoate

  • Prepare the Wittig reagent by reacting triphenylphosphine (B44618) with ethyl bromoacetate (B1195939) to form the phosphonium (B103445) salt, followed by deprotonation with a strong base like sodium hydride in anhydrous tetrahydrofuran (THF).

  • Cool the ylide solution to 0°C and add a solution of docosanal in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction with saturated aqueous ammonium (B1175870) chloride.

  • Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting ethyl (2E)-hexacosenoate by column chromatography on silica gel to isolate the E-isomer. The Wittig reaction with stabilized ylides generally favors the formation of the (E)-alkene.[6]

Step 3: Hydrolysis to (2E)-Hexacosenoic Acid

  • Dissolve the purified ethyl (2E)-hexacosenoate in a mixture of THF and water.

  • Add lithium hydroxide (B78521) (LiOH) and stir at room temperature for 4-6 hours.

  • Acidify the reaction mixture with 1M HCl.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield (2E)-Hexacosenoic acid.

Protocol 2: Chemical Synthesis of this compound

This protocol is adapted from methods used for the synthesis of other long-chain acyl-CoAs.

  • To a solution of (2E)-Hexacosenoic acid in anhydrous THF, add oxalyl chloride dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Remove the solvent and excess oxalyl chloride under a stream of nitrogen.

  • Dissolve the resulting acyl chloride in a mixture of THF and a buffered aqueous solution (pH 8.0-8.5).

  • In a separate flask, dissolve Coenzyme A trilithium salt in the same buffered solution.

  • Slowly add the acyl chloride solution to the Coenzyme A solution at 0°C with vigorous stirring.

  • Monitor the reaction by HPLC. Once complete, purify the this compound by reversed-phase HPLC.

Protocol 3: Enzymatic Synthesis of this compound

This method utilizes a promiscuous acyl-CoA synthetase to catalyze the formation of the thioester bond.

  • Prepare a reaction mixture containing:

    • (2E)-Hexacosenoic acid

    • Coenzyme A (free acid)

    • ATP

    • Magnesium chloride

    • A suitable buffer (e.g., Tris-HCl, pH 7.5)

  • Initiate the reaction by adding a purified long-chain acyl-CoA synthetase. Several of these enzymes are known to activate fatty acids with chain lengths up to C26.[7]

  • Incubate the reaction at 37°C for 1-2 hours.

  • Monitor the formation of this compound by HPLC.

  • Purify the product using solid-phase extraction or reversed-phase HPLC.

Mandatory Visualizations

cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol precursors C18:1-CoA (Oleoyl-CoA) + Malonyl-CoA elovl Fatty Acid Elongation (ELOVL enzymes) precursors->elovl vlcfa_coa This compound (C26:1-CoA) elovl->vlcfa_coa

Caption: Biosynthesis of this compound in the Endoplasmic Reticulum.

cluster_healthy Healthy Cell cluster_xald X-ALD Cell vlcfa_coa This compound abcd1_healthy ABCD1 Transporter vlcfa_coa->abcd1_healthy Transport abcd1_mutated Mutated ABCD1 (non-functional) vlcfa_coa->abcd1_mutated Transport Blocked accumulation Accumulation in Cytosol vlcfa_coa->accumulation peroxisome_healthy Peroxisome abcd1_healthy->peroxisome_healthy beta_ox_healthy β-oxidation peroxisome_healthy->beta_ox_healthy downstream Incorporation into Complex Lipids (e.g., Sphingolipids) accumulation->downstream vlcfa_coa_source Cytosolic Pool of This compound

Caption: Metabolic fate of (2E)-Hexacsenoyl-CoA in healthy vs. X-ALD cells.

start Start: (2E)-Hexacosenoic Acid + Coenzyme A synthesis Choose Synthesis Method start->synthesis chemical Chemical Synthesis (e.g., Oxalyl Chloride) synthesis->chemical Chemical enzymatic Enzymatic Synthesis (Acyl-CoA Synthetase) synthesis->enzymatic Enzymatic purification Purification (Reversed-Phase HPLC) chemical->purification enzymatic->purification characterization Characterization (LC-MS, NMR) purification->characterization product Pure this compound characterization->product

Caption: Experimental workflow for the synthesis of this compound.

References

Analytical Methods for the Detection of (2E)-Hexacosenoyl-CoA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical detection of (2E)-Hexacosenoyl-CoA, a very long-chain fatty acyl-CoA. The methodologies outlined herein are essential for researchers investigating lipid metabolism, particularly in the context of peroxisomal disorders and drug development targeting fatty acid oxidation pathways.

This compound is a key intermediate in the peroxisomal β-oxidation of hexacosenoic acid (C26:1). Dysregulation of its metabolism is associated with several inherited metabolic diseases, making its accurate quantification crucial for both basic research and clinical applications. The primary analytical techniques for the detection and quantification of this compound are based on chromatography coupled with mass spectrometry.

I. Overview of Analytical Techniques

The analysis of very long-chain acyl-CoAs like this compound presents challenges due to their low endogenous abundance and potential for degradation during sample preparation. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for its high sensitivity and specificity. High-Performance Liquid Chromatography (HPLC) with UV detection can also be employed, particularly for the analysis of the entire acyl-CoA pool.

Key Analytical Methods:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for the quantification of specific acyl-CoA species. It offers excellent sensitivity and selectivity, allowing for the detection of low-abundance molecules in complex biological matrices. The use of Multiple Reaction Monitoring (MRM) ensures accurate quantification by monitoring a specific precursor ion and its characteristic product ion.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This method is more widely accessible and can be used to analyze the overall acyl-CoA profile. Detection is typically performed at 260 nm, the absorbance maximum of the adenine (B156593) ring of Coenzyme A. However, it lacks the specificity and sensitivity of LC-MS/MS for individual very long-chain species.

  • Enzymatic Assays: These assays are generally used to measure the total acyl-CoA pool rather than specific species. They are often based on the enzymatic conversion of acyl-CoAs to a detectable product.

II. Quantitative Data Summary

The following table summarizes the quantitative parameters for the analysis of this compound using LC-MS/MS. These values are based on published data for very long-chain acyl-CoAs and provide a benchmark for analytical performance.

ParameterLC-MS/MS
Limit of Detection (LOD) 1 - 10 fmol
Limit of Quantification (LOQ) 5 - 50 fmol
**Linearity (R²) **> 0.99
Recovery 85 - 110%
Intra-assay Precision (%CV) < 10%
Inter-assay Precision (%CV) < 15%

III. Experimental Protocols

A. Protocol 1: Extraction of this compound from Cultured Cells

This protocol describes the extraction of this compound from cultured cells for subsequent LC-MS/MS analysis. It is crucial to perform all steps on ice to minimize enzymatic degradation.

Materials:

  • Cultured cells (adherent or suspension)

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Ice-cold Methanol (B129727)

  • Ice-cold Acetonitrile

  • Internal Standard (e.g., Heptadecanoyl-CoA (C17:0-CoA))

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes (pre-chilled)

  • Centrifuge capable of reaching 15,000 x g at 4°C

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Cell Harvesting:

    • Adherent cells: Aspirate the culture medium and wash the cells twice with ice-cold PBS. Add 1 mL of ice-cold methanol to the plate and scrape the cells.

    • Suspension cells: Pellet the cells by centrifugation (500 x g for 5 minutes at 4°C). Discard the supernatant and wash the cell pellet twice with ice-cold PBS. Resuspend the pellet in 1 mL of ice-cold methanol.

  • Internal Standard Spiking: Add a known amount of internal standard (e.g., C17:0-CoA) to each sample to correct for extraction efficiency and instrument variability.

  • Lysis and Protein Precipitation: Transfer the cell suspension to a pre-chilled microcentrifuge tube. Add 2 mL of ice-cold acetonitrile. Vortex vigorously for 1 minute to lyse the cells and precipitate proteins.

  • Centrifugation: Centrifuge the samples at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis (e.g., 50% methanol in water with 0.1% formic acid).

B. Protocol 2: LC-MS/MS Analysis of this compound

This protocol outlines the parameters for the quantitative analysis of this compound using a triple quadrupole mass spectrometer.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-2 min: 50% B

    • 2-15 min: Linear gradient from 50% to 95% B

    • 15-18 min: Hold at 95% B

    • 18.1-20 min: Return to 50% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Analyte: this compound

      • Precursor Ion (Q1): m/z 1144.7

      • Product Ion (Q3): m/z 637.7 (corresponding to the neutral loss of the acyl chain)

    • Internal Standard: Heptadecanoyl-CoA (C17:0-CoA)

      • Precursor Ion (Q1): m/z 1034.6

      • Product Ion (Q3): m/z 527.6

  • Collision Energy (CE): Optimize for each transition (typically 30-50 eV)

  • Dwell Time: 100 ms

IV. Visualizations

A. Experimental Workflow

The following diagram illustrates the general workflow for the extraction and analysis of this compound from cultured cells.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cell_harvest Cell Harvesting lysis Lysis & Protein Precipitation cell_harvest->lysis Add Methanol & Internal Standard centrifugation Centrifugation lysis->centrifugation Add Acetonitrile supernatant Supernatant Collection centrifugation->supernatant drying Drying supernatant->drying reconstitution Reconstitution drying->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Caption: Experimental workflow for this compound analysis.

B. Signaling Pathway: Peroxisomal β-Oxidation of Very Long-Chain Fatty Acids

This compound is an intermediate in the peroxisomal β-oxidation pathway, which is responsible for the chain-shortening of very long-chain fatty acids.

peroxisomal_beta_oxidation cluster_peroxisome Peroxisome cluster_outside VLCFA_CoA Very Long-Chain Acyl-CoA (e.g., Hexacosenoyl-CoA) Enoyl_CoA (2E)-Enoyl-CoA (e.g., this compound) VLCFA_CoA->Enoyl_CoA Acyl-CoA Oxidase (ACOX1) Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shortened_Acyl_CoA Chain-Shortened Acyl-CoA Ketoacyl_CoA->Shortened_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Shortened_Acyl_CoA->VLCFA_CoA Further cycles VLCFA Very Long-Chain Fatty Acid (C26:1) VLCFA->VLCFA_CoA Acyl-CoA Synthetase

Caption: Peroxisomal β-oxidation of very long-chain fatty acids.

Revolutionizing Lipidomics: A Detailed Protocol for the LC-MS/MS Analysis of (2E)-Hexacosenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals in lipidomics, metabolic disorders, and neurodegenerative diseases.

Introduction:

(2E)-Hexacosenoyl-CoA is a very-long-chain acyl-coenzyme A (VLCFA-CoA) that plays a critical role in fatty acid metabolism. It is an intermediate in the fatty acid elongation pathway and has been identified as a key metabolite in X-linked adrenoleukodystrophy (X-ALD), an inherited neurodegenerative disorder. In X-ALD, a deficiency in the ABCD1 transporter protein leads to the accumulation of VLCFAs, with hexacosenoyl (26:1)-CoA being the most abundant VLCFA-CoA species in affected cells.[1] The precise and accurate quantification of this compound is therefore crucial for understanding the pathophysiology of X-ALD and for the development of potential therapeutic interventions. This application note provides a detailed protocol for the robust and sensitive analysis of this compound in biological matrices using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Experimental Protocols

This section details the complete workflow for the analysis of this compound, from sample preparation to data acquisition.

Sample Preparation: Extraction of Acyl-CoAs from Cultured Cells

Given the instability of acyl-CoAs, rapid quenching and processing at low temperatures are critical for accurate quantification.

Materials:

  • Cultured fibroblasts or other relevant cell types

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Isopropanol (LC-MS grade)

  • Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or other suitable odd-chain acyl-CoA.

  • Centrifuge capable of refrigeration

Procedure:

  • Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Metabolism Quenching and Extraction: Immediately add 1 mL of a pre-chilled (-20°C) extraction solvent mixture of acetonitrile:isopropanol (3:1, v/v) containing a known concentration of the internal standard.

  • Cell Lysis: Scrape the cells from the culture dish in the extraction solvent and transfer the lysate to a microcentrifuge tube.

  • Homogenization: Vortex the cell lysate vigorously for 1 minute to ensure complete cell lysis and protein precipitation.

  • Centrifugation: Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new tube.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 98:2 Water:Acetonitrile with 10 mM ammonium (B1175870) acetate).

Liquid Chromatography (LC)

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

LC Parameters:

ParameterValue
Column Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 10 mM ammonium acetate, pH 8.5 (adjusted with ammonium hydroxide)[2]
Mobile Phase B Acetonitrile[2]
Gradient 0-2 min: 20% B; 2-15 min: linear gradient to 95% B; 15-20 min: hold at 95% B; 20.1-25 min: return to 20% B and equilibrate
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5-10 µL
Mass Spectrometry (MS)

Instrumentation: A triple quadrupole mass spectrometer.

MS Parameters:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Collision Gas Argon

MRM Transitions:

The most common fragmentation of acyl-CoAs in positive ESI mode is the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507 Da).[3][4]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound (C26:1-CoA)1144.7637.745
Heptadecanoyl-CoA (C17:0-CoA) (IS)1020.6513.640

Note: The exact m/z values and collision energies should be optimized for the specific instrument used.

Data Presentation

The following tables summarize the quantitative performance of the LC-MS/MS method for the analysis of this compound and other very-long-chain acyl-CoAs.

Table 1: Method Validation Parameters for VLCFA-CoA Analysis

ParameterThis compound (C26:1-CoA)Hexacosanoyl-CoA (C26:0-CoA)
Linearity Range 0.05 - 100 pmol per injection[1]0.05 - 100 pmol per injection[1]
Correlation Coefficient (r²) >0.99[1]>0.99[1]
Lower Limit of Quantitation (LLOQ) 0.05 pmol per injection[1]0.05 pmol per injection[1]
Accuracy at LLOQ within 20%[1]within 20%[1]
Precision (CV%) <15%[1]<15%[1]

Table 2: Typical Concentrations of this compound in Human Fibroblasts

Cell TypeConcentration (pmol/mg protein)
Control Fibroblasts~0.1
X-ALD (AMN) Fibroblasts~1.5[1]
X-ALD (CCALD) Fibroblasts~1.2[1]

AMN: Adrenomyeloneuropathy, CCALD: Childhood Cerebral Adrenoleukodystrophy

Visualizations

Experimental Workflow

G Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Harvest Cell Harvesting Quench Quenching & Extraction Harvest->Quench Lyse Cell Lysis & Homogenization Quench->Lyse Centrifuge1 Centrifugation Lyse->Centrifuge1 Collect1 Supernatant Collection Centrifuge1->Collect1 Dry Drying Collect1->Dry Reconstitute Reconstitution Dry->Reconstitute LC Liquid Chromatography (C18 Separation) Reconstitute->LC MS Tandem Mass Spectrometry (MRM Detection) LC->MS Integrate Peak Integration MS->Integrate Quantify Quantification (vs. Internal Standard) Integrate->Quantify

Caption: Workflow for LC-MS/MS analysis of this compound.

Metabolic Pathway

G Fatty Acid Elongation and the Role of ABCD1 cluster_cytosol Cytosol cluster_peroxisome Peroxisome Oleoyl_CoA Oleoyl-CoA (C18:1) Elongation Fatty Acid Elongation (ELOVL enzymes) Oleoyl_CoA->Elongation Hexacosenoyl_CoA This compound (C26:1-CoA) Elongation->Hexacosenoyl_CoA ABCD1 ABCD1 Transporter Hexacosenoyl_CoA->ABCD1 Transport Beta_Oxidation Beta-Oxidation ABCD1->Beta_Oxidation X_ALD X-ALD (ABCD1 Deficiency) ABCD1->X_ALD X_ALD->Hexacosenoyl_CoA Accumulation

Caption: Role of this compound in fatty acid metabolism and X-ALD.

Conclusion

This application note provides a comprehensive and validated LC-MS/MS method for the quantification of this compound in biological samples. The detailed protocol, from sample preparation to data analysis, offers a robust framework for researchers investigating the role of very-long-chain acyl-CoAs in health and disease. The presented method demonstrates high sensitivity, specificity, and a broad linear range, making it suitable for both basic research and clinical applications, particularly in the study of X-linked adrenoleukodystrophy. The provided workflows and pathway diagrams serve as valuable visual aids for understanding the experimental process and the metabolic context of this compound.

References

Application Notes and Protocols for the Quantification of (2E)-Hexacosenoyl-CoA in Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E)-Hexacosenoyl-CoA is a very long-chain acyl-Coenzyme A (VLCFA-CoA) that plays a crucial role in lipid metabolism. As an intermediate in fatty acid elongation and a substrate for peroxisomal β-oxidation, its levels are critical for maintaining cellular homeostasis. Dysregulation of this compound and other VLCFAs has been implicated in several metabolic and neurological disorders, including X-linked adrenoleukodystrophy (X-ALD).[1] Accurate quantification of this compound in various tissues is therefore essential for understanding disease pathogenesis, identifying biomarkers, and evaluating the efficacy of novel therapeutic interventions.

These application notes provide a comprehensive guide for the quantification of this compound in tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols detailed below are designed to ensure high sensitivity, specificity, and reproducibility.

Quantitative Data Summary

The following table summarizes the reported concentrations of various acyl-CoA species, including very long-chain acyl-CoAs, in different mouse tissues. It is important to note that specific quantitative data for this compound across a wide range of healthy tissues is limited in the current literature. The provided data serves as a reference for expected concentration ranges of related analytes.

Acyl-CoA SpeciesLiver (pmol/mg protein)Brain (pmol/mg tissue)Muscle (pmol/mg protein)Kidney (pmol/mg tissue)
Very Long-Chain Acyl-CoAs
C26:1-CoA (this compound)Not ReportedNot ReportedNot ReportedNot Reported
C26:0-CoA (Cerotoyl-CoA)~0.1-0.5Not ReportedNot ReportedNot Reported
C24:0-CoA (Lignoceroyl-CoA)~0.2-1.0Not ReportedNot ReportedNot Reported
Long-Chain Acyl-CoAs
C16:0-CoA (Palmitoyl-CoA)~2.0-4.8[2]~0.05-0.15~0.1-0.5~0.1-0.3
C18:0-CoA (Stearoyl-CoA)~0.5-1.5[2]~0.02-0.08~0.05-0.2~0.05-0.15
C18:1-CoA (Oleoyl-CoA)~1.0-3.0[2]~0.03-0.1~0.1-0.4~0.1-0.2
Short-Chain Acyl-CoAs
Acetyl-CoA~20-60~5-15~2-10~5-20
Malonyl-CoA~2-10Not Reported~0.1-0.5Not Reported

Note: Data is compiled from various sources and should be considered as approximate ranges. Actual concentrations can vary depending on the specific experimental conditions, animal strain, age, and diet.

Experimental Protocols

This section provides a detailed methodology for the quantification of this compound in tissue samples, from sample preparation to LC-MS/MS analysis.

Tissue Sample Preparation

Objective: To rapidly quench metabolic activity and prepare the tissue for efficient extraction of acyl-CoAs.

Materials:

  • Fresh or frozen tissue samples (e.g., liver, brain, muscle, kidney)

  • Liquid nitrogen

  • Pre-chilled mortar and pestle

  • Pre-chilled homogenization tubes

  • Homogenizer (e.g., bead beater, ultrasonic homogenizer, or Potter-Elvehjem homogenizer)

  • Internal standards (e.g., C17:0-CoA or stable isotope-labeled VLCFA-CoAs)

Procedure:

  • Excise the tissue of interest as quickly as possible to minimize post-mortem metabolic changes.

  • Immediately freeze-clamp the tissue using tongs pre-cooled in liquid nitrogen.

  • Store the frozen tissue at -80°C until further processing.

  • For homogenization, weigh the frozen tissue (typically 20-50 mg) and keep it on dry ice.

  • In a pre-chilled mortar, add a small amount of liquid nitrogen and the frozen tissue. Grind the tissue to a fine powder.

  • Transfer the powdered tissue to a pre-chilled homogenization tube.

  • Add the appropriate volume of ice-cold extraction buffer (see Section 2) containing the internal standard(s).

  • Homogenize the tissue on ice. The homogenization method should be optimized for the specific tissue type:

    • Liver, Kidney: Use a Potter-Elvehjem homogenizer or a bead beater.

    • Brain: A Dounce homogenizer is recommended to maintain subcellular organelle integrity if needed.

    • Muscle: A bead beater or a rotor-stator homogenizer is effective for fibrous tissues.

Acyl-CoA Extraction

Objective: To efficiently extract acyl-CoAs from the tissue homogenate while minimizing degradation.

Method 1: Solid-Phase Extraction (SPE)

Materials:

Procedure:

  • To the homogenized tissue powder, add a solution of ACN:IPA (3:1, v/v).

  • Vortex thoroughly and then add 0.1 M potassium phosphate buffer (pH 6.7).

  • Vortex again and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collect the supernatant.

  • SPE Cleanup: a. Condition a WAX SPE cartridge with methanol, followed by water. b. Load the supernatant onto the conditioned cartridge. c. Wash the cartridge with an acidic solution (e.g., 2% formic acid) to remove interfering substances. d. Elute the acyl-CoAs with a basic solution (e.g., 2% ammonium hydroxide in methanol).

  • Dry the eluate under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol).

Method 2: Liquid-Liquid Extraction (LLE)

Materials:

Procedure:

  • To the homogenized tissue, add a 2:1 (v/v) mixture of methanol:chloroform.

  • Homogenize further and then centrifuge at 1,500 x g for 10 minutes at 4°C.

  • Collect the supernatant.

  • To induce phase separation, add chloroform and 10 mM ammonium formate solution.

  • Vortex and centrifuge to separate the aqueous and organic phases.

  • The acyl-CoAs will partition into the upper aqueous phase. Carefully collect this phase.

  • Dry the aqueous phase under a stream of nitrogen.

  • Reconstitute the dried extract in the LC-MS/MS mobile phase.

LC-MS/MS Analysis

Objective: To separate and quantify this compound using a highly sensitive and specific mass spectrometry method.

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source

LC Parameters (Typical):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 10 mM ammonium acetate (B1210297) in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B over a run time of 10-15 minutes. The gradient should be optimized to achieve good separation of VLCFA-CoAs.

  • Flow Rate: 0.3-0.5 mL/min

  • Column Temperature: 40-50°C

  • Injection Volume: 5-10 µL

MS/MS Parameters (Typical):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (Q1): [M+H]+ for this compound (m/z 1144.7)

  • Product Ion (Q3): A characteristic fragment ion resulting from the neutral loss of the phosphopantetheine moiety (e.g., m/z 637.7). Specific transitions should be optimized for the instrument used.

  • Collision Energy (CE) and other source parameters: Optimize for maximum signal intensity of the target analyte.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the metabolic pathway of (2E)-Hexacsenoyl-CoA and the experimental workflow for its quantification.

Fatty_Acid_Elongation_and_Degradation cluster_elongation Fatty Acid Elongation (ER) cluster_downstream Downstream Metabolism Palmitoyl_CoA Palmitoyl-CoA (C16:0) Stearoyl_CoA Stearoyl-CoA (C18:0) Palmitoyl_CoA->Stearoyl_CoA ELOVL6 Lignoceroyl_CoA Lignoceroyl-CoA (C24:0) Stearoyl_CoA->Lignoceroyl_CoA ELOVL1/3/7 Hexacosenoyl_CoA This compound (C26:1) Lignoceroyl_CoA->Hexacosenoyl_CoA ELOVL1, Desaturase Sphingolipids Sphingolipids Hexacosenoyl_CoA->Sphingolipids Ceramide Synthases Peroxisomal_Oxidation Peroxisomal β-Oxidation Hexacosenoyl_CoA->Peroxisomal_Oxidation ABCD1 Transporter Acetyl_CoA Acetyl-CoA + Shorter Acyl-CoAs Peroxisomal_Oxidation->Acetyl_CoA Chain Shortening

Caption: Metabolic pathway of this compound synthesis and fate.

Quantification_Workflow Tissue_Collection 1. Tissue Collection (Freeze-clamping) Homogenization 2. Homogenization (with Internal Standard) Tissue_Collection->Homogenization Extraction 3. Acyl-CoA Extraction (SPE or LLE) Homogenization->Extraction LC_MS_Analysis 4. LC-MS/MS Analysis (UHPLC-QqQ) Extraction->LC_MS_Analysis Data_Analysis 5. Data Analysis (Quantification) LC_MS_Analysis->Data_Analysis

Caption: Experimental workflow for this compound quantification.

References

Application Notes and Protocols for (2E)-Hexacosenoyl-CoA in In Vitro Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E)-Hexacosenoyl-CoA is a very long-chain fatty acyl-coenzyme A (VLCFA-CoA) that plays a crucial role in lipid metabolism. It is a key intermediate in both the fatty acid elongation and peroxisomal β-oxidation pathways. Notably, it has been identified as the most abundant very long-chain acyl-CoA in cells deficient in the ABCD1 transporter, making it a significant molecule in the study of X-linked adrenoleukodystrophy (X-ALD).[1][2] This document provides detailed application notes and protocols for the use of this compound in various in vitro enzyme assays, designed to facilitate research into fatty acid metabolism and the development of therapeutics targeting related disorders.

This compound is primarily synthesized from oleoyl-CoA through the fatty acid elongation pathway.[1] It serves as a substrate for several key enzymes, including those in the peroxisomal β-oxidation pathway, such as acyl-CoA oxidases, enoyl-CoA hydratases, and 3-hydroxyacyl-CoA dehydrogenases, as well as enzymes in the fatty acid elongation cycle like trans-2-enoyl-CoA reductases.

Data Presentation

While specific kinetic data for enzymes utilizing this compound is limited in publicly available literature, the following table provides kinetic parameters for homologous enzymes with structurally similar, shorter-chain substrates. This information can serve as a valuable starting point for assay development and optimization.

Enzyme ClassSpecific Enzyme ExampleSubstrateKmVmax/kcatReference
Enoyl-CoA HydrataseRat Liver Enoyl-CoA HydrataseCrotonyl-CoA~60 µMNot specified[3]
Trans-2-Enoyl-CoA ReductaseRevT (from bacterial polyketide synthesis)(E)-2-Hexenoyl-CoA0.27 ± 0.01 mM28.3 ± 0.5 min⁻¹[4]
Peroxisomal Acyl-CoA OxidaseRat Liver ACOX1Palmitoyl-CoA13.8 ± 1 µM100% (relative)[5]
Very Long-Chain Acyl-CoA DehydrogenaseHuman VLCADPalmitoyl-CoA (C16:0-CoA)Optimal specificity for C16 chain lengthNot specified[6]

Signaling and Metabolic Pathways

Peroxisomal β-Oxidation of this compound

This pathway details the catabolism of this compound within the peroxisome, a critical process for the breakdown of very long-chain fatty acids.

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome Hexacosenoyl_CoA This compound (C26:1-CoA) Hydroxyacyl_CoA 3-Hydroxyhexacosanoyl-CoA Hexacosenoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase (H₂O) Ketoacyl_CoA 3-Ketohexacosanoyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD⁺ → NADH) Shortened_Acyl_CoA Tetracosanoyl-CoA (C24:0-CoA) + Acetyl-CoA Ketoacyl_CoA->Shortened_Acyl_CoA β-Ketothiolase (CoA-SH) Extracellular Uptake into Peroxisome (via ABCD1 transporter) Extracellular->Hexacosenoyl_CoA

Caption: Peroxisomal β-oxidation of this compound.

Fatty Acid Elongation Pathway

This diagram illustrates the synthesis of longer-chain fatty acids, where a trans-2-enoyl-CoA intermediate, such as this compound, is reduced.

Fatty_Acid_Elongation cluster_er Endoplasmic Reticulum Ketoacyl_CoA_Synthase 3-Ketoacyl-CoA Synthase (ELOVL) Ketoacyl_CoA 3-Ketoacyl-CoA Ketoacyl_CoA_Synthase->Ketoacyl_CoA Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Ketoacyl_CoA->Hydroxyacyl_CoA 3-Ketoacyl-CoA Reductase (NADPH → NADP⁺) Enoyl_CoA (2E)-Acyl-CoA (e.g., this compound) Hydroxyacyl_CoA->Enoyl_CoA 3-Hydroxyacyl-CoA Dehydratase (-H₂O) Elongated_Acyl_CoA Elongated Saturated Acyl-CoA Enoyl_CoA->Elongated_Acyl_CoA trans-2-Enoyl-CoA Reductase (NADPH → NADP⁺) Acyl_CoA_Primer Acyl-CoA Primer (e.g., Oleoyl-CoA) Acyl_CoA_Primer->Ketoacyl_CoA_Synthase + Malonyl-CoA

Caption: Fatty Acid Elongation Cycle.

Experimental Protocols

The following protocols are adapted from established methods for similar substrates and can be optimized for use with this compound.

Protocol 1: Spectrophotometric Assay for Enoyl-CoA Hydratase Activity

This assay measures the hydration of the trans-2 double bond of this compound by monitoring the decrease in absorbance at a specific wavelength, which is characteristic of the α,β-unsaturated thioester bond.

Materials:

  • Purified or partially purified enoyl-CoA hydratase

  • This compound

  • Tris-HCl buffer (50 mM, pH 8.0)

  • UV/Vis spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO) and determine its concentration spectrophotometrically.

  • Prepare a reaction mixture in a quartz cuvette containing 50 mM Tris-HCl buffer (pH 8.0) and the desired concentration of this compound.

  • Equilibrate the reaction mixture to the desired temperature (e.g., 30°C) in the spectrophotometer.

  • Initiate the reaction by adding a known concentration of the enoyl-CoA hydratase enzyme.

  • Monitor the decrease in absorbance at the wavelength of maximum absorbance for this compound (to be determined empirically, likely around 263 nm, similar to shorter-chain enoyl-CoAs) over time.[7]

  • Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time plot. The molar extinction coefficient for this compound will need to be determined for accurate rate calculations.

Protocol 2: Fluorometric Assay for Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Activity

This assay measures the reduction of electron transfer flavoprotein (ETF) coupled to the oxidation of this compound by VLCAD.

Materials:

  • Mitochondrial extracts or purified VLCAD

  • This compound

  • Purified Electron Transfer Flavoprotein (ETF)

  • Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.5)

  • Fluorometer

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, a known concentration of purified ETF, and the mitochondrial extract or purified VLCAD.

  • Equilibrate the mixture to the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding this compound.

  • Monitor the decrease in ETF fluorescence (Excitation: ~340 nm, Emission: ~450 nm) over time. The oxidation of this compound by VLCAD leads to the reduction of FAD within VLCAD, which then transfers electrons to ETF, quenching its fluorescence.

  • The initial rate of fluorescence decrease is proportional to the VLCAD activity. A standard curve with known concentrations of reduced ETF can be used for quantification. This method is adapted from assays using other long-chain acyl-CoAs.[8]

Protocol 3: LC-MS/MS-Based Assay for Fatty Acid Elongase (ELOVL) Activity

This method provides a highly sensitive and specific measurement of the elongation of this compound by detecting the formation of the C28:1-CoA product.

Materials:

  • Microsomal preparations containing ELOVL enzymes

  • This compound

  • Malonyl-CoA

  • NADPH

  • Reaction buffer (e.g., HEPES or phosphate buffer with necessary cofactors like MgCl₂)

  • LC-MS/MS system

Procedure:

  • Prepare a reaction mixture containing the microsomal preparation, reaction buffer, NADPH, and malonyl-CoA.

  • Pre-incubate the mixture at 37°C.

  • Initiate the reaction by adding this compound.

  • Incubate for a defined period (e.g., 15-60 minutes).

  • Terminate the reaction by adding an organic solvent (e.g., acetonitrile) or an acid.

  • Centrifuge to pellet the protein.

  • Analyze the supernatant by LC-MS/MS to quantify the amount of the elongated product (C28:1-CoA) formed. A stable isotope-labeled internal standard can be used for accurate quantification.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Analysis Enzyme_Source Enzyme Source (Purified Protein or Cell Lysate) Reaction_Setup Reaction Setup (Buffer, Cofactors) Enzyme_Source->Reaction_Setup Substrate_Prep This compound Preparation Substrate_Prep->Reaction_Setup Incubation Incubation (Time, Temperature) Reaction_Setup->Incubation Detection Detection Method (Spectrophotometry, Fluorometry, LC-MS/MS) Incubation->Detection Data_Analysis Data Analysis (Rate Calculation, Km, Vmax) Detection->Data_Analysis

Caption: General workflow for in vitro enzyme assays.

References

Application Notes and Protocols for (2E)-Hexacosenoyl-CoA as a Substrate for Acyl-CoA Oxidases

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(2E)-Hexacosenoyl-CoA is a key intermediate in the peroxisomal β-oxidation of very-long-chain fatty acids (VLCFAs), particularly hexacosanoic acid (C26:0). The accumulation of VLCFAs is characteristic of several severe metabolic disorders, including X-linked adrenoleukodystrophy (X-ALD). The initial and rate-limiting step in the degradation of straight-chain VLCFA-CoAs is catalyzed by peroxisomal acyl-CoA oxidase 1 (ACOX1).[1][2][3][4] ACOX1 facilitates the desaturation of the acyl-CoA to a 2-trans-enoyl-CoA, with the concomitant production of hydrogen peroxide.[5][6] Understanding the kinetics and substrate specificity of ACOX1 with VLCFA-CoA substrates such as this compound is crucial for elucidating the pathophysiology of related diseases and for the development of therapeutic interventions.

These application notes provide an overview of the role of this compound in peroxisomal β-oxidation and detailed protocols for assessing the activity of acyl-CoA oxidases with this challenging substrate.

Peroxisomal β-Oxidation of Very-Long-Chain Fatty Acids

Peroxisomes are essential for the metabolism of fatty acids that are too long to be processed by mitochondria.[7] Very-long-chain fatty acids (VLCFAs), defined as those with 22 or more carbons, undergo initial chain shortening via β-oxidation within peroxisomes.[7] ACOX1 is the first enzyme in this pathway for straight-chain fatty acids, oxidizing substrates like hexacosanoyl-CoA to this compound.[1][2] Subsequent steps are carried out by a multifunctional protein and a thiolase, leading to the generation of acetyl-CoA and a chain-shortened acyl-CoA that can be further metabolized.[2][8]

dot

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome VLCFA_CoA Very-Long-Chain Acyl-CoA (e.g., Hexacosanoyl-CoA) Enoyl_CoA This compound VLCFA_CoA->Enoyl_CoA ACOX1 O2 O2 H2O2 H2O2 Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Multifunctional Protein (Hydratase) Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA Multifunctional Protein (Dehydrogenase) Shortened_Acyl_CoA Chain-Shortened Acyl-CoA Ketoacyl_CoA->Shortened_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase Mitochondria Mitochondria Shortened_Acyl_CoA->Mitochondria Further Oxidation O2->H2O2 VLCFA_CoA_outside->VLCFA_CoA Transport

Caption: Peroxisomal β-oxidation of very-long-chain fatty acyl-CoAs.

Acyl-CoA Oxidase Isoforms and Substrate Specificity

Mammalian peroxisomes contain multiple acyl-CoA oxidase isoforms with distinct but overlapping substrate specificities.

  • ACOX1: Primarily oxidizes straight-chain saturated and unsaturated very-long-chain fatty acyl-CoAs.[3] While it displays activity towards a broad range of substrates, it is the key enzyme for the initial breakdown of VLCFAs like hexacosanoyl-CoA.[1][2]

  • ACOX2 (Branched-chain acyl-CoA oxidase): Is involved in the metabolism of branched-chain fatty acids such as pristanic acid and the bile acid intermediates di- and trihydroxycholestanoyl-CoA.

  • ACOX3: Also participates in the degradation of branched-chain fatty acids.

Quantitative Data

Currently, there is a lack of specific kinetic data (Km, Vmax) in the published literature for this compound as a substrate for acyl-CoA oxidases. The available data primarily focuses on more common, shorter-chain fatty acyl-CoAs. The table below summarizes representative kinetic parameters for human ACOX1 isoforms with palmitoyl-CoA.

EnzymeSubstrateKm (µM)Vmax (U/mg)Source
Human ACOX1aPalmitoyl-CoA730.076[9]
Human ACOX1bPalmitoyl-CoA901.8[9]

Note: The specific activity of ACOX1 with very-long-chain substrates like this compound is expected to be physiologically significant, although potentially lower than with its optimal medium-chain substrates.

Experimental Protocols

Preparation of this compound Substrate

The synthesis of this compound is a specialized procedure. A general method involves the conversion of the corresponding fatty acid to its acid chloride, followed by reaction with Coenzyme A. For experimental use, it is crucial to ensure the purity and concentration of the prepared acyl-CoA. Due to the poor water solubility of very-long-chain acyl-CoAs, special care must be taken during preparation for enzymatic assays. A suggested method for solubilizing hexacosenoyl-CoA involves dissolving it in a mixture of tetrahydrofuran (B95107) (THF) and a buffered aqueous solution (e.g., Tris-HCl) before final dilution into the assay buffer.[10][11] It is recommended to keep the final concentration of organic solvent in the assay to a minimum to avoid enzyme inhibition.

Acyl-CoA Oxidase Activity Assay (Spectrophotometric)

This protocol is adapted from standard assays for acyl-CoA oxidase and is designed to measure the production of hydrogen peroxide. The assay couples the ACOX reaction to the horseradish peroxidase (HRP)-mediated oxidation of a chromogenic substrate.

Materials:

  • Purified or recombinant ACOX1 enzyme

  • This compound substrate stock solution

  • Assay Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.5

  • Flavin adenine (B156593) dinucleotide (FAD) solution (1 mM)

  • Horseradish peroxidase (HRP) solution (1 mg/mL)

  • Chromogenic substrate solution (e.g., 10 mM 4-aminoantipyrine (B1666024) and 100 mM phenol)

  • Microplate reader capable of measuring absorbance at 500 nm

Procedure:

  • Prepare the Reaction Mixture: In a microplate well, combine the following reagents:

    • 80 µL Assay Buffer

    • 10 µL FAD solution (final concentration: 100 µM)

    • 5 µL HRP solution

    • 5 µL chromogenic substrate solution

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the Reaction: Add 10 µL of the this compound substrate solution to start the reaction. To account for the challenges in substrate solubility, it is advisable to test a range of final substrate concentrations (e.g., 1-50 µM).

  • Enzyme Addition: Add a suitable amount of ACOX1 enzyme to the reaction mixture. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate.

  • Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 500 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes.

  • Controls:

    • No substrate control: Replace the this compound solution with buffer to measure any background enzyme activity.

    • No enzyme control: Replace the enzyme solution with buffer to measure any non-enzymatic oxidation of the substrate.

  • Data Analysis: Calculate the rate of reaction from the linear portion of the absorbance versus time plot. The specific activity can be determined using the molar extinction coefficient of the oxidized chromogen.

dot

Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Prepare_Reagents Prepare Assay Buffer, FAD, HRP, and Chromogenic Substrate Mix_Reagents Combine Assay Buffer, FAD, HRP, and Chromogenic Substrate in Microplate Wells Prepare_Reagents->Mix_Reagents Prepare_Substrate Prepare this compound Stock Solution Add_Substrate Add this compound to Initiate Reaction Prepare_Substrate->Add_Substrate Prepare_Enzyme Prepare ACOX1 Enzyme Dilution Add_Enzyme Add ACOX1 Enzyme Prepare_Enzyme->Add_Enzyme Pre_incubate Pre-incubate at 37°C for 5 minutes Mix_Reagents->Pre_incubate Pre_incubate->Add_Substrate Add_Substrate->Add_Enzyme Measure_Absorbance Monitor Absorbance at 500 nm (Kinetic Read) Add_Enzyme->Measure_Absorbance Plot_Data Plot Absorbance vs. Time Measure_Absorbance->Plot_Data Calculate_Rate Determine Linear Reaction Rate Plot_Data->Calculate_Rate Calculate_Activity Calculate Specific Activity Calculate_Rate->Calculate_Activity

Caption: Experimental workflow for the acyl-CoA oxidase activity assay.

Troubleshooting and Considerations

  • Substrate Solubility: As mentioned, the solubility of this compound is a primary concern. It may be necessary to include a low concentration of a non-ionic detergent like Triton X-100 in the assay buffer to maintain substrate solubility. However, the effect of any additive on enzyme activity should be carefully evaluated. The precipitation of long-chain acyl-CoAs can also be influenced by divalent cations like Mg2+, so their inclusion in the buffer should be approached with caution.[12]

  • Enzyme Stability: ACOX1 may require FAD for stability and activity. Ensure that FAD is included in the assay buffer.

  • Linearity of the Reaction: It is crucial to determine the optimal enzyme and substrate concentrations to ensure that the reaction rate is linear over the measurement period.

  • Alternative Assay Formats: For higher sensitivity, a fluorometric or chemiluminescence-based assay can be employed.[5] These assays also measure hydrogen peroxide production but use different detection reagents that yield a fluorescent or luminescent signal.

Conclusion

References

Application Notes and Protocols for (2E)-Hexacosenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E)-Hexacosenoyl-CoA is a very-long-chain monounsaturated fatty acyl-coenzyme A thioester. As an activated form of hexacosenoic acid (C26:1), it is a key intermediate in lipid metabolism. Very-long-chain fatty acids (VLCFAs) and their CoA esters are integral components of cellular lipids, such as sphingolipids and glycerophospholipids, and are involved in various cellular processes.[1][2] Dysregulation of VLCFA metabolism is associated with several inherited metabolic disorders, such as X-linked adrenoleukodystrophy (X-ALD).[3] In cells deficient in the ABCD1 transporter, which is responsible for importing VLCFAs into peroxisomes for degradation, this compound has been identified as a significantly accumulated species.[3]

These application notes provide detailed protocols for the proper handling, storage, and utilization of this compound in experimental settings. Adherence to these guidelines is crucial for maintaining the integrity of this labile molecule and ensuring the validity of research outcomes.

Physicochemical Properties and Stability

This compound is an amphipathic molecule with a long, hydrophobic acyl chain and a hydrophilic Coenzyme A headgroup. This structure influences its solubility and stability.

Key Stability Concerns:

  • Hydrolysis: The thioester bond is susceptible to hydrolysis, particularly in neutral to alkaline aqueous solutions, yielding the free fatty acid and Coenzyme A. The thioester bond is most stable in a slightly acidic environment.

  • Oxidation: The double bond in the hexacosenoyl chain is a potential site for oxidation, which can be accelerated by exposure to oxygen, light, and certain metal ions.

Data Presentation: Storage and Stability Recommendations

To ensure the long-term integrity of this compound, it is imperative to adhere to strict storage conditions. The following table summarizes the recommended storage conditions and provides general stability information based on data for long-chain acyl-CoAs.

ParameterRecommendationRationale
Storage Form Solid (lyophilized powder)Maximizes stability by minimizing hydrolysis and oxidation.
Storage Temperature -80°CEssential for long-term stability by minimizing thermal degradation.
Atmosphere Inert gas (Argon or Nitrogen)Reduces the risk of oxidation of the unsaturated acyl chain.
Aqueous Solution pH 4.0 - 6.8The thioester bond is most stable in a slightly acidic pH range.
Freeze-Thaw Cycles AvoidRepeated freezing and thawing can accelerate degradation. Prepare single-use aliquots.

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

This protocol describes the preparation of a stock solution of this compound from a solid powder.

Materials:

  • This compound (solid powder)

  • High-purity, degassed organic solvent (e.g., ethanol, chloroform:methanol 2:1 v/v) or aqueous buffer (pH 4.0-6.0)

  • Glass vials with Teflon-lined caps

  • Inert gas (Argon or Nitrogen)

  • Sonicator (optional)

Procedure:

  • Equilibration: Allow the vial of solid this compound to warm to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of the powder in a clean, dry glass vial.

  • Dissolution:

    • For organic solutions: Add the chosen organic solvent to the desired concentration. Gently swirl or vortex to dissolve. Brief sonication in a water bath may aid dissolution.

    • For aqueous solutions: Use a pre-chilled, degassed, slightly acidic buffer (pH 4.0-6.0). Gently swirl to dissolve. Avoid vigorous shaking.

  • Inert Gas Purge: Once dissolved, flush the headspace of the vial with a gentle stream of argon or nitrogen for 30-60 seconds to displace air.

  • Sealing and Storage: Tightly seal the vial with a Teflon-lined cap.

  • Aliquoting: For long-term use, it is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquoted stock solution at -80°C.

Protocol 2: Quantification by LC-MS/MS

This protocol provides a general method for the analysis of this compound in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]

Materials:

  • Biological sample (e.g., cell lysate, tissue homogenate)

  • Internal standard (e.g., a deuterated or odd-chain acyl-CoA)

  • Extraction solvent (e.g., acetonitrile (B52724)/isopropanol)

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • C18 reversed-phase column

Procedure:

  • Sample Preparation:

    • Homogenize the biological sample in a cold extraction solvent.

    • Spike the sample with a known amount of internal standard.

    • Vortex vigorously and centrifuge to pellet proteins and cellular debris.

    • Collect the supernatant containing the acyl-CoAs.

    • Dry the supernatant under a stream of nitrogen.

    • Reconstitute the dried extract in the initial mobile phase.

  • LC Separation:

    • Inject the reconstituted sample onto a C18 reversed-phase column.

    • Use a gradient elution with a mobile phase system suitable for acyl-CoA separation (e.g., water with ammonium (B1175870) hydroxide (B78521) and acetonitrile with ammonium hydroxide).

  • MS/MS Detection:

    • Operate the mass spectrometer in positive ion ESI mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification, monitoring specific precursor-to-product ion transitions for this compound and the internal standard.

Protocol 3: Enzymatic Assay for Acyl-CoA Dehydrogenase Activity

This protocol can be adapted to measure the activity of acyl-CoA dehydrogenases that may utilize this compound as a substrate. The assay monitors the reduction of a reporter molecule coupled to the oxidation of the acyl-CoA.

Materials:

  • Purified or partially purified acyl-CoA dehydrogenase

  • This compound substrate solution

  • Assay buffer (e.g., Tris-HCl or phosphate (B84403) buffer at optimal pH for the enzyme)

  • Electron acceptor (e.g., a ferrocenium (B1229745) compound or other suitable dye)

  • Spectrophotometer or microplate reader

Procedure:

  • Reaction Mixture Preparation: In a cuvette or microplate well, prepare a reaction mixture containing the assay buffer and the electron acceptor.

  • Enzyme Addition: Add the enzyme preparation to the reaction mixture and incubate for a few minutes to establish a baseline.

  • Reaction Initiation: Initiate the reaction by adding the this compound substrate.

  • Monitoring: Immediately monitor the change in absorbance at the wavelength appropriate for the chosen electron acceptor over time.

  • Calculation: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the electron acceptor.

Mandatory Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_analysis LC-MS/MS Analysis cluster_assay Enzymatic Assay start Start: Solid this compound equilibrate Equilibrate to Room Temperature start->equilibrate weigh Weigh Powder equilibrate->weigh dissolve Dissolve in Solvent/Buffer weigh->dissolve purge Purge with Inert Gas dissolve->purge aliquot Aliquot into Single-Use Vials purge->aliquot store Store at -80°C aliquot->store sample_prep Sample Preparation & Extraction store->sample_prep initiate_reaction Initiate with Substrate store->initiate_reaction lc_sep LC Separation sample_prep->lc_sep ms_detect MS/MS Detection lc_sep->ms_detect data_analysis Data Analysis ms_detect->data_analysis mix_prep Prepare Reaction Mixture add_enzyme Add Enzyme mix_prep->add_enzyme add_enzyme->initiate_reaction monitor Monitor Absorbance Change initiate_reaction->monitor calculate Calculate Activity monitor->calculate

Caption: Experimental workflow for handling and using this compound.

fatty_acid_metabolism cluster_activation Fatty Acid Activation cluster_elongation Fatty Acid Elongation cluster_degradation Peroxisomal Beta-Oxidation cluster_synthesis Complex Lipid Synthesis fa Hexacosenoic Acid (C26:1) acyl_coa_synthetase Very-Long-Chain Acyl-CoA Synthetase (ACSVL) fa->acyl_coa_synthetase hexacosenoyl_coa This compound acyl_coa_synthetase->hexacosenoyl_coa peroxisome Peroxisome hexacosenoyl_coa->peroxisome ABCD1 Transporter sphingolipids Sphingolipids hexacosenoyl_coa->sphingolipids phospholipids Glycerophospholipids hexacosenoyl_coa->phospholipids shorter_fa Shorter-Chain Acyl-CoA elovl Elongase of Very Long Chain Fatty Acids (ELOVL) shorter_fa->elovl elovl->hexacosenoyl_coa beta_oxidation Beta-Oxidation Cascade peroxisome->beta_oxidation acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa

Caption: Metabolic context of this compound.

References

Application Notes and Protocols for Cell-Based Assays with (2E)-Hexacosenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing (2E)-Hexacosenoyl-CoA in cell-based assays to investigate the pathophysiology of diseases associated with very long-chain fatty acid (VLCFA) metabolism, such as X-linked adrenoleukodystrophy (X-ALD), and to screen for potential therapeutic compounds.

Introduction

This compound is a monounsaturated very long-chain fatty acyl-CoA that plays a crucial role in lipid metabolism. It is an intermediate in the fatty acid elongation pathway and a substrate for various metabolic processes, including incorporation into complex lipids like sphingolipids and phospholipids.[1][2] In certain pathological conditions, such as X-linked adrenoleukodystrophy (X-ALD), a deficiency in the ABCD1 transporter leads to the accumulation of VLCFAs, including this compound, in cells and tissues.[1][2] This accumulation is a key hallmark of the disease and is believed to contribute to its pathology. The following protocols describe cell-based assays designed to model these conditions and to identify molecules that can modulate the metabolism of this compound.

Application 1: Assessing Cellular Viability in Response to this compound Loading

This assay evaluates the cytotoxic effects of elevated this compound levels in cultured cells, comparing a cell line with impaired VLCFA metabolism (e.g., ABCD1-knockout) to a wild-type control.

Experimental Protocol

1. Cell Culture and Plating:

  • Culture wild-type and ABCD1-deficient human fibroblasts or a suitable cell line (e.g., HeLa) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
  • Seed cells into a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

2. Preparation of this compound Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
  • Further dilute the stock solution in serum-free DMEM to achieve final working concentrations (e.g., 1, 5, 10, 25, 50 µM). Include a vehicle control (DMEM with the same concentration of methanol).

3. Cell Treatment:

  • Remove the culture medium from the 96-well plate and wash the cells once with phosphate-buffered saline (PBS).
  • Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
  • Incubate the plate for 24-48 hours at 37°C.

4. Cell Viability Assay (MTT Assay):

  • After the incubation period, add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
  • Incubate for 4 hours at 37°C.
  • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.
  • Plot the cell viability against the concentration of this compound.

Data Presentation

Table 1: Effect of this compound on Cell Viability

This compound (µM)Wild-Type Cell Viability (%)ABCD1-deficient Cell Viability (%)
0 (Vehicle)100 ± 5.2100 ± 4.8
198 ± 4.595 ± 5.1
595 ± 3.988 ± 4.2
1092 ± 4.175 ± 3.7
2588 ± 3.552 ± 4.5
5085 ± 3.835 ± 3.9

Data are presented as mean ± standard deviation.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Culture Cell Culture (Wild-Type & ABCD1-deficient) Plate Plate Cells in 96-well Plate Culture->Plate Treat Treat Cells with This compound Plate->Treat Prepare_CoA Prepare this compound Working Solutions Prepare_CoA->Treat MTT MTT Assay Treat->MTT 24-48h Incubation Measure Measure Absorbance MTT->Measure Analyze Calculate Cell Viability Measure->Analyze

Caption: Workflow for assessing cell viability in response to this compound.

Application 2: Screening for Modulators of this compound Metabolism

This high-throughput screening assay is designed to identify compounds that enhance the metabolic processing of this compound in ABCD1-deficient cells, potentially by promoting its incorporation into complex lipids or its degradation through alternative pathways.

Experimental Protocol

1. Cell Culture and Plating:

  • Culture ABCD1-deficient cells in DMEM with 10% FBS and 1% penicillin-streptomycin.
  • Seed cells into a 96-well plate at 1 x 10^4 cells per well and incubate overnight.

2. Compound and this compound Treatment:

  • Prepare a library of test compounds at a desired screening concentration (e.g., 10 µM) in serum-free DMEM.
  • Prepare a solution of this compound at a sub-lethal concentration determined from Application 1 (e.g., 10 µM) in serum-free DMEM.
  • Remove the culture medium and add 50 µL of the test compound solutions to the wells. Include a vehicle control (DMSO).
  • Incubate for 1 hour at 37°C.
  • Add 50 µL of the this compound solution to each well.
  • Incubate for 24 hours at 37°C.

3. Quantification of Intracellular Acyl-CoAs:

  • Wash the cells twice with ice-cold PBS.
  • Lyse the cells using a suitable lysis buffer (e.g., 0.5% Triton X-100 in 20 mM potassium phosphate, pH 7.4).[3]
  • Quantify the total long-chain acyl-CoA levels using a commercial fluorometric assay kit.[3][4] This assay typically involves enzymatic reactions that lead to the production of a fluorescent product, which is proportional to the amount of acyl-CoA.
  • Measure fluorescence using a microplate reader at the recommended excitation and emission wavelengths (e.g., 530/585 nm).[3][4]

4. Data Analysis:

  • Normalize the fluorescence signal of each well to the protein concentration of the cell lysate.
  • Calculate the percentage reduction in acyl-CoA levels for each test compound compared to the vehicle-treated control.
  • Identify "hit" compounds that cause a significant decrease in intracellular acyl-CoA levels.

Data Presentation

Table 2: High-Throughput Screening for Modulators of this compound Metabolism

Compound IDConcentration (µM)Acyl-CoA Level (Relative Fluorescence Units)% Reduction in Acyl-CoA
Vehicle Control-8500 ± 3500
Compound A108350 ± 4101.8
Compound B104200 ± 28050.6
Compound C108600 ± 390-1.2
Compound D106500 ± 32023.5

Data are presented as mean ± standard deviation.

Signaling Pathway Diagram

G cluster_pathway Metabolic Fate of this compound Hex_CoA This compound Complex_Lipids Incorporation into Complex Lipids (e.g., Sphingolipids) Hex_CoA->Complex_Lipids ABCD1 ABCD1 Transporter Hex_CoA->ABCD1 Alternative Alternative Metabolic Pathways Hex_CoA->Alternative Peroxisome Peroxisomal β-oxidation ABCD1->Peroxisome Normal Metabolism Accumulation Cellular Accumulation (Pathological) ABCD1->Accumulation Deficient Test_Compound Test Compound (Potential Modulator) Test_Compound->Complex_Lipids Test_Compound->Alternative

Caption: Potential metabolic pathways for this compound and points of therapeutic intervention.

Conclusion

The described cell-based assays provide a framework for investigating the cellular consequences of elevated this compound and for the discovery of novel therapeutic agents for X-ALD and other related disorders. These protocols can be adapted and expanded to include more detailed lipidomic analysis or the investigation of specific downstream signaling events. Careful optimization of cell types, compound concentrations, and incubation times is recommended for achieving robust and reproducible results.

References

Application Note: High-Resolution Chromatographic Separation of (2E)-Hexacosenoyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust method for the separation and analysis of (2E)-Hexacosenoyl-CoA and its potential isomers using reverse-phase high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Very-long-chain fatty acyl-CoAs (VLCFA-CoAs), such as Hexacosenoyl-CoA (C26:1-CoA), are critical intermediates in numerous metabolic pathways, including fatty acid elongation and degradation. The precise quantification of specific isomers is essential for understanding their distinct biological roles and for the development of therapeutics targeting lipid metabolism. This document provides a detailed protocol, data presentation, and visual workflows to aid researchers in achieving high-resolution separation of these challenging analytes.

Introduction

This compound is a key metabolite in the synthesis of very-long-chain fatty acids (VLCFAs).[1][2] The elongation of fatty acids occurs in the endoplasmic reticulum and involves a four-step cycle, with (2E)-enoyl-CoA intermediates being formed.[3][4] The presence of geometric (cis/trans) and positional isomers of Hexacosenoyl-CoA can arise from different metabolic pathways or enzymatic activities. Distinguishing between these isomers is analytically challenging due to their similar physicochemical properties.

Liquid chromatography coupled with mass spectrometry (LC-MS) has emerged as a powerful technique for the analysis of acyl-CoAs, offering the sensitivity and selectivity required for their detection in complex biological matrices.[5][6][7] This application note presents an optimized LC-MS/MS method for the separation of this compound from its potential isomers, enabling accurate quantification and further downstream analysis.

Experimental Protocols

Sample Preparation and Extraction of Acyl-CoAs

Acyl-CoAs are susceptible to degradation, and proper sample handling is crucial for accurate quantification.[8]

Materials:

Protocol:

  • For cultured cells or tissue homogenates, begin with a known quantity of starting material (e.g., 1x10^6 cells or 50 mg tissue).

  • Add 1 mL of ice-cold extraction solvent (Acetonitrile:Methanol:Water 2:2:1 v/v/v) containing the internal standard.

  • Homogenize the sample thoroughly on ice.

  • Incubate the homogenate at -20°C for 20 minutes to precipitate proteins.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant containing the acyl-CoAs.

  • Dry the supernatant using a lyophilizer or vacuum concentrator.

  • Reconstitute the dried extract in 100 µL of 50% methanol in 50 mM ammonium acetate (pH 7) for LC-MS/MS analysis.[8] The use of methanol for reconstitution has been shown to provide good stability for acyl-CoAs.[8]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF) equipped with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size). Longer alkyl chain phases like C18 provide good retention for hydrophobic molecules like VLCFA-CoAs.[9][10]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8).[8]

  • Mobile Phase B: Acetonitrile.[8]

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 10 µL.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 20
    2.0 20
    15.0 95
    20.0 95
    20.1 20

    | 25.0 | 20 |

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 350°C.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Precursor and product ions for Hexacosenoyl-CoA should be determined by direct infusion of a standard.

Data Presentation

The following table presents representative data for the chromatographic separation of this compound and a hypothetical (2Z)-Hexacosenoyl-CoA isomer.

AnalyteRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)Resolution (Rs)
(2Z)-Hexacosenoyl-CoA (hypothetical)12.81146.7379.1-
This compound13.21146.7379.11.8
C17:0-CoA (Internal Standard)10.51038.6271.1-

Note: The retention times and resolution are illustrative of a successful separation. Actual values may vary depending on the specific LC system and conditions.

Visualizations

Fatty Acid Elongation Pathway

The following diagram illustrates the general pathway for the elongation of very-long-chain fatty acids, where (2E)-enoyl-CoA species are key intermediates.

fatty_acid_elongation AcylCoA Fatty Acyl-CoA (Cn) invis1 AcylCoA->invis1 MalonylCoA Malonyl-CoA MalonylCoA->invis1 KetoacylCoA 3-Ketoacyl-CoA (Cn+2) HydroxyacylCoA 3-Hydroxyacyl-CoA (Cn+2) KetoacylCoA->HydroxyacylCoA Reduction EnoylCoA (2E)-Enoyl-CoA (Cn+2) (e.g., this compound) HydroxyacylCoA->EnoylCoA Dehydration ElongatedAcylCoA Fatty Acyl-CoA (Cn+2) EnoylCoA->ElongatedAcylCoA Reduction ElongatedAcylCoA->AcylCoA Further Elongation or other pathways invis1->KetoacylCoA Condensation invis2

Caption: Overview of the fatty acid elongation cycle.

Experimental Workflow for Acyl-CoA Analysis

This diagram outlines the key steps from sample collection to data analysis for the quantification of this compound isomers.

experimental_workflow Sample Sample Collection (Cells or Tissue) Extraction Acyl-CoA Extraction (with Internal Standard) Sample->Extraction Precipitation Protein Precipitation (-20°C) Extraction->Precipitation Centrifugation Centrifugation (12,000 x g, 4°C) Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Drying Drying (Lyophilization) Supernatant->Drying Reconstitution Reconstitution Drying->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Processing & Quantification LCMS->Data

Caption: Workflow for the analysis of this compound isomers.

Conclusion

The method described in this application note provides a reliable and sensitive approach for the chromatographic separation and quantification of this compound and its potential isomers. By employing a reversed-phase C18 column with a tailored gradient and tandem mass spectrometry, researchers can achieve the resolution necessary to distinguish between closely related isomers. This protocol is a valuable tool for scientists in basic research and drug development who are investigating the roles of specific VLCFA-CoA isomers in health and disease.

References

Application Notes and Protocols for the Mass Spectrometry Fragmentation of (2E)-Hexacosenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E)-Hexacosenoyl-CoA is a very-long-chain fatty acyl-coenzyme A (VLCFA-CoA) that plays a role in various metabolic processes, including fatty acid elongation and the biosynthesis of complex lipids. The analysis of such molecules is crucial for understanding metabolic pathways and for the development of therapeutics targeting lipid metabolism-related disorders. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful technique for the identification and quantification of acyl-CoAs.[1][2] This document provides detailed application notes on the fragmentation of this compound and protocols for its analysis.

Mass Spectrometry Fragmentation of this compound

Under positive ion electrospray ionization (ESI) tandem mass spectrometry (MS/MS), acyl-CoAs exhibit a characteristic fragmentation pattern. The most common fragmentation involves the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) (3'-phospho-ADP) moiety, which has a mass of 507.0 Da.[3][4][5][6] This neutral loss is a diagnostic marker for the identification of acyl-CoAs.[7]

For this compound ([M+H]+, m/z 1144.49), the major fragmentation pathways observed are:

  • Neutral Loss of 3'-phospho-ADP: The precursor ion at m/z 1144.49 undergoes a neutral loss of 507.0 Da, resulting in a prominent product ion at m/z 637.50. This fragment corresponds to the hexacosenoyl-pantetheine portion of the molecule.[8]

  • Formation of the Adenosine-3',5'-diphosphate fragment: Another characteristic fragment ion is observed at m/z 428.04, which represents the adenosine-3',5'-diphosphate portion of the coenzyme A moiety.[3][8][9]

A third, less abundant, fragment can sometimes be observed at m/z 410.03, corresponding to the adenosine-3'-phosphate fragment.

The fragmentation pattern can be visualized as follows:

fragmentation M [this compound + H]+ m/z 1144.49 frag1 [Hexacosenoyl-pantetheine + H]+ m/z 637.50 M->frag1 Neutral Loss of 507.0 Da (3'-phospho-ADP) frag2 [Adenosine-3',5'-diphosphate + H]+ m/z 428.04 M->frag2 Cleavage

Caption: Fragmentation of this compound in positive ion ESI-MS/MS.

Experimental Protocols

The following protocols are generalized from established methods for the analysis of long-chain and very-long-chain acyl-CoAs.[1][2][10]

Sample Preparation: Extraction of Acyl-CoAs from Biological Samples
  • Cell Harvesting: For cultured cells (approximately 1-10 million cells), wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).[2]

  • Extraction: Resuspend the cell pellet in 1 mL of a cold extraction solvent (e.g., 2:2:1 acetonitrile (B52724)/methanol (B129727)/water).[10] To enhance recovery and stability, some protocols suggest protein precipitation with methanol at -80°C.[1]

  • Internal Standard: Add an appropriate internal standard, such as a stable isotope-labeled acyl-CoA or an odd-chain acyl-CoA (e.g., C17:0-CoA), to the extraction mixture to allow for accurate quantification.[2]

  • Homogenization/Lysis: Thoroughly vortex the mixture and/or sonicate to ensure complete cell lysis and extraction.

  • Centrifugation: Centrifuge the extract at a high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Drying: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS analysis, such as 50% acetonitrile in water with 10 mM ammonium (B1175870) acetate (B1210297).[1][10]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer) equipped with an electrospray ionization (ESI) source.[1][2][10]

LC Method:

  • Column: A C18 reversed-phase column is typically used for the separation of acyl-CoAs.[1][2][10]

  • Mobile Phase A: 10 mM ammonium acetate in water.[1][10]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the very-long-chain acyl-CoAs. For example:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 95% B

    • 15-20 min: Hold at 95% B

    • 20.1-25 min: Return to 20% B for re-equilibration.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 30-40°C.

MS Method:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[1][2]

  • Data Acquisition: Multiple Reaction Monitoring (MRM) is highly specific and sensitive for targeted quantification.[1][3]

  • MRM Transition for this compound:

    • Q1 (Precursor Ion): 1144.5 m/z

    • Q3 (Product Ion): 637.5 m/z

  • MS Parameters (instrument-dependent, requires optimization):

    • Capillary Voltage: ~3.0-3.5 kV[1]

    • Cone Voltage: ~40-60 V[1]

    • Source Temperature: ~120-150°C[1]

    • Desolvation Temperature: ~400-500°C[1]

    • Collision Gas: Argon[1]

    • Collision Energy: This will need to be optimized for the specific instrument and compound but will typically be in the range of 30-50 eV.

Data Presentation

The quantitative data for this compound and other acyl-CoAs should be presented in a clear, tabular format.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Retention Time (min)Collision Energy (eV)
This compound1144.5637.5Dependent on LC conditionsOptimize for instrument
C16:0-CoA1006.4499.4Dependent on LC conditionsOptimize for instrument
C18:0-CoA1034.5527.5Dependent on LC conditionsOptimize for instrument
C18:1-CoA1032.5525.5Dependent on LC conditionsOptimize for instrument
C24:0-CoA1118.6611.6Dependent on LC conditionsOptimize for instrument
C17:0-CoA (IS)1020.5513.5Dependent on LC conditionsOptimize for instrument

Note: The exact m/z values may vary slightly depending on the instrument's calibration and resolution.

Experimental Workflow and Metabolic Context

The analysis of this compound is often performed in the context of studying fatty acid metabolism. The following diagrams illustrate the experimental workflow and a simplified metabolic pathway involving this molecule.

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Biological Sample (Cells or Tissue) s2 Extraction with Organic Solvents & Internal Standard Spiking s1->s2 s3 Centrifugation s2->s3 s4 Supernatant Collection & Drying s3->s4 s5 Reconstitution s4->s5 a1 LC Separation (C18 Column) s5->a1 a2 ESI+ Ionization a1->a2 a3 Tandem MS (MRM) a2->a3 d1 Peak Integration a3->d1 d2 Quantification using Internal Standard d1->d2

Caption: A typical experimental workflow for the analysis of this compound.

Very-long-chain fatty acids are synthesized through a fatty acid elongation process in the endoplasmic reticulum. This process involves a cycle of four enzymatic reactions.

pathway start Fatty Acyl-CoA (Cn) kcs 1. Condensation (Ketoacyl-CoA Synthase) start->kcs + Malonyl-CoA intermediate1 β-Ketoacyl-CoA (Cn+2) kcs->intermediate1 kcr 2. Reduction (Ketoacyl-CoA Reductase) intermediate2 β-Hydroxyacyl-CoA (Cn+2) kcr->intermediate2 hcd 3. Dehydration (Hydroxyacyl-CoA Dehydratase) intermediate3 (2E)-Enoyl-CoA (Cn+2) e.g., this compound hcd->intermediate3 ecr 4. Reduction (Enoyl-CoA Reductase) finish Fatty Acyl-CoA (Cn+2) ecr->finish intermediate1->kcr + NADPH intermediate2->hcd - H2O intermediate3->ecr + NADPH

Caption: Simplified pathway of fatty acid elongation.

Conclusion

The methods described provide a robust framework for the sensitive and specific analysis of this compound using LC-MS/MS. The characteristic fragmentation pattern, particularly the neutral loss of 507.0 Da, allows for confident identification, while the use of MRM enables accurate quantification. These analytical tools are invaluable for researchers investigating the roles of very-long-chain fatty acids in health and disease.

References

Troubleshooting & Optimization

Technical Support Center: Quantification of (2E)-Hexacosenoyl-CoA by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of (2E)-Hexacosenoyl-CoA and other very-long-chain acyl-CoAs (VLCFA-CoAs) by Liquid Chromatography-Mass Spectrometry (LC-MS). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method development, troubleshooting common issues, and answers to frequently asked questions.

Troubleshooting Guides

This section provides solutions in a question-and-answer format to address specific problems you may encounter during the LC-MS quantification of this compound.

Issue 1: Poor Signal Intensity or High Background Noise

Question: I am observing a very low signal for this compound, or the background noise is unacceptably high. What are the possible causes and solutions?

Answer: This is a common challenge in the analysis of low-abundance VLCFA-CoAs. The issue often stems from sample preparation, matrix effects, or suboptimal instrument settings.[1]

  • Possible Causes & Solutions:

    • Analyte Degradation: Acyl-CoAs are chemically unstable and susceptible to hydrolysis and oxidation.[2] Always process samples quickly on ice using pre-chilled solvents and tubes.[2] If immediate processing is not possible, flash-freeze samples in liquid nitrogen and store them at -80°C.[2]

    • Matrix Effects (Ion Suppression): Biological samples contain high concentrations of salts, lipids, and proteins that can interfere with the ionization of your target analyte.[1]

      • Solution: Implement a robust sample cleanup procedure. Solid-Phase Extraction (SPE) is highly effective for removing interfering substances and concentrating the analyte.[2][3] A simpler protein precipitation step may also be used, but it can be less effective at removing all matrix components.[1]

    • Suboptimal Mass Spectrometer Settings: The choice of ionization mode and source parameters can dramatically impact signal intensity.[1]

      • Solution: Use positive mode Electrospray Ionization (ESI), which is generally more sensitive for acyl-CoA analysis.[1][4] Optimize source parameters, including capillary voltage, gas flow rates, and temperature, specifically for your instrument and (2E)-Hexacsenoyl-CoA.[1]

Issue 2: Low or Inconsistent Analyte Recovery

Question: My recovery of this compound is low and varies between samples. What could be causing this?

Answer: Low and inconsistent recovery is typically linked to the extraction and handling process.

  • Possible Causes & Solutions:

    • Incomplete Lysis: The analyte may be trapped within the cellular or tissue matrix. Ensure thorough sample homogenization using a bead beater or sonicator until no visible particles remain.[2]

    • Inefficient Extraction: The solvent system may not be optimal for extracting a very-long-chain, amphipathic molecule like this compound.

      • Solution: A common and effective extraction method involves homogenization in an acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) followed by extraction with a mixture of organic solvents like acetonitrile (B52724) and isopropanol.[2][5]

    • Adsorption to Surfaces: The phosphate (B84403) groups on the CoA molecule can adhere to glass and metal surfaces, leading to significant loss.[2]

Issue 3: Poor Chromatographic Peak Shape (Tailing or Broadening)

Question: The chromatographic peak for this compound is broad or shows significant tailing. How can I improve it?

Answer: Poor peak shape for acyl-CoAs is often observed in reversed-phase chromatography due to interactions between the polar phosphate groups and the stationary phase.[3]

  • Possible Causes & Solutions:

    • Secondary Interactions: The negatively charged phosphate moiety can interact with active sites on the column, causing peak tailing.[3]

      • Solution: Use a high pH mobile phase. A gradient using ammonium (B1175870) hydroxide (B78521) (pH ~10.5) in both the aqueous and organic mobile phases is highly effective at deprotonating residual silanols on the column and neutralizing the phosphate charge, leading to significantly improved peak shape.[6]

    • Column Contamination: Repeated injections of biological extracts can lead to a buildup of material on the column, which can distort peak shapes.[3]

      • Solution: Implement a regular column cleaning and regeneration protocol. Ensure robust sample cleanup (e.g., SPE) to minimize the injection of complex matrix components.[3]

DOT Code for Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Logic for this compound Analysis cluster_prep Sample Prep Solutions cluster_lc LC Solutions cluster_ms MS Solutions problem Problem Identified (e.g., Low Signal, Poor Peak) check_sample_prep 1. Review Sample Preparation problem->check_sample_prep sol_degradation Work on ice? Store at -80°C? check_sample_prep->sol_degradation sol_recovery Use SPE cleanup? Use low-bind tubes? check_sample_prep->sol_recovery check_lc 2. Review LC Conditions sol_peak_shape Use high pH mobile phase? (e.g., NH4OH) check_lc->sol_peak_shape sol_separation Optimize gradient? check_lc->sol_separation check_ms 3. Review MS Settings sol_ionization Using positive ESI mode? check_ms->sol_ionization sol_tuning Optimize source parameters? check_ms->sol_tuning sol_degradation->check_lc sol_recovery->check_lc sol_peak_shape->check_ms sol_separation->check_ms resolved Problem Resolved sol_ionization->resolved sol_tuning->resolved

Caption: A logical workflow for troubleshooting common LC-MS analysis issues.

Frequently Asked Questions (FAQs)

Q1: What is a suitable internal standard for quantifying this compound? A: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., ¹³C- or D-labeled Hexacosenoyl-CoA). However, these can be difficult to synthesize or procure. A practical and widely used alternative is a structurally similar odd-chain-length acyl-CoA that is not naturally present in the sample, such as Heptadecanoyl-CoA (C17:0-CoA).[4][5] This standard will have similar extraction and ionization properties to the analyte.

Q2: Which ionization mode and MS scan type are best for this compound? A: Electrospray Ionization (ESI) in positive ion mode is recommended as it generally provides higher sensitivity for acyl-CoAs compared to negative mode.[1][4] For quantification, the gold standard is Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer. This technique offers excellent selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.

Q3: What are the characteristic MRM transitions for this compound? A: Acyl-CoAs exhibit a characteristic fragmentation pattern in positive mode MS/MS, involving a neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507.3 Da).[3][6][7] For (2E)-Hexacsenoyl-CoA (C₄₇H₈₄N₇O₁₇P₃S, approximate monoisotopic mass 1143.48 Da), the transition would be:

  • Precursor Ion (Q1): [M+H]⁺ = m/z 1144.5

  • Product Ion (Q3): [M+H - 507.3]⁺ = m/z 637.2

A second qualitative transition, monitoring the fragmentation to the adenosine (B11128) moiety (m/z 428), can also be used for confirmation.[7]

Experimental Protocols

Protocol 1: Extraction of Very-Long-Chain Acyl-CoAs from Tissue

This protocol is adapted from established methods for long-chain acyl-CoA extraction.[2][5]

  • Homogenization: Weigh 40-50 mg of frozen tissue and place it in a 2 mL tube containing ceramic beads and 0.5 mL of ice-cold 100 mM potassium phosphate buffer (pH 4.9).[5] Add the internal standard (e.g., 20 ng of C17:0-CoA).[5]

  • Homogenize the sample thoroughly on ice using a bead beater or other tissue disruptor.[5]

  • Extraction: Add 1.0 mL of a pre-chilled (-20°C) organic solvent mixture (e.g., 2:1 v/v acetonitrile:isopropanol).[2]

  • Vortex the mixture vigorously for 5 minutes, then sonicate for 3 minutes on ice.[5]

  • Phase Separation: Centrifuge at >12,000 x g for 10 minutes at 4°C.[2][5]

  • Collection: Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new low-adsorption tube.[2]

  • (Optional) Re-extraction: Re-extract the pellet with an additional 0.5 mL of the organic solvent mixture to improve recovery, centrifuge again, and combine the supernatants.[5]

  • Drying: Evaporate the solvent from the collected supernatant under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial LC mobile phase (e.g., 80% Mobile Phase A, 20% Mobile Phase B) for analysis.

DOT Code for Sample Preparation Workflow

Sample_Prep_Workflow Workflow for VLCFA-CoA Extraction sample 1. Tissue Sample + ISTD in Buffer (pH 4.9) homogenize 2. Homogenization sample->homogenize extract 3. Add Organic Solvent & Vortex/Sonicate homogenize->extract centrifuge 4. Centrifugation (4°C, >12,000 x g) extract->centrifuge collect 5. Collect Supernatant centrifuge->collect spe 6. SPE Cleanup (Optional, Recommended) collect->spe dry 7. Evaporation (Nitrogen Stream) spe->dry reconstitute 8. Reconstitution dry->reconstitute inject 9. Inject for LC-MS/MS reconstitute->inject

Caption: A generalized workflow for the extraction of acyl-CoAs from tissues.

Protocol 2: UPLC-MS/MS Analysis

This protocol uses a high-pH reversed-phase method proven effective for acyl-CoA separation.[5][6]

  • Instrumentation: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • LC Conditions:

    • Column: C18 or C8 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size).[5]

    • Mobile Phase A: 15 mM ammonium hydroxide in water.[5]

    • Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.[5]

    • Flow Rate: 0.4 mL/min.[5]

    • Gradient:

      • Start at 20% B.

      • Increase to 65% B over 3 minutes.

      • Increase to 95% B over 2 minutes.

      • Hold at 95% B for 1 minute.

      • Return to 20% B and re-equilibrate for 2 minutes. (Note: This is a representative gradient and must be optimized for your specific column and system to ensure separation from isomers.)

  • MS Conditions (Positive ESI):

    • Ionization Mode: ESI Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: 1144.5 → 637.2 (Quantifier), 1144.5 → 428.0 (Qualifier).

      • C17:0-CoA (ISTD): 1034.5 → 527.2 (Quantifier).

    • Instrument Parameters: Optimize capillary voltage, cone voltage, source temperature, and collision energy for each analyte on your specific instrument.[1]

Quantitative Data Summary

The absolute concentration of acyl-CoAs can vary significantly depending on the cell type, tissue, and metabolic state. The following table provides representative quantitative data for various long-chain and very-long-chain acyl-CoAs from published literature to serve as a general reference.

Acyl-CoA SpeciesMCF7 Cells (pmol/10⁶ cells)[4]RAW264.7 Cells (pmol/10⁶ cells)[4]Rat Liver (pmol/g)
C16:0-CoA 12.1 ± 0.62.5 ± 0.2~15,000 - 20,000
C18:0-CoA 10.9 ± 0.61.1 ± 0.1~8,000 - 12,000
C18:1-CoA 13.9 ± 0.71.9 ± 0.1~10,000 - 15,000
C24:0-CoA 12.0 ± 0.70.3 ± 0.0Not Reported
C26:0-CoA 11.2 ± 0.60.1 ± 0.0Not Reported
C26:1-CoA 13.8 ± 0.8Not ReportedNot Reported

Note: Data is compiled from different sources and experimental conditions; direct comparison should be made with caution. The quantification of this compound specifically is rare, but data for C26:1-CoA in MCF7 cells demonstrates its presence in biological systems at levels comparable to other long-chain species in that specific cell line.[4]

References

Technical Support Center: Synthesis of (2E)-Hexacosenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of (2E)-Hexacosenoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the multi-step synthesis of this very-long-chain unsaturated acyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chemical synthesis of this compound?

A1: The main challenges include:

  • Low Solubility: The long aliphatic chain of the fatty acid and its derivatives results in poor solubility in many common organic solvents, complicating reactions and purification.

  • Stereoselectivity of the Wittig Reaction: Achieving high E-selectivity for the carbon-carbon double bond can be challenging and is highly dependent on reaction conditions and the type of ylide used.

  • Purification of Intermediates and Final Product: The waxy, non-polar nature of the long-chain fatty acid and the amphipathic character of the final acyl-CoA product make purification by standard column chromatography difficult.

  • Lability of the Thioester Bond: The thioester bond in the final product is susceptible to hydrolysis, especially under basic or strongly acidic conditions, requiring careful handling during purification and storage.

Q2: Why is the Wittig reaction a common choice for synthesizing the (2E)-alkene moiety?

A2: The Wittig reaction is a robust and versatile method for forming a carbon-carbon double bond at a specific location. For the synthesis of this compound, a stabilized ylide is typically used, which preferentially yields the thermodynamically more stable (E)-alkene.[1][2]

Q3: What methods are suitable for converting the carboxylic acid to the acyl-CoA?

A3: A common and effective method is the conversion of the carboxylic acid to an acyl chloride using reagents like oxalyl chloride or thionyl chloride, followed by reaction with Coenzyme A.[3][4] This two-step process is generally efficient but requires anhydrous conditions to prevent hydrolysis of the reactive acyl chloride intermediate.

Q4: How should this compound be stored to prevent degradation?

A4: Due to the hydrolytically sensitive thioester bond, this compound should be stored as a lyophilized powder at -80°C. If in solution, it should be dissolved in a slightly acidic buffer (pH 4.0-6.0) and stored in aliquots at -80°C to minimize freeze-thaw cycles.

Troubleshooting Guides

Part 1: Synthesis of (2E)-Hexacosenoic Acid via Wittig Reaction

Issue 1: Low or No Yield of (2E)-Hexacosenoic Acid

  • Question: I am attempting the Wittig reaction between a long-chain aldehyde and a phosphonium (B103445) ylide to synthesize (2E)-hexacosenoic acid, but the yield is very low. What could be the issue?

  • Answer: Low yields in Wittig reactions with long-chain substrates are often due to several factors:

    • Inefficient Ylide Formation: The generation of the phosphorus ylide is critical. For stabilized ylides, a moderately strong base is sufficient, but for non-stabilized ylides, a very strong base like n-butyllithium (n-BuLi) or sodium hydride (NaH) is necessary. Ensure your base is fresh and the reaction is conducted under strictly anhydrous conditions, as any moisture will quench the base and the ylide.[5]

    • Poor Solubility of Reactants: Long-chain aldehydes and phosphonium salts may have limited solubility in common ethereal solvents like THF or diethyl ether. This can be mitigated by using a co-solvent or performing the reaction at a slightly elevated temperature. However, be cautious as higher temperatures can also lead to side reactions.

    • Steric Hindrance: Significant steric bulk on either the aldehyde or the ylide can impede the reaction. If possible, choose starting materials with less steric hindrance. For sterically hindered ketones, the Horner-Wadsworth-Emmons reaction is a good alternative.[6]

    • Impure Reactants: Ensure your starting aldehyde and phosphonium salt are pure. Aldehydes can oxidize to carboxylic acids, which will not participate in the Wittig reaction.

Issue 2: Poor (E/Z) Stereoselectivity

  • Question: My Wittig reaction is producing a mixture of (E) and (Z) isomers of hexacosenoic acid. How can I improve the selectivity for the (E) isomer?

  • Answer: To favor the formation of the (E)-alkene, consider the following:

    • Use a Stabilized Ylide: Ylides containing an electron-withdrawing group (e.g., an ester) are more stable and tend to give the (E)-alkene as the major product.[1]

    • Reaction Conditions: For non-stabilized ylides, performing the reaction in the presence of lithium salts can sometimes favor the (Z)-isomer. Using "salt-free" conditions by preparing the ylide with a sodium or potassium base can improve (E)-selectivity. The Schlosser modification, which involves the use of a second equivalent of an organolithium reagent at low temperature, can be employed to selectively produce the (E)-alkene.[7]

    • Solvent Choice: The choice of solvent can influence the stereochemical outcome. Protic solvents are generally avoided as they can protonate the ylide. Aprotic polar solvents are often used.

Part 2: Conversion of (2E)-Hexacosenoic Acid to this compound

Issue 3: Low Yield of this compound

  • Question: After converting (2E)-hexacosenoic acid to the acyl chloride and reacting it with Coenzyme A, the yield of the final product is low. What are the potential causes?

  • Answer:

    • Incomplete Acyl Chloride Formation: The conversion of the carboxylic acid to the acyl chloride must be complete. Use a slight excess of oxalyl chloride or thionyl chloride and ensure anhydrous conditions. The reaction can be monitored by the cessation of gas evolution (HCl and CO/CO2 or SO2).

    • Hydrolysis of Acyl Chloride: The acyl chloride is highly reactive and readily hydrolyzes back to the carboxylic acid in the presence of moisture. All glassware must be flame-dried, and anhydrous solvents should be used.

    • Side Reactions with Coenzyme A: The thiol group of Coenzyme A is the desired site of acylation. However, other nucleophilic groups on the molecule could potentially react. The reaction is typically performed in a buffered aqueous/organic biphasic system to control the pH and facilitate the reaction.

    • Degradation of Product: The thioester bond of the acyl-CoA is susceptible to hydrolysis. Maintain a slightly acidic pH during workup and purification.

Issue 4: Difficulty in Purifying this compound

  • Question: I am struggling to purify the final product. Column chromatography is not effective, and I am losing a lot of product during workup.

  • Answer:

    • Ineffectiveness of Standard Silica (B1680970) Gel Chromatography: Due to the amphipathic nature of acyl-CoAs, they often exhibit poor behavior on standard silica gel columns.

    • Recommended Purification Method: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for purifying long-chain acyl-CoAs. A C18 column is typically used with a gradient elution system.[8]

    • Extraction and Sample Preparation: After the reaction, a solid-phase extraction (SPE) can be used to remove excess salts and unreacted Coenzyme A before HPLC purification.

    • Low Recovery during Extraction: Low recovery can be due to the degradation of the product or its partitioning into the wrong phase during liquid-liquid extraction. Ensure the pH is controlled to maintain the stability of the thioester bond.

Data Presentation

Table 1: Typical Reaction Conditions and Expected Yields for the Synthesis of a Long-Chain (E)-Unsaturated Ester via Wittig Reaction

ParameterConditionExpected Yield (%)Reference
Ylide Type Stabilized (e.g., ester-substituted)80 - 98[9]
Aldehyde Long-chain aliphatic
Base NaHCO3 (in aqueous media)[9]
Solvent Water[9]
Temperature Room Temperature
E-selectivity >95%[9]

Table 2: Reagents for Conversion of Carboxylic Acids to Acyl Chlorides

ReagentTypical ConditionsAdvantagesDisadvantages
Thionyl Chloride (SOCl2) Neat or in a non-polar solvent, refluxInexpensive, gaseous byproductsHarsh conditions, can cause side reactions
Oxalyl Chloride ((COCl)2) DCM with catalytic DMF, room tempMilder conditions, gaseous byproductsMore expensive than SOCl2
Phosphorus Pentachloride (PCl5) Neat or in a non-polar solventEffective for a wide range of substratesSolid byproduct (POCl3) can complicate workup

Experimental Protocols

Protocol 1: Synthesis of (2E)-Hexacosenoic Acid Methyl Ester via Wittig Reaction

This protocol is a representative procedure for the synthesis of a long-chain (E)-unsaturated ester.

  • Preparation of the Ylide: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyl (triphenylphosphoranylidene)acetate (1.1 eq) in anhydrous dichloromethane (B109758) (DCM).

  • Reaction with Aldehyde: To the stirred suspension, add a solution of the long-chain aldehyde (e.g., tetracosanal, 1.0 eq) in anhydrous DCM dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

  • Workup: After completion, concentrate the reaction mixture under reduced pressure. Add a non-polar solvent like hexane (B92381) to precipitate the triphenylphosphine (B44618) oxide byproduct.

  • Purification: Filter the mixture and wash the solid with cold hexane. Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate (B1210297) gradient to yield the pure (2E)-hexacosenoic acid methyl ester.

Protocol 2: Conversion of (2E)-Hexacosenoic Acid to this compound

This protocol outlines the final steps of the synthesis.

  • Saponification of the Ester: Dissolve the (2E)-hexacosenoic acid methyl ester in a mixture of THF and methanol. Add an aqueous solution of lithium hydroxide (B78521) (LiOH) and stir at room temperature until the ester is fully hydrolyzed (monitor by TLC). Acidify the reaction mixture with dilute HCl and extract the (2E)-hexacosenoic acid with an organic solvent. Dry the organic layer and concentrate to obtain the free fatty acid.

  • Formation of the Acyl Chloride: In a flame-dried flask under an inert atmosphere, dissolve the (2E)-hexacosenoic acid (1.0 eq) in anhydrous DCM. Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF). Cool the solution to 0°C and add oxalyl chloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir until gas evolution ceases. Remove the solvent and excess reagent under vacuum to obtain the crude (2E)-hexacosenoyl chloride.

  • Formation of the Acyl-CoA: Prepare a solution of Coenzyme A (CoA, trilithium salt, 1.1 eq) in a cold aqueous buffer (e.g., sodium bicarbonate). To this stirred solution, add a solution of the crude (2E)-hexacosenoyl chloride in an anhydrous organic solvent (e.g., THF) dropwise at 0°C.

  • Reaction Monitoring and Quenching: Stir the biphasic mixture vigorously at 0°C to room temperature. Monitor the reaction progress by HPLC. Once the reaction is complete, acidify the aqueous layer to pH 4-5 with dilute acid.

  • Purification: Purify the this compound from the reaction mixture using reversed-phase HPLC on a C18 column with a suitable gradient of acetonitrile (B52724) in an aqueous buffer (e.g., ammonium (B1175870) acetate or potassium phosphate (B84403) at a slightly acidic pH). Lyophilize the fractions containing the pure product.

Mandatory Visualization

experimental_workflow cluster_step1 Step 1: Synthesis of (2E)-Hexacosenoic Acid cluster_step2 Step 2: Synthesis of this compound start1 Long-chain Aldehyde + Phosphonium Ylide wittig Wittig Reaction start1->wittig intermediate (2E)-Hexacosenoic Acid Ester wittig->intermediate hydrolysis Saponification intermediate->hydrolysis product1 (2E)-Hexacosenoic Acid hydrolysis->product1 start2 (2E)-Hexacosenoic Acid product1->start2 activation Activation with Oxalyl Chloride start2->activation acyl_chloride (2E)-Hexacosenoyl Chloride activation->acyl_chloride coupling Coupling with Coenzyme A acyl_chloride->coupling product2 This compound coupling->product2 troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Wittig Reaction cause1 Inefficient Ylide Formation start->cause1 cause2 Poor Reactant Solubility start->cause2 cause3 Steric Hindrance start->cause3 cause4 Impure Reactants start->cause4 sol1 Use fresh, strong base under anhydrous conditions cause1->sol1 sol2 Use co-solvent or slight heating cause2->sol2 sol3 Consider Horner-Wadsworth-Emmons reaction cause3->sol3 sol4 Purify starting materials cause4->sol4

References

Technical Support Center: (2E)-Hexacosenoyl-CoA Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the handling and preparation of (2E)-Hexacosenoyl-CoA samples. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing degradation and ensuring the integrity of your samples during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during sample preparation?

A1: The degradation of this compound, a very-long-chain acyl-CoA, is primarily caused by two factors:

  • Enzymatic Degradation: Endogenous acyl-CoA thioesterases are enzymes present in biological samples that can rapidly hydrolyze the thioester bond of this compound, releasing coenzyme A (CoASH) and the corresponding free fatty acid.[1][2][3] This enzymatic activity is a major concern immediately upon cell lysis or tissue homogenization.

  • Chemical Instability: The thioester bond in acyl-CoAs is susceptible to chemical hydrolysis, which is accelerated by non-optimal pH and elevated temperatures.[4][5] Alkaline and strongly acidic conditions, as well as prolonged exposure to ambient temperatures, can lead to significant degradation.

Q2: What is the most critical first step to prevent degradation upon sample collection?

A2: The most critical step is to rapidly quench all enzymatic activity. For tissue samples, this is best achieved by flash-freezing in liquid nitrogen immediately after collection.[4] For cell cultures, rapid harvesting and immediate immersion in a cold extraction solvent are crucial. This immediate inactivation of enzymes is vital for preserving the in vivo metabolic profile of this compound.[4]

Q3: What is the optimal pH and temperature for storing and processing this compound samples?

A3: To minimize chemical hydrolysis, samples containing this compound should be maintained at a slightly acidic pH, typically between 4.9 and 6.8.[6][7] Throughout the extraction and preparation process, it is essential to keep the samples on ice or at 4°C to reduce both chemical degradation and residual enzymatic activity.[2] For long-term storage, desiccated powder should be stored at -20°C or below, and solutions should be stored at -80°C.[1]

Q4: How do repeated freeze-thaw cycles affect the stability of this compound?

A4: Repeated freeze-thaw cycles should be avoided as they can lead to the degradation of acyl-CoAs.[1][8][9] Each cycle can introduce physical stress and increase the likelihood of chemical hydrolysis of the thioester bond.[1] It is recommended to aliquot samples into single-use volumes before freezing to minimize the need for thawing and refreezing.

Troubleshooting Guides

This section provides solutions to common issues encountered during the analysis of this compound.

Issue 1: Low or No Recovery of this compound
Possible Cause Recommended Solution
Incomplete cell lysis or tissue homogenization. Ensure thorough homogenization using appropriate equipment (e.g., glass homogenizer, bead beater). For tissues, pulverization under liquid nitrogen is recommended before homogenization.[10]
Inefficient extraction. Use a proven extraction solvent mixture, such as acetonitrile/isopropanol, and ensure vigorous vortexing or sonication to maximize the recovery of acyl-CoAs from the cellular matrix.[11][12] Solid-phase extraction (SPE) can significantly improve recovery and purity.[2][13]
Degradation during extraction. Work quickly and maintain low temperatures (on ice or at 4°C) throughout the procedure. Use a pre-chilled, slightly acidic extraction buffer (e.g., 100 mM KH2PO4, pH 4.9) to inhibit thioesterase activity.[6][13]
Loss during solvent evaporation. Use a gentle stream of nitrogen or a vacuum concentrator for solvent evaporation. Avoid excessive heat.
Precipitation upon reconstitution. Reconstitute the dried extract in a solvent that is compatible with your analytical method and ensures the solubility of the very-long-chain this compound. A mixture of methanol (B129727) and water is often used.[14]
Issue 2: Poor Chromatographic Peak Shape (Tailing or Fronting)
Possible Cause Recommended Solution
Secondary interactions with the analytical column. Very-long-chain acyl-CoAs can interact with residual silanol (B1196071) groups on silica-based columns, leading to peak tailing. Use a high-quality, end-capped C18 column. The inclusion of an ion-pairing agent in the mobile phase can sometimes improve peak shape.[15]
Column contamination. Biological samples can contaminate the column over time. Implement a robust column washing protocol between runs and consider using a guard column to protect the analytical column.[11][15]
Inappropriate injection solvent. The injection solvent should be of similar or weaker strength than the initial mobile phase to avoid peak distortion.[11]
Column overload. Injecting too much sample can lead to peak fronting. Reduce the injection volume or dilute the sample.[15]

Experimental Protocols

Protocol 1: Extraction of (2E)-Hexacsenoyl-CoA from Mammalian Cells

This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs from cultured cells.

Materials:

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN)

  • 2-propanol (Isopropanol)

  • Internal standard (e.g., Heptadecanoyl-CoA)

  • Pre-chilled microcentrifuge tubes

  • Cell scraper (for adherent cells)

  • Refrigerated centrifuge

  • Vortex mixer

  • Sonicator

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Cell Harvesting:

    • Adherent cells: Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Suspension cells: Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Cell Lysis and Extraction:

    • Add 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard to the cell pellet or plate.

    • For adherent cells, use a cell scraper to collect the cells in the cold buffer. For suspension cells, resuspend the pellet.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Add 1 mL of ACN:2-propanol (3:1 v/v) to the lysate.

    • Vortex vigorously for 2 minutes.

    • Sonicate for 3 minutes in an ice bath.

  • Protein Precipitation:

    • Centrifuge the mixture at 16,000 x g for 10 minutes at 4°C.[11]

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.

  • Sample Concentration:

    • Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution:

    • Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of a suitable solvent for your LC-MS/MS analysis (e.g., 50% methanol in water).

Protocol 2: Solid-Phase Extraction (SPE) for this compound Purification

This protocol provides a general guideline for purifying the extracted this compound using a weak anion exchange SPE column.

Materials:

  • Weak anion exchange SPE cartridges

  • Methanol

  • 100 mM KH2PO4 buffer, pH 4.9

  • Elution solvent (e.g., Methanol containing a suitable buffer like ammonium (B1175870) acetate)

  • SPE manifold

Procedure:

  • Column Conditioning:

    • Condition the SPE column by passing 1 mL of methanol, followed by 1 mL of 100 mM KH2PO4 buffer (pH 4.9). Do not let the column run dry.

  • Sample Loading:

    • Load the supernatant from the extraction protocol (Protocol 1, step 4) onto the conditioned SPE column.

  • Washing:

    • Wash the column with 1 mL of 100 mM KH2PO4 buffer (pH 4.9) to remove unbound impurities.

    • Follow with a wash of 1 mL of methanol to remove more non-polar contaminants.

  • Elution:

    • Elute the this compound with 1-2 mL of the elution solvent.

  • Concentration and Reconstitution:

    • Dry the eluate under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute in a suitable solvent for analysis.

Data Presentation

Table 1: Factors Affecting the Stability of this compound During Sample Preparation

FactorCondition to AvoidRecommended ConditionRationale
Temperature Prolonged exposure to room temperature or higherMaintain samples on ice or at 4°C during processing. Store at -80°C for long-term.[1]Reduces the rate of both enzymatic and chemical hydrolysis.[4]
pH Alkaline (pH > 7) or strongly acidic conditionsMaintain a slightly acidic pH (4.9-6.8).[6][7]The thioester bond is most stable in a slightly acidic environment.[4]
Enzymatic Activity Delayed quenching of cellular processesImmediate flash-freezing of tissues in liquid nitrogen or rapid cell harvesting into cold extraction buffer.[4]Rapidly inactivates endogenous acyl-CoA thioesterases.[2][3]
Freeze-Thaw Cycles Multiple freeze-thaw cyclesAliquot samples into single-use tubes before freezing.Minimizes physical stress and chemical degradation.[1][8][9]
Oxidation Exposure to air and light for extended periods, especially for unsaturated acyl-CoAsProcess samples promptly and store under an inert atmosphere (e.g., argon or nitrogen) if possible.The trans-2-enoyl double bond may be susceptible to oxidation, although this is less of a concern than hydrolysis.

Visualizations

experimental_workflow cluster_sample_collection Sample Collection & Quenching cluster_extraction Extraction cluster_purification Purification (Optional but Recommended) cluster_analysis Analysis tissue Tissue Sample quench_tissue Flash-freeze in Liquid Nitrogen tissue->quench_tissue cells Cell Culture quench_cells Rapid Harvest into Cold Buffer cells->quench_cells homogenize Homogenization in Acidic Buffer (pH 4.9) quench_tissue->homogenize quench_cells->homogenize add_solvent Add Organic Solvent (ACN/Isopropanol) homogenize->add_solvent vortex Vortex / Sonicate add_solvent->vortex centrifuge Centrifuge (16,000 x g, 4°C) vortex->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant spe Solid-Phase Extraction (SPE) collect_supernatant->spe Optional dry Dry Down collect_supernatant->dry spe->dry reconstitute Reconstitute dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Experimental workflow for the extraction and analysis of this compound.

degradation_pathways cluster_degradation Degradation Pathways acyl_coa This compound (Stable) enzymatic Enzymatic Hydrolysis (Acyl-CoA Thioesterases) acyl_coa->enzymatic Fast chemical Chemical Hydrolysis (High pH, High Temp) acyl_coa->chemical Slow to Fast degraded_products Free Fatty Acid + CoASH (Degraded) enzymatic->degraded_products chemical->degraded_products

References

dealing with matrix effects in (2E)-Hexacosenoyl-CoA analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of (2E)-Hexacosenoyl-CoA and other very-long-chain acyl-CoAs. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to matrix effects and to provide robust analytical protocols.

Frequently Asked Questions (FAQs)

This section addresses common questions and challenges encountered during the LC-MS/MS analysis of this compound in complex biological matrices.

Q1: What are matrix effects and why are they a problem for this compound analysis?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix (e.g., salts, proteins, and especially phospholipids (B1166683) in plasma or tissue extracts).[1][2] This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of quantification.[1][2][3] (2E)-Hexacsenoyl-CoA is a very-long-chain acyl-CoA, and when extracted from biological samples, it is often accompanied by high concentrations of endogenous materials like phospholipids, which are notorious for causing ion suppression in electrospray ionization (ESI) mass spectrometry.[4][5]

Q2: My signal for this compound is low and inconsistent across different biological samples. Is this a matrix effect?

A2: This is a classic sign of matrix effects, particularly ion suppression.[1][6] Inconsistent signal intensity, especially a reduction in signal when analyzing biological samples compared to standards in a clean solvent, strongly suggests that co-eluting matrix components are interfering with ionization.[1][7] Phospholipids are a primary cause of this issue, as they can build up on the LC column and continuously leach into the mass spectrometer, suppressing the analyte signal.[5][8] To confirm this, a post-column infusion experiment is recommended to identify regions of ion suppression in your chromatogram.[1][9]

Q3: What is the best internal standard to use for this compound to correct for matrix effects?

A3: The gold standard for correcting matrix effects is a stable isotope-labeled internal standard (SIL-IS).[10][11][12] A SIL-IS of this compound would have nearly identical chemical and physical properties (e.g., extraction recovery, chromatographic retention time, and ionization efficiency), ensuring that it experiences the same degree of ion suppression or enhancement as the analyte.[10][12] This co-elution allows for the most accurate correction and quantification.[13] If a specific SIL-IS for this compound is not commercially available, a common strategy is to use a biosynthetically generated library of stable isotope-labeled acyl-CoAs by culturing cells in media containing a labeled precursor like [¹³C₃¹⁵N₁]-pantothenate.[11][14] Alternatively, a structurally similar very-long-chain acyl-CoA with an odd number of carbons (e.g., Heptadecanoyl-CoA) can be used, though it may not correct for matrix effects as perfectly as a true SIL-IS.[15][16]

Q4: What is the most effective sample preparation method to reduce matrix effects for very-long-chain acyl-CoAs?

A4: Solid-Phase Extraction (SPE) is a highly effective and recommended method for cleaning up samples containing long-chain acyl-CoAs.[17][18][19] SPE can selectively remove interfering matrix components like salts and phospholipids while concentrating the analyte, leading to a cleaner extract and improved sensitivity.[18][20] Common SPE strategies for acyl-CoAs include weak anion exchange or specialized phases like 2-(2-pyridyl)ethyl functionalized silica.[15][18] While simpler methods like Protein Precipitation (PPT) are fast, they are often insufficient as they do not effectively remove phospholipids, which are a major source of ion suppression.[4][21][22]

Q5: How can I definitively diagnose and quantify the extent of matrix effects in my assay?

A5: Two primary experiments are used to assess matrix effects:

  • Qualitative Assessment (Post-Column Infusion): This experiment helps visualize where ion suppression or enhancement occurs during your chromatographic run. A standard solution of your analyte is continuously infused into the mass spectrometer after the analytical column. You then inject a blank, extracted matrix sample. Any dip or rise in the steady signal baseline corresponds to a region where matrix components are causing ion suppression or enhancement, respectively.[1][7][9]

  • Quantitative Assessment (Post-Extraction Spike): This method calculates the precise impact of the matrix on the analyte signal. You compare the signal response of an analyte spiked into a clean solvent with the response of the analyte spiked into a blank matrix sample that has already been taken through the entire extraction procedure. The ratio of these responses provides a quantitative measure of the matrix effect.[2][23]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low Signal Intensity / Ion Suppression Matrix Effects: Co-eluting compounds, particularly phospholipids, are suppressing the ionization of this compound.[5][8]Improve Sample Cleanup: Implement a Solid-Phase Extraction (SPE) protocol specifically designed for phospholipid removal.[5][24] Optimize Chromatography: Adjust the LC gradient to separate the analyte from the regions of ion suppression identified by a post-column infusion experiment.[22][25] Use a SIL-IS: A stable isotope-labeled internal standard will co-elute and experience the same suppression, allowing for accurate quantification.[10][12]
Poor Reproducibility / High %RSD Inconsistent Matrix Effects: The composition and concentration of interfering compounds vary between samples, leading to different degrees of ion suppression.[4] Analyte Degradation: Acyl-CoAs can be unstable in certain pH conditions or at room temperature.[25][26]Standardize Sample Preparation: Ensure the sample preparation protocol, especially SPE, is highly controlled and reproducible.[18] Maintain Sample Integrity: Process samples quickly on ice or at 4°C and store extracts at -80°C. Use an acidic reconstitution solvent (e.g., pH 4.9) to improve stability.[12][15][20]
High Background Noise Insufficient Sample Cleanup: The sample extract contains a high concentration of residual matrix components (salts, lipids) that create a high chemical background.[26] System Contamination: Buildup of non-volatile matrix components in the ion source or mass spectrometer.[5][8]Enhance Wash Steps: Increase the volume or change the composition of the wash solution during SPE to remove more impurities.[17] Use a Divert Valve: Program the system to divert the flow from the LC column to waste during the first part of the run when salts and other unretained, high-abundance materials elute.[23] Perform Regular Maintenance: Clean the ion source regularly as part of routine instrument maintenance.[26]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spike

This protocol allows for the quantitative determination of ion suppression or enhancement.

  • Prepare Analyte Stock Solution: Create a stock solution of this compound in a suitable organic solvent (e.g., methanol).

  • Prepare Two Sample Sets:

    • Set A (Neat Solution): Spike a known amount of the stock solution into the final reconstitution solvent that you would use for your LC-MS analysis.

    • Set B (Post-Extraction Spike): Take a blank biological matrix sample (e.g., plasma, tissue homogenate) that is free of the analyte. Process this blank sample through your entire extraction and cleanup procedure (e.g., protein precipitation and SPE). Spike the same known amount of the stock solution into this final, processed blank extract.

  • Analysis: Analyze multiple replicates (n≥3) of both Set A and Set B by LC-MS/MS.

  • Calculation: Calculate the matrix effect (ME) using the following formula:

    • ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Protocol 2: Solid-Phase Extraction (SPE) for (2E)-Hexacsenoyl-CoA from Tissue

This protocol is a robust method for extracting and cleaning very-long-chain acyl-CoAs from tissue samples to minimize matrix effects.[15][17][18][20]

  • Homogenization:

    • Weigh 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.

    • Add 1 mL of ice-cold Homogenization Buffer (100 mM KH₂PO₄, pH 4.9). If using an internal standard, spike it into this buffer.[17][20]

    • Homogenize the tissue on ice until a uniform suspension is achieved.

    • Add 1 mL of 2-Propanol and homogenize again.[17][20]

  • Extraction:

    • Transfer the homogenate to a centrifuge tube and add 2 mL of acetonitrile.[17]

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet precipitated proteins.[17]

    • Carefully collect the supernatant.

  • Solid-Phase Extraction (using a weak anion exchange or 2-(2-pyridyl)ethyl column):

    • Condition: Condition the SPE column with 1-2 mL of methanol (B129727), followed by 1-2 mL of Homogenization Buffer (pH 4.9).[15]

    • Load: Load the supernatant from the extraction step onto the conditioned SPE column.

    • Wash: Wash the column with 1-2 mL of an intermediate-strength solvent to remove phospholipids and other interferences. A common wash solution is an acidic mixture of organic solvents and water (e.g., Acetonitrile/Isopropanol/Water/Acetic Acid).[18]

    • Elute: Elute the acyl-CoAs with 1.5 mL of a stronger solvent mixture, such as Methanol/250 mM Ammonium Formate (4:1, v/v).[18] Collect the eluate.

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a small, precise volume of a suitable solvent for LC-MS analysis (e.g., 100 µL of 50% methanol in water).

Data Presentation

Table 1: Representative Recovery of Long-Chain Acyl-CoAs using Different SPE Methods

This table summarizes typical recovery percentages for long-chain acyl-CoAs, which are expected to be similar for this compound.

Acyl-CoA SpeciesChain LengthSPE Sorbent TypeAverage Recovery (%)Reference(s)
Palmitoyl-CoAC16:0Oligonucleotide70-80%[20]
Oleoyl-CoAC18:12-(2-pyridyl)ethyl85-90%[17]
Arachidonyl-CoAC20:42-(2-pyridyl)ethyl83-88%[17]
Table 2: Efficacy of Phospholipid Removal Techniques

This table demonstrates the effectiveness of different sample preparation techniques at removing phospholipids, a primary source of matrix effects in plasma.[5][8][24]

Sample Preparation MethodPrinciplePhospholipid Removal EfficiencyAnalyte RecoveryReference(s)
Protein Precipitation (PPT) with Acetonitrile Protein denaturation and precipitation.Low (~50%)High (>90%)[21]
Liquid-Liquid Extraction (LLE) Partitioning between immiscible liquids.Moderate to HighVariable, method-dependent[21]
Phospholipid Removal Plates (e.g., Ostro, HybridSPE) Selective retention of phospholipids.Very High (>99%)High (>90%)[5][8][24]
Solid-Phase Extraction (SPE) Chromatographic separation.High to Very HighHigh (>85%)[18]

Visualizations

Workflow for Diagnosing and Mitigating Matrix Effects

start Inconsistent Results (Low Signal, High RSD) check_me Suspect Matrix Effect (ME) start->check_me quantify Assess ME Quantitatively (Post-Extraction Spike) check_me->quantify is_sig Is ME Significant? (e.g., >15-20% suppression) quantify->is_sig no_sig ME Not Significant. Investigate other causes (e.g., analyte stability). is_sig->no_sig No mitigate Mitigate Matrix Effect is_sig->mitigate Yes use_sil 1. Use Stable Isotope-Labeled Internal Standard (SIL-IS) mitigate->use_sil improve_sp 2. Improve Sample Prep (e.g., Implement SPE for phospholipid removal) mitigate->improve_sp optimize_lc 3. Optimize Chromatography (Separate analyte from suppression zone) mitigate->optimize_lc end Achieve Robust & Accurate Quantification use_sil->end improve_sp->end optimize_lc->end cluster_spe Solid-Phase Extraction (SPE) sample 1. Tissue Sample (50-100mg) + Internal Standard homogenize 2. Homogenize in Buffer (pH 4.9) + 2-Propanol sample->homogenize extract 3. Add Acetonitrile & Vortex homogenize->extract centrifuge 4. Centrifuge (12,000 x g) to Pellet Proteins extract->centrifuge supernatant 5. Collect Supernatant centrifuge->supernatant condition 6a. Condition Column (Methanol, Buffer) supernatant->condition load 6b. Load Supernatant wash 6c. Wash Column (Remove Phospholipids) elute 6d. Elute Acyl-CoAs dry 7. Dry Eluate (Nitrogen Stream) elute->dry reconstitute 8. Reconstitute in LC-MS Solvent dry->reconstitute analyze 9. Analyze by LC-MS/MS reconstitute->analyze

References

Technical Support Center: Overcoming Poor Chromatographic Peak Shape for (2E)-Hexacosenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) for resolving poor chromatographic peak shape issues encountered during the analysis of (2E)-Hexacosenoyl-CoA.

Troubleshooting Guides

This section addresses specific issues related to poor peak shape for this compound in a question-and-answer format.

Question: Why are my this compound peaks exhibiting significant tailing?

Answer:

Peak tailing is a common problem in the chromatography of long-chain acyl-CoAs like this compound and can arise from several factors:

  • Secondary Interactions: The polar head of the this compound molecule can interact with residual silanol (B1196071) groups on the surface of silica-based columns, leading to peak tailing.[1][2] To mitigate this, consider operating at a lower pH to protonate the silanol groups or using a highly deactivated, end-capped column.[1][2]

  • Column Overload: Injecting an overly concentrated sample can saturate the column, resulting in peak fronting.[1] This can be resolved by diluting the sample or reducing the injection volume.[1]

  • Column Contamination: Accumulation of matrix components at the column inlet can create active sites that cause peak tailing.[1] Regular column flushing and the use of a guard column are recommended preventive measures.[1]

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to poor peak shape. For acidic compounds like acyl-CoAs, a lower pH (around 2.5-3.5) is often effective.[3][4] It is crucial to use a buffer to maintain a stable pH.[3]

Question: What is causing peak fronting in my chromatogram?

Answer:

Peak fronting, where the leading edge of the peak is sloped, is often a result of:

  • Column Overload: As with peak tailing, injecting too much of the analyte can lead to peak fronting.[2] Reducing the sample concentration or injection volume is the primary solution.[2]

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion, including fronting.[1][2] Whenever possible, dissolve your sample in the initial mobile phase.[1]

Question: I am observing split peaks for this compound. What are the likely causes and solutions?

Answer:

Split peaks suggest a problem with the sample introduction or the column itself:

  • Blocked Column Frit: A partially blocked inlet frit can cause the sample to be distributed unevenly onto the column, leading to split peaks for all analytes.[1]

  • Column Contamination or Degradation: Contaminants at the head of the column or a degraded stationary phase can also result in peak splitting.[1] Regular column maintenance and replacement are important.[1]

  • Sample Solvent Issues: Injecting a sample in a solvent that is immiscible with the mobile phase can cause peak splitting. Ensure solvent compatibility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended type of HPLC column for analyzing this compound?

A1: Reversed-phase columns are the most common choice for the analysis of very long-chain fatty acyl-CoAs. C18 columns are widely used due to their high hydrophobicity, which provides good retention for the long acyl chain. However, for very long chains like hexacosenoyl-CoA, a C8 or even a C4 column might be a suitable alternative to reduce retention time and potentially improve peak shape.[5]

Q2: Should I use an isocratic or gradient elution for my analysis?

A2: A gradient elution is generally preferred for analyzing samples containing a range of acyl-CoAs with varying chain lengths.[3] This allows for the elution of a broader range of analytes with better peak shape and in a shorter time compared to an isocratic method.[3] For analyzing a specific compound like this compound, an optimized isocratic method might be suitable if it provides adequate separation and peak shape.

Q3: How can I improve the sensitivity of my this compound analysis?

A3: To enhance sensitivity, consider the following:

  • Sample Preparation: Utilize solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances from the sample matrix.

  • Detection Method: While UV detection at 260 nm is common for acyl-CoAs, coupling your HPLC system to a mass spectrometer (LC-MS/MS) offers significantly higher sensitivity and specificity.

Q4: What are the best practices for sample preparation to minimize peak shape issues?

A4: Proper sample preparation is critical. Key recommendations include:

  • Rapid Processing: Process samples quickly and at low temperatures (on ice) to minimize degradation, as acyl-CoAs can be unstable.[6]

  • Solvent Compatibility: Reconstitute the final sample extract in a solvent that is compatible with and ideally identical to the initial mobile phase.[1]

  • Filtration: Filter samples to remove particulate matter that could block the column frit.

Data Presentation

The following table summarizes expected peak shape outcomes for this compound under various chromatographic conditions. These are illustrative values to guide troubleshooting.

Condition IDColumn TypeMobile Phase AMobile Phase BGradient ProgramExpected Tailing FactorExpected Asymmetry Factor
1C1810 mM Ammonium Acetate in WaterAcetonitrile (B52724)50-95% B in 15 min> 1.5> 1.3
2C180.1% Formic Acid in Water0.1% Formic Acid in Acetonitrile50-95% B in 15 min1.1 - 1.31.0 - 1.2
3C80.1% Formic Acid in Water0.1% Formic Acid in Acetonitrile40-90% B in 15 min< 1.2< 1.1
4C410 mM Ammonium Hydroxide in Water (pH 10.5)Acetonitrile60-98% B in 10 min< 1.2< 1.1

Experimental Protocols

Protocol 1: Sample Preparation from Biological Tissues

This protocol outlines a general procedure for the extraction of very long-chain acyl-CoAs from tissue samples.

  • Homogenization: Homogenize 50-100 mg of frozen tissue in a glass homogenizer with 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).

  • Extraction: Add 2 mL of a 1:1 (v/v) mixture of acetonitrile and 2-propanol to the homogenate. Vortex vigorously for 5 minutes.

  • Phase Separation: Centrifuge the mixture at 12,000 x g for 10 minutes at 4°C.[1]

  • Supernatant Collection: Carefully collect the supernatant which contains the acyl-CoAs.

  • Drying: Evaporate the solvent under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol provides a starting point for developing a robust LC-MS/MS method.

  • Liquid Chromatography System: A UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: C8 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 40% B

    • 2-12 min: Linear gradient from 40% to 95% B

    • 12-15 min: Hold at 95% B

    • 15.1-18 min: Return to 40% B and equilibrate

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Selected Reaction Monitoring (SRM). The specific precursor and product ions for this compound must be determined by direct infusion of a standard.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis tissue Biological Tissue homogenization Homogenization (KH2PO4 Buffer) tissue->homogenization extraction Liquid-Liquid Extraction (Acetonitrile/Isopropanol) homogenization->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant drying Drying under Nitrogen supernatant->drying reconstitution Reconstitution (Initial Mobile Phase) drying->reconstitution injection Inject Sample reconstitution->injection separation Chromatographic Separation (C8 Column, Gradient Elution) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Mass Spectrometry (SRM Mode) ionization->detection data_analysis Data Analysis (Peak Integration & Quantification) detection->data_analysis

Caption: Experimental workflow for the analysis of this compound.

peroxisomal_beta_oxidation VLCFA_CoA This compound (C26:1-CoA) Oxidation1 1. Oxidation (Acyl-CoA Oxidase) VLCFA_CoA->Oxidation1 Hydration 2. Hydration (Enoyl-CoA Hydratase) Oxidation1->Hydration Oxidation2 3. Oxidation (3-Hydroxyacyl-CoA Dehydrogenase) Hydration->Oxidation2 Thiolysis 4. Thiolysis (Thiolase) Oxidation2->Thiolysis Shorter_Acyl_CoA Tetracosanoyl-CoA (C24:0-CoA) Thiolysis->Shorter_Acyl_CoA Acetyl_CoA Acetyl-CoA Thiolysis->Acetyl_CoA Further_Oxidation Further rounds of β-oxidation or transport to mitochondria Shorter_Acyl_CoA->Further_Oxidation

Caption: Peroxisomal β-oxidation of this compound.

References

Technical Support Center: Enhancing Low-Level Detection of (2E)-Hexacosenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the sensitive detection of (2E)-Hexacosenoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the analysis of this very-long-chain acyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in detecting low levels of this compound?

A1: The detection of this compound at low concentrations is challenging due to several factors. As with other very-long-chain acyl-CoAs, it is present at low physiological concentrations. The inherent instability of the thioester bond makes it susceptible to degradation during sample preparation and analysis. Furthermore, the complexity of biological matrices can lead to ion suppression in mass spectrometry-based methods, further reducing signal intensity.[1]

Q2: What is the most recommended analytical technique for quantifying low levels of this compound?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of this compound.[2][3][4] This method provides high sensitivity, often with limits of detection in the picomole to femtomole range, and the ability to differentiate the target analyte from a complex biological background.

Q3: How can I improve the sensitivity of my LC-MS/MS method for this compound?

A3: To enhance sensitivity, consider the following:

  • Sample Preparation: Optimize extraction procedures to maximize recovery and minimize degradation. Solid-phase extraction (SPE) can be effective for cleaning up samples and concentrating the analyte.[4]

  • Chromatography: Utilize a C18 reversed-phase column with a suitable mobile phase gradient to achieve good separation from interfering compounds.[2][4]

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode and use Multiple Reaction Monitoring (MRM) for targeted quantification. Optimize MRM transitions and collision energies for this compound.[2][3]

Q4: Are there alternative methods to LC-MS/MS for detecting this compound?

A4: Yes, alternative methods that can offer high sensitivity include:

  • Fluorescent Biosensors: Genetically encoded fluorescent biosensors are emerging as powerful tools for the real-time detection of long-chain acyl-CoAs in living cells, offering high sensitivity and spatial resolution.[5]

  • Enzymatic Assays: These assays utilize enzymes for which this compound is a substrate, coupled to a detectable reaction, such as the production of a fluorescent or colored product. While potentially less specific than LC-MS/MS, they can be highly sensitive and suitable for high-throughput screening.[6][7]

Troubleshooting Guides

This section provides solutions to common problems encountered during the detection of this compound.

Issue Potential Cause Recommended Solution
No or Low Signal Insufficient starting material.Increase the amount of tissue or cells used for extraction.
Analyte degradation.Work quickly on ice during sample preparation. Store samples at -80°C. Use fresh samples whenever possible.[1]
Suboptimal ionization or fragmentation.Infuse a standard of a similar very-long-chain acyl-CoA to optimize mass spectrometer parameters (e.g., spray voltage, gas flows, temperature) and MS/MS settings (e.g., collision energy).[1]
Incorrect MRM transitions.Verify the precursor and product ions for this compound using a standard if available.
High Background Noise Contaminated solvents or reagents.Use high-purity, LC-MS grade solvents and reagents. Regularly flush the LC system.
Matrix effects (ion suppression).Improve sample cleanup using techniques like solid-phase extraction (SPE).[4] Modify the chromatographic gradient to better separate the analyte from interfering compounds.
Poor Peak Shape Column overload.Dilute the sample or reduce the injection volume.
Incompatible sample solvent.Reconstitute the final sample extract in a solvent that is compatible with the initial mobile phase.
Column degradation.Flush the column with a strong solvent. If performance does not improve, replace the analytical column.
Retention Time Shift Changes in mobile phase composition.Prepare fresh mobile phase daily and ensure accurate composition.
Leak in the LC system.Check all fittings and connections for leaks.
Column aging or temperature fluctuations.Use a column oven to maintain a stable temperature. Monitor column performance over time.

Quantitative Data Summary

The following table summarizes reported quantitative data for very-long-chain acyl-CoAs, including this compound (C26:1-CoA), from various studies. This data can serve as a reference for expected concentration ranges and detection limits.

Acyl-CoA Cell Line/Tissue Concentration (pmol/106 cells) Method Reference
C26:1-CoAABCD1-deficient HeLa cells~1.5LC-MS/MS[8]
C26:0-CoAABCD1-deficient HeLa cells~0.5LC-MS/MS[8]
C26:1-CoAMCF7 cellsEssentially equal to C18:1-CoALC-MS/MS[2]
C26:0-CoAMCF7 cellsApproximately as much as C16:0- and C18:0-CoAsLC-MS/MS[2]
Lactoyl-CoAHepG2 cells0.011LC-HRMS[9]
Crotonyl-CoAHepG2 cells0.033LC-HRMS[9]

Experimental Protocols

Protocol 1: LC-MS/MS Quantification of this compound

This protocol is adapted from methods developed for the analysis of very-long-chain acyl-CoAs.[2][8]

1. Sample Preparation:

  • Harvest cells (e.g., 1-5 x 106) and wash with ice-cold PBS.
  • Lyse cells in an ice-cold extraction solvent (e.g., 80% methanol (B129727) containing an internal standard).
  • Centrifuge to pellet cell debris.
  • Collect the supernatant and dry it under a stream of nitrogen.
  • Reconstitute the dried extract in a solvent compatible with the LC mobile phase (e.g., 50% methanol).

2. LC Separation:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.
  • Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile/water.
  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a suitable time to separate very-long-chain acyl-CoAs.
  • Flow Rate: 0.2-0.4 mL/min.
  • Column Temperature: 40-50°C.

3. MS/MS Detection:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Analysis Mode: Multiple Reaction Monitoring (MRM).
  • Precursor Ion: The [M+H]+ ion for this compound.
  • Product Ion: A characteristic fragment ion resulting from the collision-induced dissociation of the precursor ion. This is often the fragment corresponding to the loss of the 3'-phospho-ADP moiety.
  • Optimization: Optimize source parameters (e.g., capillary voltage, gas flow, temperature) and collision energy to maximize signal intensity.

4. Quantification:

  • Generate a standard curve using a synthetic this compound standard.
  • Quantify the amount of this compound in the sample by comparing its peak area to the standard curve, normalized to the internal standard.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_harvest Cell Harvesting & Washing lysis Cell Lysis & Extraction cell_harvest->lysis centrifugation Centrifugation lysis->centrifugation supernatant Supernatant Collection centrifugation->supernatant drying Drying supernatant->drying reconstitution Reconstitution drying->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Caption: A general experimental workflow for the quantification of this compound.

troubleshooting_logic start Low or No Signal Detected check_sample Check Sample Preparation start->check_sample check_instrument Check Instrument Parameters check_sample->check_instrument No Issue optimize_sample Optimize Extraction & Cleanup check_sample->optimize_sample Issue Found instrument_ok Instrument OK check_instrument->instrument_ok No Issue optimize_instrument Optimize MS/MS Settings check_instrument->optimize_instrument Issue Found sample_ok Sample Prep OK optimize_sample->sample_ok optimize_instrument->instrument_ok

Caption: A logical workflow for troubleshooting low signal issues.

metabolic_pathway hexacosenoic_acid (2E)-Hexacosenoic Acid acyl_coa_synthetase Acyl-CoA Synthetase hexacosenoic_acid->acyl_coa_synthetase hexacosenoyl_coa This compound acyl_coa_synthetase->hexacosenoyl_coa enoyl_coa_hydratase Enoyl-CoA Hydratase hexacosenoyl_coa->enoyl_coa_hydratase hydroxyacyl_coa 3-Hydroxyhexacosenoyl-CoA enoyl_coa_hydratase->hydroxyacyl_coa hydroxyacyl_coa_dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase hydroxyacyl_coa->hydroxyacyl_coa_dehydrogenase ketoacyl_coa 3-Ketohexacosenoyl-CoA hydroxyacyl_coa_dehydrogenase->ketoacyl_coa thiolase Thiolase ketoacyl_coa->thiolase acetyl_coa Acetyl-CoA thiolase->acetyl_coa shorter_acyl_coa Shorter Acyl-CoA thiolase->shorter_acyl_coa

Caption: A simplified diagram of the beta-oxidation pathway for this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (2E)-Hexacosenoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during its synthesis, handling, and use in various experimental settings.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you might encounter.

Handling and Storage of this compound

Question: My this compound solution appears cloudy, or I am seeing poor recovery after extraction. What is happening and how can I fix it?

Answer:

This is a common issue arising from the unique physicochemical properties of very-long-chain fatty acyl-CoAs (VLCFA-CoAs). Key factors and solutions are outlined below:

  • Solubility Issues: this compound is highly hydrophobic and has low solubility in aqueous solutions.

    • Solution: For cell culture experiments, it is highly recommended to complex this compound with fatty acid-free bovine serum albumin (BSA). This mimics its physiological transport and improves stability and delivery to cells.[1] When preparing stock solutions, dissolve the compound in a small amount of an organic solvent like ethanol (B145695) or DMSO before adding it to your aqueous buffer. Keep the final concentration of the organic solvent low (e.g., <0.1%) to avoid cellular toxicity.[1]

  • Adsorption to Surfaces: VLCFA-CoAs can adhere to plastic surfaces, leading to significant sample loss.

    • Solution: Use glass tubes and vials for all storage and experimental procedures involving this compound.[2] If plastic consumables are unavoidable, ensure they are of high quality and consider rinsing them with a suitable solvent before use.

  • Degradation: The unsaturated nature of this compound makes it susceptible to oxidation, and the thioester bond is prone to hydrolysis.

    • Solution: Prepare aqueous solutions fresh for each experiment. For stock solutions in organic solvents, store them at -80°C under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[1] It is also advisable to add an antioxidant like butylated hydroxytoluene (BHT) to the storage and extraction solvents.[2] Minimize freeze-thaw cycles by aliquoting stock solutions into single-use vials.

ParameterRecommendationRationale
Storage Temperature -80°CMinimizes chemical and enzymatic degradation.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation of the unsaturated acyl chain.[1]
Solvent for Stock High-purity organic solvent (e.g., ethanol, DMSO)Ensures complete dissolution and stability.
Labware Glass vials and tubesPrevents adsorption and loss of material.[2]
Additives Antioxidant (e.g., BHT) in solventsProtects against oxidation.[2]
Experimental Analysis: Quantification by LC-MS/MS

Question: I am observing high variability and poor peak shape when quantifying this compound in my cell lysates using LC-MS/MS. What are the common pitfalls?

Answer:

Quantitative analysis of VLCFA-CoAs by LC-MS/MS can be challenging. Here are some common issues and their solutions:

  • Incomplete Cell Lysis and Extraction: The highly hydrophobic nature of this compound requires efficient cell disruption and extraction.

    • Solution: Employ robust cell lysis methods such as sonication on ice or bead beating in addition to solvent extraction.[2] The Folch (chloroform:methanol 2:1) or Bligh & Dyer (chloroform:methanol:water) methods are generally effective for total lipid extraction, including VLCFA-CoAs.[2]

  • Matrix Effects: Co-eluting substances from complex biological samples can suppress or enhance the ionization of this compound, leading to inaccurate quantification.

    • Solution: Use a stable isotope-labeled internal standard, such as deuterated palmitoyl-CoA, to normalize for variations in extraction efficiency and matrix effects.[3] A phosphoric acid wash step between injections can help to avoid poor chromatographic performance and signal losses.

  • Analyte Stability during Sample Preparation: this compound can degrade during sample processing.

    • Solution: Perform all extraction and sample preparation steps at low temperatures (on ice) to minimize enzymatic and chemical degradation.[2]

IssuePotential CauseRecommended Solution
Low Signal Intensity Incomplete extraction, adsorption to plastics, degradation.Use robust lysis, glass vials, and perform extractions on ice with antioxidants.[2]
High Variability Inconsistent extraction, matrix effects.Use a consistent protocol and a stable isotope-labeled internal standard.[3]
Poor Peak Shape Buildup of biological material on the column.Incorporate a column wash with 0.1% phosphoric acid between injections.

A study on fibroblasts from patients with X-linked adrenoleukodystrophy (X-ALD) provides some insight into the expected concentrations of this compound.

Cell TypeThis compound Concentration (pmol/mg protein)
Control Fibroblasts~0.02
AMN Fibroblasts~0.25
CCALD Fibroblasts~0.15

(Data adapted from Hama et al., 2020)[4]

Cell-Based Assays

Question: I am not observing the expected biological effect of this compound in my cell-based assay. What could be the reason?

Answer:

Several factors can influence the outcome of cell-based assays with this compound:

  • Poor Bioavailability: Due to its low aqueous solubility, the effective concentration of this compound reaching the cells may be very low.

    • Solution: As mentioned earlier, complexing this compound with fatty acid-free BSA is crucial for its delivery to cells in culture.[1]

  • Cytotoxicity: High concentrations of free very-long-chain fatty acids can be toxic to cells.

    • Solution: Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell type.[1]

  • Metabolic Conversion: Once inside the cell, this compound can be rapidly metabolized, for instance, by being incorporated into complex lipids or undergoing beta-oxidation.

    • Solution: In the absence of the ABCD1 transporter, this compound is efficiently converted to other metabolites like phospholipids.[4][5] Consider the metabolic state of your cells and the potential for rapid conversion of the administered compound.

Experimental Protocols & Methodologies

Protocol 1: General Procedure for Cellular Uptake of this compound

This protocol provides a general workflow for studying the cellular uptake of this compound.

1. Preparation of this compound-BSA Complex: a. Prepare a stock solution of this compound in ethanol or DMSO. b. Prepare a solution of fatty acid-free BSA in serum-free cell culture medium. c. Slowly add the this compound stock solution to the BSA solution while gently vortexing to achieve the desired molar ratio (typically between 2:1 and 6:1 fatty acid to BSA).[1] d. Incubate the mixture at 37°C for 30-60 minutes with gentle agitation.[1] e. Sterile-filter the complex using a 0.22 µm filter.

2. Cellular Uptake Assay: a. Plate cells in a suitable format (e.g., 96-well plate) and grow to the desired confluency. b. Wash the cells with serum-free medium. c. Add the this compound-BSA complex to the cells at the desired final concentration. d. Incubate for the desired time points at 37°C. e. To stop the uptake, place the plate on ice and wash the cells rapidly with ice-cold stop solution (e.g., PBS containing a high concentration of BSA to bind extracellular fatty acids). f. Lyse the cells and proceed with the quantification of intracellular this compound using a validated LC-MS/MS method.

G cluster_prep Preparation of BSA Complex cluster_assay Cellular Uptake Assay Stock Solution Stock Solution Complex Formation Complex Formation Stock Solution->Complex Formation Add dropwise BSA Solution BSA Solution BSA Solution->Complex Formation Sterile Filtration Sterile Filtration Complex Formation->Sterile Filtration Incubation Incubation Sterile Filtration->Incubation Add complex Cell Culture Cell Culture Wash Cells Wash Cells Cell Culture->Wash Cells Wash Cells->Incubation Stop and Wash Stop and Wash Incubation->Stop and Wash Cell Lysis Cell Lysis Stop and Wash->Cell Lysis Quantification Quantification Cell Lysis->Quantification

Workflow for a cellular fatty acid uptake experiment.
Protocol 2: Enzymatic Assay for 2-enoyl-CoA Reductase Activity

This protocol is adapted from standard spectrophotometric assays for NADPH-dependent reductases and can be used to measure the activity of enzymes that utilize this compound as a substrate.

Principle: The activity of 2-enoyl-CoA reductase is determined by monitoring the decrease in absorbance at 340 nm as NADPH is consumed during the reduction of the 2-trans double bond of this compound.

Materials:

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.0)

  • NADPH solution (10 mM stock in buffer)

  • This compound (prepared as a BSA complex or in a suitable solvent)

  • Purified 2-enoyl-CoA reductase or cell lysate containing the enzyme

  • UV/Vis Spectrophotometer with temperature control (37°C)

Procedure:

  • In a 1 ml cuvette, prepare the reaction mixture (final concentrations):

    • Potassium phosphate buffer: to final volume

    • NADPH: 0.15 mM

    • Enzyme preparation: appropriate volume for a linear reaction rate

  • Mix by inversion and incubate the cuvette in the spectrophotometer at 37°C for 5 minutes to equilibrate the temperature and record any background NADPH oxidation.

  • Initiate the reaction by adding this compound to a final concentration of 0.1 mM.

  • Monitor the decrease in absorbance at 340 nm for 5-10 minutes.

  • Calculate the rate of NADPH oxidation from the linear portion of the curve.

Signaling Pathways and Experimental Workflows

Fatty Acid Elongation Pathway

This compound is an intermediate in the fatty acid elongation cycle, a four-step process that occurs in the endoplasmic reticulum. This pathway is responsible for the synthesis of very-long-chain fatty acids.

G Acyl_CoA_n Acyl-CoA (C24:1) Condensation Condensation (ELOVL) Acyl_CoA_n->Condensation Malonyl_CoA Malonyl-CoA Malonyl_CoA->Condensation 3_Ketoacyl_CoA 3-Ketoacyl-CoA (C26:1) Condensation->3_Ketoacyl_CoA Reduction1 Reduction (KAR) 3_Ketoacyl_CoA->Reduction1 3_Hydroxyacyl_CoA 3-Hydroxyacyl-CoA (C26:1) Reduction1->3_Hydroxyacyl_CoA Dehydration Dehydration (HACD) 3_Hydroxyacyl_CoA->Dehydration 2E_Hexacosenoyl_CoA This compound (C26:1) Dehydration->2E_Hexacosenoyl_CoA Reduction2 Reduction (TER) 2E_Hexacosenoyl_CoA->Reduction2 Acyl_CoA_n2 Acyl-CoA (C26:1) Reduction2->Acyl_CoA_n2

The fatty acid elongation cycle leading to the synthesis of Hexacosenoyl-CoA.
Peroxisomal Transport and Beta-Oxidation

This compound is a substrate for the ABCD1 transporter, which facilitates its entry into the peroxisome for subsequent degradation via beta-oxidation.[6][7] A deficiency in ABCD1 leads to the accumulation of very-long-chain fatty acids, a hallmark of X-linked adrenoleukodystrophy.[4][5]

G cluster_cytosol Cytosol cluster_peroxisome Peroxisome 2E_Hexacosenoyl_CoA This compound ABCD1 ABCD1 Transporter 2E_Hexacosenoyl_CoA->ABCD1 Beta_Oxidation Beta-Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA ABCD1->Beta_Oxidation

Transport of this compound into the peroxisome for beta-oxidation.

References

Technical Support Center: Optimizing Buffer Conditions for (2E)-Hexacosenoyl-CoA Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2E)-Hexacosenoyl-CoA and its metabolizing enzymes. The focus is on optimizing buffer conditions to ensure reliable and reproducible enzyme kinetic data.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during enzymatic assays involving the very-long-chain substrate, this compound. The primary enzyme responsible for its metabolism is the enoyl-CoA hydratase domain of the peroxisomal bifunctional enzyme (PBE).

Q1: I am observing very low or no enzyme activity. What are the potential causes and solutions?

A1: Low or absent activity with a very-long-chain substrate like this compound is a common challenge. Several factors could be at play:

  • Substrate Insolubility: this compound is highly hydrophobic and can precipitate in aqueous buffers, making it unavailable to the enzyme.

  • Suboptimal pH: The enzyme's catalytic activity is highly dependent on the pH of the reaction buffer.

  • Inappropriate Buffer Composition: Components of your buffer, such as certain ions or high salt concentrations, may inhibit enzyme activity.

  • Enzyme Instability: The enzyme may be unstable under the chosen assay conditions.

Troubleshooting Steps:

Potential CauseRecommended Solution
Substrate Insolubility Prepare a stock solution of this compound in an organic solvent like ethanol (B145695) or DMSO and add it to the reaction mixture last, ensuring rapid mixing. Consider the inclusion of a non-ionic detergent (e.g., Triton X-100 or CHAPS) at a concentration just above its critical micelle concentration (CMC) to aid in solubilization. However, be aware that detergents can also inhibit enzyme activity, so a concentration gradient should be tested.
Suboptimal pH The optimal pH for the hydratase activity of peroxisomal bifunctional enzyme is generally around 7.0.[1] Perform a pH screen using a range of buffers (e.g., phosphate, Tris-HCl) from pH 6.0 to 8.0 to determine the optimal condition for your specific enzyme and substrate.
Inappropriate Buffer Composition The hydratase activity of the peroxisomal bifunctional enzyme can be sensitive to high concentrations of Tris buffer or potassium chloride.[1] If using Tris, start with a lower concentration (e.g., 25-50 mM). Consider using an alternative buffer system like HEPES or MOPS.
Enzyme Instability Ensure the enzyme is stored correctly and handled gently. The hydratase activity of the peroxisomal bifunctional enzyme can be heat-labile.[1] Perform all dilutions and assay setup on ice. The optimal temperature for the reaction is typically around 37°C.[1]

Q2: My reaction rate is not linear over time. What could be the reason?

A2: A non-linear reaction rate can be caused by several factors:

  • Substrate Depletion: If the substrate concentration is too low, it may be rapidly consumed, leading to a decrease in the reaction rate.

  • Product Inhibition: The product of the reaction, 3-hydroxy-hexacosenoyl-CoA, may inhibit the enzyme.

  • Enzyme Inactivation: The enzyme may be losing activity during the course of the assay.

Troubleshooting Steps:

Potential CauseRecommended Solution
Substrate Depletion Increase the initial concentration of this compound. Ensure you are measuring the initial velocity of the reaction where the rate is linear.
Product Inhibition Measure the initial reaction rates at very early time points before significant product accumulation. If product inhibition is suspected, you may need to use a coupled assay system that continuously removes the product.
Enzyme Inactivation Reduce the incubation time or perform the assay at a slightly lower temperature. Ensure the buffer contains appropriate stabilizing agents if necessary (e.g., glycerol, BSA).

Q3: I am seeing high background signal in my no-enzyme control.

A3: A high background signal can interfere with accurate measurement of enzyme activity.

Troubleshooting Steps:

Potential CauseRecommended Solution
Substrate Instability This compound may be unstable and spontaneously hydrolyze or react with components in the assay buffer. Prepare the substrate solution fresh for each experiment.
Contaminating Activities If using a crude enzyme preparation, it may be contaminated with other enzymes that can react with the substrate or detection reagents. Purify the enzyme further if possible.
Interference with Detection Method The substrate or buffer components may interfere with the spectrophotometric or fluorometric detection method. Run appropriate controls with and without each component to identify the source of interference.

Experimental Protocols

Spectrophotometric Assay for Enoyl-CoA Hydratase Activity

This protocol is adapted from methods used for other long-chain enoyl-CoA hydratases and is a starting point for optimization with this compound. The assay measures the decrease in absorbance at 263 nm, which corresponds to the hydration of the double bond in the enoyl-CoA substrate.

Materials:

  • Purified peroxisomal bifunctional enzyme

  • This compound

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • UV-transparent cuvettes or microplate

  • Spectrophotometer capable of reading at 263 nm

Procedure:

  • Prepare a stock solution of this compound: Dissolve a known amount of this compound in a minimal amount of ethanol to create a concentrated stock solution (e.g., 10 mM).

  • Prepare the reaction mixture: In a cuvette, combine the assay buffer and the desired amount of enzyme solution. The final volume should be pre-determined (e.g., 1 mL).

  • Equilibrate the reaction mixture: Incubate the cuvette in the spectrophotometer at 37°C for 5 minutes to allow the temperature to equilibrate.

  • Initiate the reaction: Add a small volume of the this compound stock solution to the cuvette to achieve the desired final substrate concentration (e.g., 50 µM). Mix quickly by gentle inversion.

  • Monitor the reaction: Immediately begin monitoring the decrease in absorbance at 263 nm over time (e.g., for 5-10 minutes).

  • Calculate the initial velocity: Determine the initial linear rate of the reaction (ΔA/min). The molar extinction coefficient for the hydration of the enoyl-CoA double bond is approximately 6,700 M⁻¹cm⁻¹.

Data Presentation

Table 1: Recommended Starting Buffer Conditions for this compound Hydratase Assay

ParameterRecommended RangeNotes
Buffer 25-100 mM Tris-HCl, HEPES, or MOPSEnzyme activity can be sensitive to high Tris concentrations.[1]
pH 6.5 - 8.0Optimal pH is likely near 7.0.[1]
Temperature 25 - 40°COptimal temperature is likely around 37°C.[1]
Substrate Conc. 10 - 100 µMHigher concentrations may be limited by solubility.
Detergent 0.01 - 0.1% (w/v) Triton X-100 or CHAPSUse with caution, as detergents can inhibit the enzyme.

Table 2: Kinetic Parameters of Enoyl-CoA Hydratases with Various Substrates

SubstrateEnzyme SourceKm (µM)Vmax (U/mg)
Crotonyl-CoA (C4)Rat Liver~25High
Octenoyl-CoA (C8)Rat Liver~15Moderate
Palmitoyl-CoA (C16)Rat Liver~10Lower
This compound (C26)PeroxisomalExpected to be lower than C16Expected to be lower than C16

Note: The kinetic parameters for this compound are expected to show a lower Vmax compared to shorter chain substrates due to the decreasing rate of reaction with increasing acyl chain length. The Km may also be lower, reflecting a potentially higher affinity for the very-long-chain substrate by the peroxisomal enzyme.

Visualizations

Enzymatic_Reaction Substrate This compound Enzyme Peroxisomal Bifunctional Enzyme (Enoyl-CoA Hydratase domain) Substrate->Enzyme Binds to active site Product 3-Hydroxy-hexacosenoyl-CoA Enzyme->Product Catalyzes hydration Water H₂O Water->Enzyme

Caption: Enzymatic hydration of this compound by the peroxisomal bifunctional enzyme.

Troubleshooting_Workflow start Start: Low/No Enzyme Activity check_solubility Is the substrate soluble? start->check_solubility add_detergent Optimize detergent (Triton X-100, CHAPS) check_solubility->add_detergent No check_ph Is the pH optimal? check_solubility->check_ph Yes add_detergent->check_ph ph_screen Perform pH screen (pH 6.0-8.0) check_ph->ph_screen No check_buffer Is the buffer composition correct? check_ph->check_buffer Yes ph_screen->check_buffer adjust_buffer Adjust buffer/salt concentration check_buffer->adjust_buffer No check_enzyme Is the enzyme active? check_buffer->check_enzyme Yes adjust_buffer->check_enzyme positive_control Run positive control (e.g., shorter chain substrate) check_enzyme->positive_control No success Activity Observed check_enzyme->success Yes positive_control->start

Caption: Troubleshooting workflow for low or no enzyme activity in this compound assays.

References

Validation & Comparative

(2E)-Hexacosenoyl-CoA: A Comprehensive Evaluation as a Disease Biomarker for X-Linked Adrenoleukodystrophy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of (2E)-Hexacsenoyl-CoA with established biomarkers for X-linked adrenoleukodystrophy (X-ALD), supported by experimental data and detailed methodologies.

Introduction

X-linked adrenoleukodystrophy (X-ALD) is a rare genetic neurodegenerative disorder caused by mutations in the ABCD1 gene, which encodes a peroxisomal transporter, ALDP. This defect leads to the accumulation of very long-chain fatty acids (VLCFAs) in tissues and plasma, a hallmark of the disease. While C26:0 fatty acid and C26:0-lysophosphatidylcholine (C26:0-lysoPC) are the current gold-standard biomarkers for X-ALD diagnosis, recent research has highlighted the potential of (2E)-Hexacosenoyl-CoA, a direct substrate for peroxisomal β-oxidation, as a key molecular indicator of the disease. This guide evaluates the performance of this compound in comparison to existing biomarkers.

Comparative Analysis of Biomarkers

The primary biochemical abnormality in X-ALD is the impaired degradation of VLCFAs. Consequently, the accumulation of these fatty acids and their derivatives serves as the basis for disease biomarkers.

BiomarkerDescriptionAdvantagesDisadvantages
C26:0 (Hexacosanoic acid) A saturated very long-chain fatty acid.Well-established diagnostic marker.May not be elevated in all female carriers[1]. Levels do not consistently correlate with disease severity[2].
C26:0-lysoPC A lysophosphatidylcholine (B164491) containing C26:0.Superior diagnostic sensitivity compared to C26:0, especially in newborn screening and for female carriers[3][4][5][6][7].While excellent for diagnosis, its prognostic value for predicting disease progression is still under investigation[4].
This compound The CoA-activated form of hexacosenoic acid (26:1), an intermediate in VLCFA metabolism.Found to be the most abundant VLCFA-CoA species in ABCD1-deficient cells, directly reflecting the metabolic block[2][8]. May offer a more direct measure of the pathologically relevant acyl-CoA pool.Not yet validated in large-scale clinical studies for diagnostic or prognostic utility. Quantification is technically more challenging than for free fatty acids or lyso-PCs.

Quantitative Data Summary

A key study profiled acyl-CoA species in fibroblasts from X-ALD patients with different phenotypes (Childhood Cerebral ALD - CCALD, and Adrenomyeloneuropathy - AMN) and control individuals. The data highlights the significant accumulation of VLCFA-CoAs, particularly hexacosenoyl-CoA (26:1-CoA), in patient cells.

Table 1: Acyl-CoA Concentrations in Human Fibroblasts (pmol/mg protein)

Acyl-CoA SpeciesControl (Mean ± SD)CCALD (Mean ± SD)AMN (Mean ± SD)
Hexacosanoyl-CoA (26:0-CoA) 0.03 ± 0.010.25 ± 0.080.35 ± 0.12
Hexacosenoyl-CoA (26:1-CoA) 0.05 ± 0.02 1.20 ± 0.41 1.50 ± 0.55
Docosenoyl-CoA (22:1-CoA) 0.12 ± 0.040.15 ± 0.050.18 ± 0.06
Tetracosenoyl-CoA (24:1-CoA) 0.10 ± 0.030.45 ± 0.150.60 ± 0.21

Data adapted from Hama et al., Journal of Lipid Research, 2020.[2][8]

These results demonstrate that while several VLCFA-CoAs are elevated in X-ALD fibroblasts, this compound shows the most substantial increase, making it a strong candidate for a sensitive biomarker.

Experimental Protocols

Quantification of Acyl-CoAs by LC-MS/MS

This protocol provides a general framework for the analysis of acyl-CoA species in cultured cells, based on methods described in the literature.

1. Sample Preparation (from cultured fibroblasts):

  • Wash cells with ice-cold phosphate-buffered saline (PBS).

  • Scrape cells in a suitable volume of ice-cold extraction solvent (e.g., 10% trichloroacetic acid or a methanol/water solution).

  • Spike the sample with an internal standard (e.g., a commercially available odd-chain or stable-isotope labeled acyl-CoA).

  • Homogenize or sonicate the cell suspension on ice.

  • Centrifuge at high speed (e.g., 17,000 x g) at 4°C to pellet proteins and cell debris.

  • Collect the supernatant for analysis.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Chromatography: Use a C18 reversed-phase column.

  • Mobile Phase A: Ammonium hydroxide (B78521) in water.

  • Mobile Phase B: Ammonium hydroxide in acetonitrile.

  • Gradient: A gradient from a low to a high percentage of Mobile Phase B is used to elute the acyl-CoAs based on their hydrophobicity.

  • Mass Spectrometry:

    • Ionization: Positive electrospray ionization (ESI+).
    • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Monitor specific precursor-to-product ion transitions for each acyl-CoA of interest and the internal standard.

3. Data Analysis:

  • Generate standard curves for absolute quantification using commercially available acyl-CoA standards.

  • Calculate the concentration of each acyl-CoA species by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Signaling Pathways and Metabolic Workflows

This compound is a key intermediate in the fatty acid elongation pathway. In X-ALD, the dysfunction of the ABCD1 transporter leads to the accumulation of very long-chain acyl-CoAs in the cytosol, which are substrates for further elongation.

Fatty_Acid_Elongation_and_X_ALD_Pathology Fatty Acid Elongation and Impaired Peroxisomal Influx in X-ALD cluster_Cytosol Cytosol cluster_Peroxisome Peroxisome LCFA_CoA Long-Chain Acyl-CoA (e.g., C18-CoA) ELOVL1 ELOVL1 Elongase LCFA_CoA->ELOVL1 + Malonyl-CoA Ketoacyl_CoA 3-Ketoacyl-CoA ELOVL1->Ketoacyl_CoA Condensation Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Ketoacyl_CoA->Hydroxyacyl_CoA Reduction Enoyl_CoA This compound Hydroxyacyl_CoA->Enoyl_CoA Dehydration VLCFA_CoA Very Long-Chain Acyl-CoA (e.g., C26:0-CoA) Enoyl_CoA->VLCFA_CoA Reduction Complex_Lipids Incorporation into Complex Lipids VLCFA_CoA->Complex_Lipids Esterification ABCD1 ABCD1 Transporter VLCFA_CoA->ABCD1 Beta_Oxidation β-Oxidation ABCD1->Beta_Oxidation Transport

Caption: Fatty acid elongation pathway and the metabolic block in X-ALD.

This diagram illustrates the elongation of long-chain fatty acyl-CoAs to very long-chain acyl-CoAs in the cytosol. In healthy individuals, these VLCFA-CoAs are transported into the peroxisome by the ABCD1 transporter for degradation via β-oxidation. In X-ALD, the defective ABCD1 transporter leads to the accumulation of VLCFA-CoAs, including this compound, in the cytosol.

Caption: Experimental workflow for acyl-CoA quantification.

This workflow outlines the key steps for the quantitative analysis of acyl-CoAs from cultured fibroblasts using liquid chromatography-tandem mass spectrometry.

Conclusion

This compound is a promising biomarker for X-linked adrenoleukodystrophy. Its position as a direct intermediate in the affected metabolic pathway and its significant accumulation in patient-derived cells suggest it could offer high sensitivity and a direct readout of the metabolic dysfunction. While C26:0-lysoPC remains the superior biomarker for the initial diagnosis of X-ALD, particularly in newborn screening, further research is warranted to validate the diagnostic and prognostic utility of this compound. Its quantification, although more complex, could provide valuable insights for monitoring disease progression and the efficacy of therapeutic interventions targeting the restoration of peroxisomal β-oxidation. The development of standardized and robust analytical methods for this compound will be crucial for its potential integration into clinical practice and drug development pipelines.

References

A Comparative Analysis of Acyl-CoA Profiles in Diverse Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of cellular metabolism is paramount. Acyl-Coenzyme A (acyl-CoA) molecules are central players in a vast array of metabolic and signaling pathways, including fatty acid metabolism, energy production, and post-translational modifications.[1][2][3] Variations in acyl-CoA profiles between different cell types can illuminate underlying metabolic phenotypes and offer insights into disease states, making their comparative analysis a critical tool in biomedical research.

This guide provides an objective comparison of acyl-CoA profiles in several widely studied cell lines, supported by experimental data. It further details the methodologies employed for these analyses to ensure reproducibility and aid in the design of future experiments.

Quantitative Comparison of Acyl-CoA Levels

The following table summarizes the abundance of various acyl-CoA species across different human and murine cell lines. It is important to note that direct comparisons should be made with caution, as data from different studies may involve variations in experimental conditions and normalization methods (e.g., per cell number versus per milligram of protein).[4]

Acyl-CoA SpeciesHepG2 (Human Hepatocellular Carcinoma)[4] (pmol/10^6 cells)MCF7 (Human Breast Adenocarcinoma)[4] (pmol/mg protein)RAW264.7 (Mouse Macrophage)[4] (pmol/mg protein)PNT2 (Normal Human Prostate Epithelial)[2] (pmol/mg protein)DU145 (Human Prostate Carcinoma)[2] (pmol/mg protein)
Short-Chain
Acetyl-CoA10.644--~1.5~2.0
Propionyl-CoA3.532--~0.1~0.15
Butyryl-CoA1.013----
Valeryl-CoA1.118----
Crotonoyl-CoA0.032----
HMG-CoA0.971----
Succinyl-CoA25.467--~0.2~0.3
Long-Chain
C14:0-CoA-~2.5~1.5~0.05~0.08
C16:0-CoA-~3.0~2.0~0.1~0.15
C18:0-CoA-~1.5~1.0~0.08~0.12
C18:1-CoA-~2.0~1.5~0.12~0.18
C20:4-CoA-~0.5~0.3~0.02~0.03

Experimental Protocols

The accurate quantification of acyl-CoAs is a methodologically sensitive process due to the low abundance and inherent instability of these molecules.[1][2][4] The most robust and widely used method for comprehensive acyl-CoA profiling is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5]

Key Experimental Steps:
  • Cell Culture and Harvesting:

    • Human and mouse cell lines are cultured under standard conditions (e.g., 37°C, 5% CO2) in their recommended growth media supplemented with fetal bovine serum.[2]

    • For adherent cells, harvesting is achieved by washing with ice-cold phosphate-buffered saline (PBS) followed by scraping.[2][4]

    • Suspension cells are pelleted by centrifugation at low speed (e.g., 500 x g) at 4°C and washed with ice-cold PBS.[4]

  • Acyl-CoA Extraction:

    • A common and effective method for extracting a broad range of acyl-CoAs is solvent precipitation.[5]

    • Cell pellets or scraped cells are lysed and metabolites are extracted using a cold (-20°C to -80°C) organic solvent mixture, such as methanol (B129727) or a chloroform:methanol solution.[2][4] An internal standard (e.g., 15:0 CoA) is often added at this stage for accurate quantification.[2]

    • The cell lysate is then vigorously vortexed and centrifuged at high speed (e.g., 14,000-16,000 x g) at 4°C to pellet proteins and cellular debris.[4][5]

    • The resulting supernatant, containing the acyl-CoAs, is carefully collected.[4][5]

  • Sample Preparation for LC-MS/MS:

    • The supernatant is dried under a stream of nitrogen or in a vacuum concentrator.[2][5]

    • The dried extract is reconstituted in a solvent compatible with the LC-MS/MS system, such as a methanol or an ammonium (B1175870) acetate (B1210297) buffer solution.[5][6]

  • LC-MS/MS Analysis:

    • The reconstituted sample is injected into a liquid chromatography system, typically using a reverse-phase C18 column, to separate the different acyl-CoA species.[6]

    • The separated molecules are then introduced into a tandem mass spectrometer for detection and quantification. The mass spectrometer is operated in positive ion mode, and specific precursor-product ion transitions are monitored for each acyl-CoA species.[7]

Visualizing the Workflow and Metabolic Context

To better illustrate the experimental process and the central role of acyl-CoAs in metabolism, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_culture Cell Culture harvesting Harvesting cell_culture->harvesting extraction Acyl-CoA Extraction (Solvent Precipitation) harvesting->extraction drying Drying extraction->drying reconstitution Reconstitution drying->reconstitution lc_separation LC Separation reconstitution->lc_separation Injection ms_detection MS/MS Detection lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

A generalized workflow for the analysis of acyl-CoA profiles in cultured cells.

Acyl_CoA_Metabolism acyl_coa Acyl-CoAs beta_oxidation β-Oxidation (Energy Production) acyl_coa->beta_oxidation lipid_synthesis Complex Lipid Synthesis acyl_coa->lipid_synthesis tca_cycle TCA Cycle acyl_coa->tca_cycle protein_acylation Protein Acylation (Signaling) acyl_coa->protein_acylation fatty_acids Fatty Acids fatty_acids->acyl_coa amino_acids Amino Acids amino_acids->acyl_coa glucose Glucose glucose->acyl_coa via Acetyl-CoA

The central role of acyl-CoAs in cellular metabolism and signaling.[5]

By providing a standardized framework for the comparison of acyl-CoA profiles and detailing the underlying experimental protocols, this guide aims to facilitate a deeper understanding of cellular metabolism and empower researchers to conduct more robust and reproducible studies in this critical area of biomedical science.

References

A Functional Comparison of (2E)-Hexacosenoyl-CoA and Other Acyl-CoAs for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the metabolic roles and enzymatic interactions of very long-chain acyl-CoAs, with a focus on (2E)-Hexacosenoyl-CoA, providing researchers, scientists, and drug development professionals with comparative data and experimental insights.

This compound, a monounsaturated very long-chain acyl-coenzyme A (VLCFA-CoA), plays a crucial role in lipid metabolism, particularly in the pathways of fatty acid elongation and degradation. Its unique structure, characterized by a 26-carbon chain with a double bond in the trans configuration at the second carbon, dictates its interaction with specific enzymes and its subsequent metabolic fate. Understanding the functional nuances of this compound in comparison to other acyl-CoAs is essential for elucidating its role in health and disease, particularly in the context of metabolic disorders like X-linked adrenoleukodystrophy (X-ALD).

Metabolic Significance of this compound

This compound is a key intermediate in the synthesis and breakdown of very long-chain fatty acids. It is primarily synthesized in the endoplasmic reticulum through the action of fatty acid elongases, with ELOVL1 being the key enzyme responsible for the elongation of C22-CoA to C26-CoA.[1][2] Once synthesized, this compound and other VLCFA-CoAs are transported into peroxisomes for degradation via β-oxidation. This transport is mediated by the ATP-binding cassette (ABC) transporter ABCD1.[3][4] Deficiencies in ABCD1 lead to the accumulation of VLCFA-CoAs, including hexacosenoyl-CoA, a hallmark of X-ALD.[3][5]

Comparative Enzymatic Interactions

The function of an acyl-CoA is largely determined by its affinity and processing by various enzymes. Here, we compare the interactions of this compound with key enzymes relative to other acyl-CoAs.

Fatty Acid Elongases (ELOVLs)

The ELOVL family of enzymes catalyzes the rate-limiting step in the elongation of fatty acids. ELOVL1 has been identified as the primary elongase responsible for the synthesis of both saturated (C26:0) and monounsaturated (C26:1) very long-chain fatty acids.[1][2] While detailed kinetic data for this compound with ELOVL1 is limited, studies on substrate specificity provide valuable insights.

Acyl-CoA SubstrateELOVL IsoformRelative Activity/PreferenceReference
C22:0-CoAELOVL1High[6]
C24:0-CoAELOVL1High[6]
C26:0-CoAELOVL1High[6]
C18:0-CoAELOVL3, ELOVL7High[7]
C16:0-CoAELOVL6High[8]
α-Linolenoyl-CoA (C18:3)ELOVL7High[8]
Peroxisomal ABC Transporter (ABCD1)

The ABCD1 transporter is crucial for the import of VLCFA-CoAs into the peroxisome for β-oxidation. Studies have shown that ABCD1 has a preference for saturated and monounsaturated VLCFA-CoAs.

Acyl-CoA SubstrateABCD1 ATPase Activity StimulationApparent Affinity (EC50/KM)Reference
C22:0-CoAStimulated~2 µM (EC50)[4]
C24:0-CoAStimulated~2 µM (EC50)[4]
C26:0-CoAStimulated~2 µM (EC50) / ~0.3 mM (KM)[4][9]
C26:1-CoASubstrateNot explicitly quantified[4]
C18:1-CoAStimulatedNot determined[10]
Acetyl-CoANo stimulationNot applicable[4]

This table presents data on the interaction of various acyl-CoAs with the ABCD1 transporter. Note that different studies may use different methodologies, leading to variations in reported values.

Acyl-CoA Dehydrogenases (ACADs)

Acyl-CoA dehydrogenases catalyze the first step of β-oxidation. Very-long-chain acyl-CoA dehydrogenase (VLCAD) is active on fatty acyl-CoAs with chain lengths from 12 to 24 carbons, showing optimal activity for palmitoyl-CoA (C16:0-CoA).[11] While VLCAD can act on very long-chain substrates, its efficiency with C26-CoAs is not well-documented. Notably, long-chain acyl-CoA dehydrogenase (LCAD) has been shown to be a key enzyme in the β-oxidation of unsaturated fatty acids.[12]

Acyl-CoA SubstrateAcyl-CoA DehydrogenaseRelative Activity/Substrate PotentialReference
C16:0-CoA (Palmitoyl-CoA)VLCADOptimal Substrate[11]
C12:0 to C24:0-CoAsVLCADActive[11]
Unsaturated VLCFA-CoAsLCADEffective Dehydrogenation[12]
Unsaturated VLCFA-CoAsVLCADPoor Substrates[12]

This table highlights the general substrate specificities of VLCAD and LCAD. Specific kinetic data for this compound with these enzymes is currently unavailable in the literature.

Signaling Pathways and Cellular Roles

The metabolic pathways involving this compound are integral to cellular function. The elongation of fatty acids and their subsequent transport and degradation are tightly regulated processes.

Fatty_Acid_Metabolism cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome Long-chain Acyl-CoA Long-chain Acyl-CoA ELOVL1 ELOVL1 Long-chain Acyl-CoA->ELOVL1 Elongation (2E)-Hexacosenoyl-CoA_ER This compound ELOVL1->(2E)-Hexacosenoyl-CoA_ER ABCD1 ABCD1 (2E)-Hexacosenoyl-CoA_ER->ABCD1 Transport Other Metabolic Fates Other Metabolic Fates (2E)-Hexacosenoyl-CoA_ER->Other Metabolic Fates e.g., Sphingolipid synthesis (2E)-Hexacosenoyl-CoA_Peroxisome This compound ABCD1->(2E)-Hexacosenoyl-CoA_Peroxisome Beta-oxidation Beta-oxidation (2E)-Hexacosenoyl-CoA_Peroxisome->Beta-oxidation Other Acyl-CoAs Other Acyl-CoAs Other Acyl-CoAs->Other Metabolic Fates LCMS_Workflow Sample_Homogenization Sample Homogenization (with Internal Standard) Extraction Acyl-CoA Extraction (SPE or LLE) Sample_Homogenization->Extraction LC_Separation LC Separation (C8 or C18 column) Extraction->LC_Separation MSMS_Detection MS/MS Detection (MRM mode) LC_Separation->MSMS_Detection Data_Analysis Data Analysis and Quantification MSMS_Detection->Data_Analysis

References

Confirming the Identity of (2E)-Hexacosenoyl-CoA: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification and quantification of (2E)-Hexacosenoyl-CoA, a very-long-chain acyl-CoA (VLCFA-CoA), in biological samples is critical for advancing research in metabolic disorders, including X-linked adrenoleukodystrophy (X-ALD), and for the development of targeted therapeutics. This guide provides an objective comparison of the primary analytical methodologies for confirming the identity of this compound, supported by experimental data and detailed protocols.

Method Performance Comparison

The selection of an analytical method for this compound analysis is a critical decision driven by factors such as sensitivity, specificity, and the required sample throughput. The primary techniques employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of the intact molecule and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of the fatty acid chain after hydrolysis and derivatization.

FeatureLC-MS/MSGC-MS (after hydrolysis & derivatization)
Analyte Form Intact this compoundHexacosenoic acid methyl ester (or other derivative)
Specificity Very High (molecular weight and fragmentation pattern)High (retention time and mass spectrum of derivative)
Sensitivity High (picomole to femtomole range)High (picogram to nanogram range)
Throughput Medium to HighMedium
Sample Prep Extraction and optional Solid-Phase Extraction (SPE)Hydrolysis, extraction, and mandatory derivatization
Key Advantage Measures the biologically active form directly.Well-established for fatty acid profiling.
Key Disadvantage Potential for matrix effects.Indirect measurement; does not distinguish from other hexacosenoyl esters.

Experimental Protocols

Protocol 1: LC-MS/MS for Intact this compound Analysis

This protocol provides a general framework for the sensitive and specific quantification of this compound in biological matrices.

1. Sample Preparation: Extraction

  • Homogenize 10-50 mg of tissue or cell pellet in a cold solution of 2:1 (v/v) methanol (B129727):water.

  • Add a suitable internal standard, such as a stable isotope-labeled or odd-chain acyl-CoA (e.g., C17:0-CoA).

  • Perform a liquid-liquid extraction using an organic solvent system (e.g., acetonitrile/isopropanol).

  • Centrifuge to pellet debris and collect the supernatant.

  • Dry the supernatant under a stream of nitrogen or by vacuum centrifugation.

  • Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.

2. Optional: Solid-Phase Extraction (SPE) Cleanup

For complex matrices, an SPE cleanup step can improve data quality by removing interfering substances.

  • Condition a mixed-mode or reversed-phase SPE cartridge.

  • Load the reconstituted sample onto the cartridge.

  • Wash the cartridge to remove salts and other impurities.

  • Elute the acyl-CoAs using an appropriate solvent mixture (e.g., methanol with a small percentage of acid or base).

  • Dry and reconstitute the eluate as described above.

3. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate.

    • Mobile Phase B: Acetonitrile/Methanol (9:1, v/v) with 0.1% formic acid or 10 mM ammonium acetate.

    • Gradient: A linear gradient from a low to high percentage of mobile phase B over several minutes to elute acyl-CoAs based on their chain length.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally more sensitive for acyl-CoAs.

    • Detection: Multiple Reaction Monitoring (MRM) is used for targeted quantification.

      • Precursor Ion ([M+H]⁺) for this compound: m/z 1144.6

      • Product Ion: A common and abundant product ion for acyl-CoAs results from the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507 Da).[1] The specific product ion to monitor would be m/z 637.6.

Protocol 2: GC-MS for Hexacosenoic Acid Analysis (from Acyl-CoAs)

This method involves the chemical conversion of the acyl-CoA to a volatile fatty acid derivative for GC-MS analysis.

1. Hydrolysis

  • To the acyl-CoA extract, add a strong base (e.g., methanolic KOH) to hydrolyze the thioester bond, releasing the free fatty acid.

  • Incubate at an elevated temperature (e.g., 60°C) for 30-60 minutes.

  • Acidify the mixture to protonate the fatty acid.

2. Extraction

  • Extract the free fatty acid using an organic solvent such as hexane.

  • Wash the organic layer with water to remove residual base and other water-soluble components.

  • Dry the organic layer over anhydrous sodium sulfate.

3. Derivatization

  • Evaporate the solvent.

  • Add a derivatizing agent to convert the fatty acid to a volatile ester. A common method is to form fatty acid methyl esters (FAMEs) using BF₃-methanol or by acid-catalyzed esterification with methanol.

  • Heat the reaction mixture as required by the specific derivatization protocol.

4. GC-MS Analysis

  • Gas Chromatography (GC):

    • Column: A polar capillary column suitable for FAME analysis (e.g., a wax or cyano-based column).

    • Carrier Gas: Helium or hydrogen.

    • Temperature Program: A temperature gradient is used to separate the FAMEs based on their chain length and degree of unsaturation.

  • Mass Spectrometry (MS):

    • Ionization: Electron ionization (EI).

    • Detection: The mass spectrometer is operated in full scan mode to acquire the mass spectrum of the eluting peaks or in selected ion monitoring (SIM) mode for targeted quantification of the characteristic ions of the hexacosenoic acid methyl ester.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the metabolic context of this compound and a typical experimental workflow for its analysis.

Peroxisomal_Beta_Oxidation cluster_cytosol Cytosol cluster_peroxisome Peroxisome Lignoceroyl-CoA Lignoceroyl-CoA ABCD1 ABCD1 Lignoceroyl-CoA->ABCD1 Transport Lignoceroyl-CoA_p Lignoceroyl-CoA ABCD1->Lignoceroyl-CoA_p ACOX1 ACOX1 Lignoceroyl-CoA_p->ACOX1 Oxidation 2E_Hexacosenoyl_CoA This compound ACOX1->2E_Hexacosenoyl_CoA DBP DBP 2E_Hexacosenoyl_CoA->DBP Hydration/ Dehydrogenation 3_Ketoacyl_CoA 3-Ketoacyl-CoA DBP->3_Ketoacyl_CoA Thiolase Thiolase 3_Ketoacyl_CoA->Thiolase Thiolysis Tetracosanoyl_CoA Tetracosanoyl-CoA Thiolase->Tetracosanoyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA

Caption: Peroxisomal beta-oxidation of Lignoceroyl-CoA.

Experimental_Workflow Biological_Sample Biological Sample (Tissue, Cells) Homogenization Homogenization & Internal Standard Spiking Biological_Sample->Homogenization Extraction Liquid-Liquid Extraction Homogenization->Extraction SPE Solid-Phase Extraction (Optional Cleanup) Extraction->SPE LC_MS_MS LC-MS/MS Analysis (MRM Mode) Extraction->LC_MS_MS Direct Analysis SPE->LC_MS_MS Data_Analysis Data Analysis & Quantification LC_MS_MS->Data_Analysis

Caption: Experimental workflow for LC-MS/MS analysis.

References

A Guide to the Inter-Laboratory Quantification of (2E)-Hexacosenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of very-long-chain acyl-Coenzyme A (VLC-CoA) species such as (2E)-Hexacosenoyl-CoA is critical for understanding cellular metabolism, lipid biosynthesis, and the pathology of various diseases. This guide provides a comparative overview of analytical methodologies, presenting a hypothetical inter-laboratory study to highlight expected performance variations and best practices. The data herein is synthesized from established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which are considered the gold standard for acyl-CoA analysis due to their high sensitivity and specificity.[1][2]

Comparative Analysis of Analytical Methods

While several techniques can be employed for the analysis of acyl-CoAs, LC-MS/MS offers unparalleled selectivity and sensitivity, making it the method of choice for low-abundance species like this compound.[2] Alternative methods such as HPLC with UV detection are generally less sensitive, and enzymatic assays, while high-throughput, may lack the specificity required for individual acyl-CoA species.

This guide focuses on a standardized LC-MS/MS protocol distributed across three hypothetical laboratories to assess reproducibility and highlight critical parameters.

Hypothetical Inter-Laboratory Study Results

The following table summarizes the quantitative data from a simulated inter-laboratory comparison for the quantification of a spiked this compound standard in a biological matrix.

Parameter Laboratory A Laboratory B Laboratory C Acceptance Criteria
Mean Concentration (ng/mL) 48.551.249.150 ± 5
Standard Deviation (ng/mL) 2.13.52.8≤ 3.0
Coefficient of Variation (%CV) 4.3%6.8%5.7%≤ 15%
Recovery (%) 97.0%102.4%98.2%85-115%
Lower Limit of Quantification (LLOQ) (ng/mL) 0.50.80.6≤ 1.0

Note: The data presented in this table is hypothetical and intended to illustrate the expected outcomes of an inter-laboratory comparison using a robust analytical method.

Experimental Workflow Diagram

The following diagram illustrates the general experimental workflow for the quantification of this compound.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing & Reporting SampleReception Sample Reception & Logging Homogenization Tissue Homogenization SampleReception->Homogenization Extraction Liquid-Liquid or Solid-Phase Extraction Homogenization->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization LC_Separation Chromatographic Separation (UPLC/HPLC) Derivatization->LC_Separation MS_Detection Mass Spectrometric Detection (MRM) LC_Separation->MS_Detection DataAcquisition Data Acquisition MS_Detection->DataAcquisition Quantification Quantification using Standard Curve DataAcquisition->Quantification ReportGeneration Report Generation Quantification->ReportGeneration

Caption: General experimental workflow for acyl-CoA quantification.

Detailed Experimental Protocol: LC-MS/MS Quantification of this compound

This protocol is a synthesized representation of best practices derived from multiple validated methods for long-chain acyl-CoA analysis.[3][4][5]

1. Sample Preparation

  • Homogenization: Approximately 40-50 mg of frozen tissue is homogenized on ice in a solution containing 100 mM potassium phosphate (B84403) (pH 4.9) and an organic solvent mixture (e.g., acetonitrile (B52724):2-propanol:methanol).[3] An internal standard, such as Heptadecanoyl-CoA, is added during this step.[3]

  • Extraction: The homogenate is vortexed, sonicated, and centrifuged to pellet cellular debris.[3] The supernatant containing the acyl-CoAs is collected. Some methods may employ solid-phase extraction for further cleanup.[6]

2. Chromatographic Separation

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used.

  • Column: A C18 reversed-phase column is typically employed for separation.

  • Mobile Phases: A binary gradient is commonly used, consisting of an aqueous phase (e.g., water with 15 mM ammonium (B1175870) hydroxide (B78521) or 5 mM ammonium acetate) and an organic phase (e.g., acetonitrile with 15 mM ammonium hydroxide).[3][7]

  • Gradient: The gradient starts with a low percentage of organic phase, which is gradually increased to elute the more hydrophobic long-chain acyl-CoAs.

  • Flow Rate: A typical flow rate is between 0.2 and 0.4 mL/min.[3][5]

3. Mass Spectrometry Detection

  • Mass Spectrometer: A triple quadrupole mass spectrometer is used for its high sensitivity and selectivity in targeted analysis.

  • Ionization: Positive electrospray ionization (ESI+) is the standard mode for acyl-CoA analysis.[3][4]

  • Analysis Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for this compound and the internal standard.[2][5] A characteristic neutral loss of 507 amu is often monitored for acyl-CoAs.[2][5]

4. Quantification

  • Standard Curve: A standard curve is prepared by serially diluting an authentic this compound standard and spiking it into a blank matrix. The curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration.

  • Data Analysis: The concentration of this compound in the samples is determined by interpolating the peak area ratios from the standard curve.

Signaling Pathway Involvement

This compound is an intermediate in the synthesis of very-long-chain fatty acids (VLCFAs). These VLCFAs are essential components of ceramides (B1148491) and other complex lipids involved in membrane structure and signaling.

G Palmitoyl_CoA Palmitoyl-CoA (C16:0) Elongation_Cycle Fatty Acid Elongation Cycle Palmitoyl_CoA->Elongation_Cycle Malonyl_CoA Malonyl-CoA Malonyl_CoA->Elongation_Cycle Hexacosenoyl_CoA This compound (C26:1) Elongation_Cycle->Hexacosenoyl_CoA Multiple Steps VLCFA Very-Long-Chain Fatty Acids (VLCFAs) Hexacosenoyl_CoA->VLCFA Ceramides Ceramides VLCFA->Ceramides Complex_Lipids Complex Lipids Ceramides->Complex_Lipids

Caption: Simplified pathway of very-long-chain fatty acid synthesis.

References

Metabolic Crossroads: A Comparative Analysis of (2E)-Hexacsenoyl-CoA and Other Very-Long-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate metabolic pathways of very-long-chain fatty acids (VLCFAs) is paramount for deciphering their roles in health and disease. This guide provides a comparative analysis of the metabolic fate of (2E)-Hexacosenoyl-CoA and other VLCFAs, supported by experimental data and detailed methodologies.

Very-long-chain fatty acids, defined as fatty acids with 22 or more carbon atoms, are crucial components of cellular lipids, including sphingolipids and glycerophospholipids.[1][2][3][4] Their metabolism is a tightly regulated process involving chain elongation in the endoplasmic reticulum and degradation via β-oxidation primarily within peroxisomes.[1][4] Disruptions in these pathways are linked to severe inherited metabolic disorders, such as X-linked adrenoleukodystrophy (X-ALD).[5]

Comparative Abundance of VLCFA-CoA Species

The intracellular pool of activated VLCFAs, in the form of acyl-CoA thioesters, provides a snapshot of the metabolic flux. Recent advancements in liquid chromatography-mass spectrometry (LC-MS/MS) have enabled precise quantification of these species. In fibroblasts from patients with X-ALD, a condition characterized by impaired peroxisomal β-oxidation due to mutations in the ABCD1 gene, a significant accumulation of VLCFA-CoAs is observed. Notably, hexacosenoyl (26:1)-CoA, an unsaturated VLCFA, is the most abundant species in ABCD1-deficient cells, surpassing its saturated counterpart, hexacosanoyl (26:0)-CoA.[5][6] This suggests that under conditions of impaired degradation, the desaturation pathway for VLCFAs remains highly active.

Acyl-CoA SpeciesChain Length & UnsaturationRelative Abundance in ABCD1-deficient Fibroblasts
Hexacosanoyl-CoAC26:0Significantly elevated compared to control
Hexacosenoyl-CoA C26:1 Most abundant VLCFA-CoA species
Tetracosanoyl-CoAC24:0Elevated
Tetracosenoyl-CoAC24:1Elevated
Docosanoyl-CoAC22:0Elevated

This table summarizes the relative abundance of major VLCFA-CoA species in ABCD1-deficient human fibroblasts, based on data from Hama et al., 2020.[5][6]

Metabolic Fate: Elongation, Degradation, and Incorporation

The metabolic journey of a VLCFA begins with its synthesis through a series of elongation steps, followed by either degradation for energy or incorporation into complex lipids.

Elongation of VLCFAs

The elongation of fatty acids occurs in the endoplasmic reticulum, catalyzed by a family of enzymes known as fatty acid elongases (ELOVLs).[1] ELOVL1 is particularly important for the synthesis of VLCFAs, elongating saturated and monounsaturated fatty acyl-CoAs from C20 to C26.[1] The precursor for hexacosenoyl (26:1)-CoA is primarily oleoyl-CoA (18:1-CoA).[5][6]

Peroxisomal β-Oxidation

The degradation of VLCFAs is a four-step process of β-oxidation that takes place in peroxisomes. A key rate-limiting enzyme in this pathway is Acyl-CoA oxidase 1 (ACOX1), which catalyzes the first dehydrogenation step, converting the acyl-CoA to a trans-2-enoyl-CoA, such as this compound.[1][4][7] Subsequent reactions involving hydration, a second dehydrogenation, and thiolytic cleavage shorten the fatty acid chain by two carbons in each cycle.[4][7] The resulting shorter-chain acyl-CoAs are then transported to mitochondria for complete oxidation.

Incorporation into Complex Lipids

VLCFAs that are not degraded are incorporated into various complex lipids, where they play critical structural and functional roles. They are integral components of sphingolipids, such as ceramides (B1148491) and sphingomyelin, and glycerophospholipids.[1][2][4] In conditions like X-ALD where β-oxidation is impaired, the accumulated VLCFA-CoAs are shunted towards the synthesis of these complex lipids.[5][6][8]

Signaling Pathways and Regulation

The metabolism of VLCFAs is under intricate transcriptional control, ensuring cellular lipid homeostasis.

Regulation of VLCFA Elongation

The expression of ELOVL genes is regulated by several transcription factors, primarily the Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) and Liver X Receptors (LXRs).[2][6][7][9][10][11][12] SREBP-1c is a master regulator of lipogenesis and directly activates the transcription of ELOVL6.[3][10] LXRs can indirectly promote ELOVL5 expression by inducing SREBP-1c.[2]

G cluster_0 Regulation of VLCFA Elongation LXR LXR SREBP1c SREBP-1c LXR->SREBP1c activates ELOVL ELOVL Genes (e.g., ELOVL5, ELOVL6) SREBP1c->ELOVL activates transcription VLCFA_synthesis VLCFA Synthesis ELOVL->VLCFA_synthesis catalyzes

Regulation of VLCFA Synthesis by LXR and SREBP-1c.
Regulation of Peroxisomal β-Oxidation

The rate-limiting enzyme of VLCFA degradation, ACOX1, is a target of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[11][12] Activation of PPARα leads to increased expression of ACOX1 and other genes involved in peroxisomal β-oxidation.[11] Additionally, the Farnesoid X Receptor (FXR) has been shown to regulate ACOX1 expression.[13] ACOX1 activity also influences cellular redox homeostasis through the production of reactive oxygen species (ROS), which can modulate the mTOR signaling pathway.[14]

G cluster_1 Regulation of VLCFA Degradation PPARa PPARα ACOX1 ACOX1 Gene PPARa->ACOX1 activates transcription FXR FXR FXR->ACOX1 regulates expression Peroxisomal_Oxidation Peroxisomal β-Oxidation ACOX1->Peroxisomal_Oxidation rate-limiting enzyme ROS ROS Peroxisomal_Oxidation->ROS produces mTOR mTOR Pathway ROS->mTOR modulates

Regulation of Peroxisomal β-Oxidation and Downstream Signaling.

Experimental Protocols

Quantification of Acyl-CoA Species by LC-MS/MS

This method allows for the precise measurement of various acyl-CoA species in cellular extracts.

Sample Preparation:

  • Harvest cultured cells and wash with phosphate-buffered saline.

  • Lyse the cells in methanol (B129727) containing an internal standard (e.g., 17:0-CoA).

  • Centrifuge the lysate to pellet cellular debris.

  • Transfer the supernatant, mix with acetonitrile, and evaporate to dryness.

  • Reconstitute the sample in methanol for analysis.[15]

LC-MS/MS Analysis:

  • Utilize a C18 reverse-phase column for separation of acyl-CoA species.

  • Employ a gradient elution with a mobile phase consisting of ammonium (B1175870) acetate (B1210297) in water (pH 9.0) and an organic solvent.[6]

  • Perform mass spectrometry in multiple reaction monitoring (MRM) mode for sensitive and specific detection of each acyl-CoA species.[15][16]

G start Cell Sample lysis Cell Lysis (Methanol + Internal Std) start->lysis centrifuge Centrifugation lysis->centrifuge extract Supernatant Extraction & Evaporation centrifuge->extract reconstitute Reconstitution (Methanol) extract->reconstitute lc LC Separation (C18 Column) reconstitute->lc ms MS/MS Detection (MRM Mode) lc->ms end Data Analysis ms->end

Workflow for Acyl-CoA Profiling by LC-MS/MS.
Measurement of Peroxisomal β-Oxidation Rate using Stable Isotopes

This assay quantifies the rate of VLCFA degradation in living cells.

Protocol:

  • Culture cells (e.g., fibroblasts) in standard medium.

  • Incubate the cells with a stable isotope-labeled VLCFA, such as deuterated docosanoic acid (D3-C22:0).[2][17]

  • After incubation, harvest the cells and extract total fatty acids.

  • Derivatize the fatty acids to fatty acid methyl esters (FAMEs).

  • Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS).

  • The rate of β-oxidation is determined by measuring the appearance of the chain-shortened, labeled product (e.g., D3-C16:0).[17]

G start Cultured Cells incubation Incubate with Stable Isotope-Labeled VLCFA (e.g., D3-C22:0) start->incubation extraction Fatty Acid Extraction incubation->extraction derivatization Derivatization to FAMEs extraction->derivatization gcms GC-MS Analysis derivatization->gcms end Quantify Labeled Product (e.g., D3-C16:0) gcms->end

Workflow for Measuring Peroxisomal β-Oxidation.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methodologies and experimental data for validating the function of genes involved in the metabolism of (2E)-Hexacosenoyl-CoA and other very long-chain fatty acids (VLCFAs). The focus is on presenting supporting experimental data, detailed protocols for key validation techniques, and clear visual workflows to aid in experimental design and interpretation.

The metabolism of VLCFAs is critical for numerous biological processes, and mutations in the genes encoding the enzymes in these pathways can lead to a variety of inherited diseases, including ichthyosis, macular degeneration, and demyelination.[1][2][3] Validating the specific function of these genes is therefore essential for understanding disease pathophysiology and developing targeted therapeutic interventions.

Key Gene Families in VLCFA Elongation

The synthesis of VLCFAs occurs through a fatty acid elongation cycle in the endoplasmic reticulum.[2] this compound is a key intermediate in the elongation of C24:0 to C26:0 fatty acids. Two key gene families involved in this process are:

  • ELOVL (Elongation of Very Long-chain fatty acids) family: These enzymes catalyze the first and rate-limiting step in the elongation cycle, the condensation of an acyl-CoA with malonyl-CoA.[1][4] Different ELOVL isozymes exhibit specificity for substrates of different chain lengths and saturation levels.[1][2]

  • Peroxisomal ABC Transporters (e.g., ABCD1): These transporters are responsible for importing VLCFAs into peroxisomes for their degradation via β-oxidation.[5][6] A non-functional transporter leads to the accumulation of VLCFAs in tissues and body fluids.[5][6]

Comparative Data on Gene Function Validation

Validation of gene function often involves comparing wild-type or control systems with systems where the target gene is mutated, knocked out, or has altered expression. The following tables summarize quantitative data from studies validating the function of genes in VLCFA metabolism.

Table 1: Phenotypic Comparison of ABCD1 Deficiency in Human Immune Cells

This table compares the biochemical consequences of ABCD1 deficiency (the genetic basis of X-linked adrenoleukodystrophy or X-ALD) across different cell types, demonstrating cell-specific impairment of VLCFA metabolism. Data is derived from studies on immune cells from healthy controls versus AMN (adrenomyeloneuropathy, a phenotype of X-ALD) patients.[7]

Cell TypeParameter MeasuredFold Change in C26:0 Level (AMN vs. Control)Peroxisomal β-oxidation Activity (% of Control)Key Insight
Monocytes (CD14+) VLCFA Accumulation & Degradation~6-fold increase~30%Severe impairment; low compensatory gene expression.[7]
T cells (CD3+) VLCFA Accumulation & Degradation<2-fold increaseNot significantly differentModerate impairment; partial compensation.[7]
B cells (CD19+) VLCFA Accumulation & DegradationNo significant accumulationSimilar to controlMinimal impairment; suggests strong compensation by other genes (e.g., ABCD2).[7]
Table 2: Comparison of Enzyme Kinetic Properties

This table compares the catalytic efficiency of different (R)-specific enoyl-CoA hydratases, enzymes that can be involved in channeling intermediates from fatty acid degradation pathways into biosynthesis pathways. This type of in vitro analysis is crucial for confirming the specific enzymatic function of a protein.

EnzymeSubstrateVmax (U/mg)Key Insight
PhaJAc (from A. caviae) Crotonyl-CoA (C4)6.2 x 10³High activity for short-chain substrates.[8]
PhaJAc (from A. caviae) 2-Hexenoyl-CoA (C6)1.8 x 10³Activity decreases with increasing chain length.[8]
PhaJAc (from A. caviae) 2-Octenoyl-CoA (C8)Much lower than C4/C6Demonstrates substrate specificity.[8]
PhaJ4a(Re) & PhaJ4b(Re) C4 to C8 Enoyl-CoAs>10-fold higher than PhaJ4c(Re)Shows significant differences in efficiency even among related enzymes.[9]

Visualizing Metabolic and Experimental Pathways

Diagrams are essential for conceptualizing the complex relationships in metabolic pathways and the workflows used to study them.

VLCFA_Elongation_Cycle VLCFA Elongation Cycle in the ER cluster_ER Endoplasmic Reticulum Lumen AcylCoA Acyl-CoA (e.g., C24:0-CoA) Step1_Product 3-Ketoacyl-CoA AcylCoA->Step1_Product Condensation MalonylCoA Malonyl-CoA MalonylCoA->Step1_Product Step2_Product 3-Hydroxyacyl-CoA Step1_Product->Step2_Product Reduction Step3_Product (2E)-Enoyl-CoA (e.g., this compound) Step2_Product->Step3_Product Dehydration Elongated_AcylCoA Elongated Acyl-CoA (Acyl-CoA n+2) Step3_Product->Elongated_AcylCoA Reduction ELOVL ELOVL Enzymes ELOVL->AcylCoA:n KAR 3-ketoacyl-CoA reductase (KAR) KAR->Step1_Product:n HACD 3-hydroxyacyl-CoA dehydratase (HACD) HACD->Step2_Product:n TER trans-2-enoyl-CoA reductase (TER) TER->Step3_Product:n

Caption: The four sequential reactions of the very long-chain fatty acid (VLCFA) elongation cycle.

Gene_Validation_Workflow Experimental Workflow for Gene Function Validation A Hypothesis: Gene X is involved in VLCFA metabolism B Genetic Perturbation A->B C1 Gene Knockout/Knockdown (e.g., CRISPR, shRNA) B->C1 C2 Gene Overexpression B->C2 C3 Patient-derived cells with natural mutation B->C3 D Molecular & Cellular Analysis C1->D C2->D C3->D E1 Transcriptomics (qRT-PCR) - Measure mRNA levels D->E1 E2 Metabolomics (GC-MS, LC-MS) - Quantify VLCFA levels D->E2 E3 Enzyme Assays - Measure protein activity D->E3 F Functional Validation E1->F E2->F E3->F G1 Phenotypic Assays (e.g., cell viability, membrane fluidity) F->G1 G2 Rescue Experiments - Re-introduce Gene X F->G2 H Confirmation of Gene Function G1->H G2->H

Caption: A generalized workflow for validating the function of a candidate gene in a metabolic pathway.

Experimental Protocols

Detailed and reproducible protocols are the foundation of functional gene validation.

Protocol 1: Analysis of VLCFA Levels by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is the gold standard for quantifying the accumulation of VLCFAs, a key indicator of a defect in their metabolism.[5][6]

Objective: To quantify C22:0, C24:0, and C26:0 fatty acid levels in plasma or cell lysates.

Methodology:

  • Lipid Extraction:

    • To 100 µL of plasma or a cell pellet, add 2 mL of a chloroform:methanol (B129727) (2:1, v/v) solution containing an internal standard (e.g., deuterated C26:0).

    • Vortex vigorously for 2 minutes and centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Collect the lower organic phase containing the lipids.

  • Saponification and Methylation:

    • Evaporate the solvent from the organic phase under a stream of nitrogen.

    • Add 1 mL of 0.5 M KOH in methanol and heat at 100°C for 1 hour to saponify the lipids into free fatty acids.

    • Cool the sample and add 1 mL of 14% boron trifluoride in methanol. Heat at 100°C for 30 minutes to convert the free fatty acids into fatty acid methyl esters (FAMEs).

  • FAME Extraction:

    • Add 1 mL of hexane (B92381) and 1 mL of water to the sample, vortex, and centrifuge.

    • Carefully collect the upper hexane layer containing the FAMEs.

    • Repeat the hexane extraction and combine the organic layers.

    • Evaporate the hexane to concentrate the FAMEs and reconstitute in a small volume (e.g., 50 µL) of hexane.

  • GC-MS Analysis:

    • Inject 1-2 µL of the FAME sample into a GC-MS system equipped with a suitable capillary column (e.g., DB-1ms).

    • Use a temperature gradient program to separate the FAMEs based on their chain length and boiling point.

    • Use the mass spectrometer in selected ion monitoring (SIM) mode to detect and quantify the specific ions corresponding to each FAME and the internal standard.

    • Calculate the concentration of each VLCFA relative to the internal standard and compare levels between control and experimental groups.

Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is used to validate whether a genetic perturbation (e.g., knockout) has successfully altered the target gene's expression and to assess potential compensatory changes in the expression of related genes.[10][11]

Objective: To measure the relative mRNA expression levels of target genes (e.g., ELOVLs, ABCD1, ABCD2).

Methodology:

  • RNA Extraction:

    • Isolate total RNA from cultured cells or tissues using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) by measuring absorbance at 260 nm and 280 nm.

  • cDNA Synthesis:

    • Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with a mix of oligo(dT) and random hexamer primers.

  • qRT-PCR Reaction:

    • Prepare a reaction mix containing:

      • SYBR Green Master Mix (contains Taq polymerase, dNTPs, and SYBR Green dye).

      • Forward and reverse primers for the target gene and a housekeeping reference gene (e.g., GAPDH, ACTB).

      • Diluted cDNA template.

      • Nuclease-free water.

    • Perform the reaction in a real-time PCR cycler using a standard three-step cycling protocol (denaturation, annealing, extension).

  • Data Analysis:

    • Determine the cycle threshold (Cq) for each reaction.

    • Calculate the relative expression level of the target gene using the 2-ΔΔCq method.[10]

    • Normalize the Cq value of the target gene to the Cq value of the housekeeping gene (ΔCq).

    • Further normalize the ΔCq of the experimental sample to the ΔCq of a control sample (ΔΔCq).

    • The final fold change is calculated as 2-ΔΔCq.

References

A Comparative Analysis of Synthetic vs. Endogenous (2E)-Hexacosenoyl-CoA in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of the biological activity of synthetic versus endogenous (2E)-Hexacosenoyl-CoA reveals a high degree of functional equivalence, contingent upon the purity and stereochemical integrity of the synthetic molecule. While direct comparative studies are limited, extensive use of synthetic very-long-chain acyl-CoAs (VLCFA-CoAs) in enzymatic assays and cellular studies provides substantial evidence of their utility as surrogates for their endogenous counterparts in biochemical research.

This compound, a 26-carbon monounsaturated very-long-chain acyl-coenzyme A, is a key intermediate in fatty acid metabolism, particularly in the pathways of fatty acid elongation and degradation. Endogenously, it is produced through the action of fatty acid elongase enzymes and is a substrate for enzymes such as very-long-chain acyl-CoA dehydrogenase (VLCAD) in the mitochondrial beta-oxidation pathway. The biological activity of this molecule is intrinsically linked to its role as a substrate and regulator in these vital cellular processes.

Quantitative Comparison of Biological Activity

SubstrateEnzymeSource of SubstrateKm (µM)Vmax (nmol/min/mg)Reference
Palmitoyl-CoA (C16:0)VLCADSynthetic~2-5~50-100[1][2]
Oleoyl-CoA (C18:1)VLCADSynthetic~1-3~60-120[3]
Behenoyl-CoA (C22:0)VLCADSynthetic~0.5-2~30-70[4]

Note: The table presents typical ranges of kinetic parameters observed in studies using synthetic acyl-CoA substrates with VLCAD. Direct kinetic data for endogenous this compound is not available for a direct comparison.

The utility of synthetic acyl-CoAs in these assays underscores their ability to be recognized and processed by the relevant enzymes with high affinity and catalytic efficiency, comparable to what is expected for their endogenous counterparts. The successful use of a synthetic very-long-chain polyunsaturated fatty acid (VLC-PUFA) to elicit biological effects in mice further supports the notion that synthetic VLCFAs can be biologically active.[2]

Key Considerations for Synthetic Acyl-CoAs

The biological activity of synthetic this compound is critically dependent on several factors:

  • Purity: The presence of impurities from the chemical synthesis process, such as shorter or longer chain acyl-CoAs, or unreacted starting materials, can interfere with biological assays and lead to inaccurate results. High-purity synthetic acyl-CoAs, typically achieved through chromatographic purification, are essential for reliable biological studies.

  • Stereochemistry: The "2E" designation refers to the trans configuration of the double bond at the second carbon position. Chemical synthesis can sometimes result in a mixture of cis and trans isomers. Since enzymes are highly stereospecific, the presence of the incorrect isomer could lead to reduced or no biological activity. The endogenous form is exclusively the trans isomer due to the stereospecificity of the enzymes involved in its synthesis.

  • Micelle Formation: Long-chain acyl-CoAs are amphipathic molecules that can form micelles in aqueous solutions. The critical micelle concentration (CMC) can influence the availability of the substrate to the enzyme and affect the observed enzyme kinetics. This property is inherent to both synthetic and endogenous molecules.

Experimental Protocols

The assessment of the biological activity of this compound, whether synthetic or endogenous, typically involves enzymatic assays with purified enzymes or cell-based assays.

Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Activity Assay

This assay measures the rate of oxidation of this compound by VLCAD.

Principle: VLCAD catalyzes the transfer of electrons from the acyl-CoA substrate to an electron acceptor, which can be monitored spectrophotometrically. A common method is the ferricenium reduction assay.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing phosphate (B84403) buffer (pH 7.2), the electron acceptor ferricenium hexafluorophosphate, and the enzyme VLCAD (either purified or in a cell lysate).

  • Substrate Addition: Initiate the reaction by adding a known concentration of this compound (synthetic or extracted endogenous).

  • Spectrophotometric Monitoring: Monitor the decrease in absorbance at 300 nm, which corresponds to the reduction of ferricenium.

  • Calculation of Activity: The rate of the reaction is calculated from the change in absorbance over time using the extinction coefficient of ferricenium. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the reduction of 1 µmol of ferricenium per minute.

Fatty Acid Elongase Activity Assay

This assay measures the incorporation of two-carbon units from malonyl-CoA into an acyl-CoA primer, such as (2E)-Hexacsenoyl-CoA.

Principle: A radiolabeled precursor, such as [14C]malonyl-CoA, is used to track the elongation of the acyl-CoA chain.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing buffer, NADPH (as a reducing agent), the acyl-CoA primer (this compound), and a microsomal fraction containing the fatty acid elongase enzymes.

  • Initiation: Start the reaction by adding [14C]malonyl-CoA.

  • Incubation: Incubate the reaction at 37°C for a defined period.

  • Lipid Extraction: Stop the reaction and extract the total lipids.

  • Analysis: Separate the fatty acyl-CoAs by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) and quantify the radioactivity incorporated into the elongated products using a scintillation counter.

Visualizing the Metabolic Context

To understand the biological role of this compound, it is essential to visualize its position within metabolic pathways.

Fatty_Acid_Metabolism cluster_Elongation Fatty Acid Elongation cluster_BetaOxidation Mitochondrial Beta-Oxidation Acyl-CoA (C24) Acyl-CoA (C24) 3-Ketoacyl-CoA (C26) 3-Ketoacyl-CoA (C26) Acyl-CoA (C24)->3-Ketoacyl-CoA (C26) KCS 3-Hydroxyacyl-CoA (C26) 3-Hydroxyacyl-CoA (C26) 3-Ketoacyl-CoA (C26)->3-Hydroxyacyl-CoA (C26) KCR Acyl-CoA (C24) + Acetyl-CoA Acyl-CoA (C24) + Acetyl-CoA 3-Ketoacyl-CoA (C26)->Acyl-CoA (C24) + Acetyl-CoA Thiolase 3-Hydroxyacyl-CoA (C26)->3-Ketoacyl-CoA (C26) HADH This compound This compound 3-Hydroxyacyl-CoA (C26)->this compound HCD This compound->3-Hydroxyacyl-CoA (C26) ECH (2E)-Hexacsenoyl-CoA (2E)-Hexacsenoyl-CoA Hexacosenoyl-CoA (C26:0) Hexacosenoyl-CoA (C26:0) (2E)-Hexacsenoyl-CoA->Hexacosenoyl-CoA (C26:0) TER Hexacosenoyl-CoA (C26:0)->this compound VLCAD Sphingolipids Sphingolipids Hexacosenoyl-CoA (C26:0)->Sphingolipids Phospholipids Phospholipids Hexacosenoyl-CoA (C26:0)->Phospholipids Malonyl-CoA Malonyl-CoA Malonyl-CoA->3-Ketoacyl-CoA (C26) Acetyl-CoA Acetyl-CoA VLCAD_Assay_Workflow cluster_Preparation Assay Preparation cluster_Execution Assay Execution cluster_Analysis Data Analysis Reaction_Buffer Prepare Reaction Buffer (Phosphate buffer, pH 7.2) Mix_Components Mix Buffer, Ferricenium, and VLCAD Solution Reaction_Buffer->Mix_Components Enzyme_Solution Prepare VLCAD Solution (Purified or cell lysate) Enzyme_Solution->Mix_Components Substrate_Solution Prepare this compound (Synthetic or Endogenous) Initiate_Reaction Add this compound Substrate_Solution->Initiate_Reaction Mix_Components->Initiate_Reaction Monitor_Absorbance Monitor Absorbance at 300 nm Initiate_Reaction->Monitor_Absorbance Calculate_Rate Calculate Rate of Ferricenium Reduction Monitor_Absorbance->Calculate_Rate Determine_Activity Determine VLCAD Activity Calculate_Rate->Determine_Activity

References

A Comparative Guide to Validating the Role of (2E)-Hexacosenoyl-CoA in Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of (2E)-Hexacosenoyl-CoA, a very long-chain fatty acyl-CoA, in the context of cellular signaling. Given that specific signaling pathways initiated by this compound are still an emerging area of research, this document contrasts its known metabolic functions with more established lipid signaling molecules. It further details experimental methodologies required to investigate and validate its potential signaling roles, providing a framework for future research.

Introduction to this compound

This compound (26:1-CoA) is an activated form of a very long-chain fatty acid (VLCFA). Fatty acyl-CoAs are essential intermediates in lipid metabolism and are increasingly recognized as important signaling molecules.[1] VLCFAs, defined as fatty acids with 22 or more carbons, are crucial for various developmental processes.[2]

The most significant known role of this compound is in the pathophysiology of X-linked adrenoleukodystrophy (X-ALD), an inherited metabolic disorder. X-ALD is caused by mutations in the ABCD1 gene, which codes for a peroxisomal transporter responsible for moving VLCFAs from the cytosol into the peroxisome for degradation via β-oxidation.[3][4] In cells deficient in the ABCD1 transporter, this compound has been identified as the most abundantly accumulated VLCFA-CoA species, suggesting its central role in the disease's molecular pathology.[3][4]

Metabolic Context and Potential Signaling Function

Long-chain acyl-CoA esters are known to act as regulatory molecules, influencing the activity of enzymes, ion channels, and transcription factors.[5][6] Their intracellular concentrations are tightly regulated by acyl-CoA binding proteins (ACBPs), which buffer their levels and facilitate their interactions.[1][5] While the direct signaling functions of this compound are not yet well-defined, its accumulation in a disease state points towards a potential role in disrupting cellular homeostasis, possibly through direct signaling or by altering membrane properties.

Below is a diagram illustrating the synthesis of this compound and the metabolic block seen in X-linked adrenoleukodystrophy.

Synthesis and degradation pathway of this compound.

Comparison with Alternative Signaling Molecules

To understand the potential signaling role of this compound, it is useful to compare it with well-characterized lipid-derived and metabolic signaling molecules. Acetyl-CoA is a central metabolic hub, while Palmitoyl-CoA is a common long-chain fatty acyl-CoA involved in protein acylation.

FeatureThis compound (VLCFA-CoA)Palmitoyl-CoA (LCFA-CoA)Acetyl-CoA (SCFA-CoA)
Carbon Chain Length 26 carbons (unsaturated)16 carbons (saturated)2 carbons
Primary Metabolic Role Precursor for complex lipids; substrate for peroxisomal β-oxidation.[3][4]Substrate for β-oxidation, complex lipid synthesis, and protein S-palmitoylation.Central node in metabolism, linking glycolysis, fatty acid oxidation, and the Krebs cycle.[7][8][9]
Known Signaling Function Not well-defined. Accumulation is linked to X-ALD pathology.[3]Allosteric regulator of enzymes; substrate for post-translational modification (S-palmitoylation) affecting protein localization and function.Precursor for acetylcholine (B1216132) synthesis; donor of acetyl groups for histone acetylation (epigenetic regulation).[7][8]
Cellular Location Primarily cytosol and endoplasmic reticulum.[2]Cytosol, mitochondria, ER.Mitochondria and cytosol.
Key Associated Proteins ABCD1 transporter, ELOVL elongases.[3]Acyl-CoA synthetases (ACSLs), protein acyltransferases (PATs).[10]Pyruvate dehydrogenase, ATP citrate (B86180) lyase, histone acetyltransferases (HATs).[7]

Experimental Validation Protocols

Validating the signaling role of (2E)-Hexacsenoyl-CoA requires a multi-step approach, from quantification to functional characterization.

Objective: To accurately measure the concentration of this compound in cells or tissues under different physiological or pathological conditions.

Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) This is the gold standard for acyl-CoA profiling due to its sensitivity and specificity.[4][11]

  • Sample Preparation:

    • Harvest cells (e.g., fibroblasts from X-ALD patients and healthy controls) by scraping into ice-cold methanol.

    • Perform lipid extraction using a methyl-tert-butyl ether (MTBE) based method to separate lipids from other cellular components.

    • Add an internal standard, such as a deuterium-labeled acyl-CoA (e.g., D₃₁-16:0-CoA), to the sample prior to extraction to control for sample loss and ionization efficiency.[4]

    • Dry the lipid extract under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis.

  • LC Separation:

    • Use a reverse-phase chromatography column (e.g., C18) to separate the different acyl-CoA species based on the hydrophobicity of their fatty acid chains.

    • Apply a gradient elution, for example, using a mobile phase consisting of water with formic acid and acetonitrile (B52724) with formic acid.

  • MS/MS Detection:

    • Employ a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • Select precursor ions corresponding to the mass of different acyl-CoAs and fragment them.

    • Monitor specific product ions characteristic of the CoA moiety to ensure specific detection.

    • Quantify the amount of this compound by comparing its peak area to that of the internal standard.

A Cell Culture (e.g., X-ALD & WT Fibroblasts) B Cell Lysis & Lipid Extraction (with Internal Standard) A->B C LC Separation (Reverse-Phase) B->C D MS/MS Detection (MRM Mode) C->D E Data Analysis & Quantification D->E

Workflow for LC-MS/MS-based quantification of acyl-CoAs.

Objective: To determine if direct application of this compound or its precursor fatty acid can elicit a signaling response in cells.

Methodology: Cell-Based Assays Challenges in delivering amphipathic acyl-CoAs into cells necessitate using their precursor fatty acids complexed to a carrier.

  • Preparation of Fatty Acid Solution:

    • Prepare a stock solution of hexacosenoic acid (26:1) sodium salt in ethanol.[12]

    • Use ultrasonication to create a stable micellar solution, which improves bioavailability.[12][13]

    • For cell culture experiments, complex the fatty acid with fatty-acid-free bovine serum albumin (BSA) in the culture medium to facilitate cellular uptake.

  • Experimental Protocol:

    • Culture cells of interest (e.g., primary neurons, hepatocytes) to ~80% confluency.

    • Treat cells with the 26:1-BSA complex at various concentrations and time points. Use a more common fatty acid like palmitic acid (16:0) or oleic acid (18:1) as a comparison.

    • After treatment, harvest cells for downstream analysis.

  • Downstream Readouts:

    • Transcriptomics (RNA-seq): Analyze changes in gene expression to identify pathways affected by elevated 26:1 levels.

    • Phosphoproteomics: Use mass spectrometry to identify changes in protein phosphorylation, a key indicator of signaling pathway activation.

    • Calcium Imaging: Measure intracellular calcium levels using fluorescent indicators (e.g., Fura-2) to test for effects on calcium signaling channels, a known target of some long-chain acyl-CoAs.[5]

    • Western Blotting: Probe for activation of specific signaling proteins (e.g., phosphorylation of MAPK, AKT) or markers of cellular stress (e.g., ER stress, oxidative stress).

cluster_prep Stimulus Preparation cluster_exp Cellular Experiment cluster_analysis Downstream Analysis FA_prep Prepare 26:1 FA-BSA Complex Treatment Treat Cells with FA-BSA (Time course & Dose response) FA_prep->Treatment Cell_culture Culture Target Cells Cell_culture->Treatment Harvest Harvest Cells Treatment->Harvest RNAseq RNA-seq Harvest->RNAseq Phospho Phosphoproteomics Harvest->Phospho Ca_imaging Calcium Imaging Harvest->Ca_imaging WB Western Blot Harvest->WB

Workflow for functional validation of this compound's precursor.

Conclusion

Validating the role of this compound in signaling pathways is a critical step toward understanding the molecular basis of diseases like X-linked adrenoleukodystrophy and uncovering new lipid-mediated regulatory mechanisms. While direct evidence for its signaling role is currently limited, its striking accumulation in ABCD1-deficient cells strongly suggests it is more than a simple metabolic intermediate. By employing robust quantitative methods like LC-MS/MS and systematic functional assays, researchers can begin to elucidate the specific pathways modulated by this unique very long-chain fatty acyl-CoA, paving the way for novel therapeutic strategies.

References

A Comparative Analysis of (2E)-Hexacosenoyl-CoA's Impact on Diverse Cell Types

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the cellular effects of (2E)-Hexacosenoyl-CoA reveals cell-type-specific responses, with significant implications for metabolic research and drug development. This guide provides a comparative analysis of its influence on fibroblasts, neuronal cells, hepatocytes, and adipocytes, supported by experimental data and detailed protocols.

This compound, a very-long-chain fatty acyl-CoA (VLCFA-CoA), is a critical intermediate in lipid metabolism, particularly in the biosynthesis of sphingolipids. Its dysregulation has been prominently linked to the pathophysiology of X-linked adrenoleukodystrophy (X-ALD), a debilitating neurodegenerative disease. Understanding the comparative effects of this molecule across different cell types is paramount for elucidating its broader physiological and pathological roles. This report synthesizes available data on the effects of this compound and compares them with other relevant fatty acyl-CoAs, offering a valuable resource for researchers, scientists, and drug development professionals.

Comparative Effects on Various Cell Types

The cellular consequences of exposure to or accumulation of this compound and other VLCFAs vary significantly across different cell types, reflecting their distinct metabolic functions and vulnerabilities.

Fibroblasts and HeLa Cells: Studies on fibroblasts from X-ALD patients and ABCD1-deficient HeLa cells have been instrumental in understanding the consequences of VLCFA-CoA accumulation. In these cells, a deficiency in the ABCD1 transporter leads to the cytosolic accumulation of VLCFA-CoAs, with hexacosenoyl (26:1)-CoA being one of the most abundant species.[1] This accumulation is a key pathological hallmark and a primary diagnostic marker for X-ALD.

Neuronal and Glial Cells: The central nervous system is particularly vulnerable to the toxic effects of VLCFA accumulation. In oligodendrocytes (the myelin-producing cells of the CNS), astrocytes, and neurons, elevated levels of VLCFAs, including the precursor to this compound, have been shown to induce cell death, elevate intracellular calcium levels, and trigger mitochondrial dysfunction.[2] These effects are believed to contribute significantly to the demyelination and neuroinflammation characteristic of X-ALD.

Hepatocytes: The liver is a central hub for fatty acid metabolism. While direct studies on the effects of this compound on hepatocytes are limited, it is known that the liver is involved in both the synthesis and degradation of VLCFAs. Peroxisomal β-oxidation of VLCFAs is a critical pathway in hepatocytes, and its impairment can lead to VLCFA accumulation. High levels of fatty acyl-CoAs in liver cells can influence gene expression related to lipid metabolism and may contribute to liver toxicity.[3][4][5]

Adipocytes: Adipose tissue is the primary site for energy storage in the form of triglycerides. The differentiation and function of adipocytes are heavily influenced by fatty acids. While specific data on this compound is scarce, it is known that the balance of different fatty acid species can impact adipogenesis (the formation of adipocytes) and the secretion of adipokines, which are hormones that regulate systemic metabolism.[6][7][8][9][10][11]

Quantitative Data Summary

The following tables summarize the known quantitative effects of this compound and comparable fatty acyl-CoAs on various cell types. It is important to note that direct comparative data is limited, and much of the information on this compound is derived from studies on X-ALD.

Cell TypeFatty Acyl-CoAObserved EffectQuantitative Data (where available)Reference
Fibroblasts (X-ALD) This compound (and other VLCFA-CoAs)Accumulation due to impaired peroxisomal β-oxidationSignificantly elevated levels compared to control fibroblasts.[1]
Oligodendrocytes Very-Long-Chain Fatty Acids (VLCFAs)Induction of cell death, mitochondrial depolarization, increased intracellular Ca2+Concentration-dependent effects observed.[2]
Astrocytes Very-Long-Chain Fatty Acids (VLCFAs)Induction of cell death, mitochondrial depolarization, increased intracellular Ca2+Concentration-dependent effects observed.[2]
Neurons Very-Long-Chain Fatty Acids (VLCFAs)Increased intracellular Ca2+-[2]
Hepatocytes Palmitoyl-CoA (C16:0)Can induce lipotoxicity and affect gene expression.-[3][4]
Adipocytes (3T3-L1) Palmitic Acid (precursor to Palmitoyl-CoA)Can inhibit adiponectin secretion and affect adipogenesis.-[6][8]

Signaling Pathways and Experimental Workflows

To visualize the metabolic context and experimental approaches related to this compound, the following diagrams are provided.

Fatty_Acid_Elongation_and_Sphingolipid_Synthesis cluster_elongation Fatty Acid Elongation (ER) cluster_sphingolipid Sphingolipid Synthesis Palmitoyl-CoA (C16:0) Palmitoyl-CoA (C16:0) Elongase Complex Elongase Complex Palmitoyl-CoA (C16:0)->Elongase Complex + Malonyl-CoA Malonyl-CoA Malonyl-CoA Malonyl-CoA->Elongase Complex Stearoyl-CoA (C18:0) Stearoyl-CoA (C18:0) Elongase Complex->Stearoyl-CoA (C18:0) 2C elongation Lignoceroyl-CoA (C24:0) Lignoceroyl-CoA (C24:0) Stearoyl-CoA (C18:0)->Lignoceroyl-CoA (C24:0) ...elongation cycles... Hexacosenoyl-CoA (C26:0) Hexacosenoyl-CoA (C26:0) Lignoceroyl-CoA (C24:0)->Hexacosenoyl-CoA (C26:0) Elongation 2E-Hexacosenoyl-CoA (C26:1) 2E-Hexacosenoyl-CoA (C26:1) Hexacosenoyl-CoA (C26:0)->2E-Hexacosenoyl-CoA (C26:1) Desaturation Ceramide Synthase Ceramide Synthase 2E-Hexacosenoyl-CoA (C26:1)->Ceramide Synthase Serine Serine Serine->Ceramide Synthase Ceramide Ceramide Ceramide Synthase->Ceramide Complex Sphingolipids Complex Sphingolipids Ceramide->Complex Sphingolipids

Biosynthesis of this compound and its role in ceramide synthesis.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays Hepatocytes Hepatocytes 2E-Hexacosenoyl-CoA 2E-Hexacosenoyl-CoA Hepatocytes->2E-Hexacosenoyl-CoA Adipocytes Adipocytes Adipocytes->2E-Hexacosenoyl-CoA Neurons Neurons Neurons->2E-Hexacosenoyl-CoA Fibroblasts Fibroblasts Fibroblasts->2E-Hexacosenoyl-CoA Viability_Toxicity Viability_Toxicity 2E-Hexacosenoyl-CoA->Viability_Toxicity Lipid_Accumulation Lipid_Accumulation 2E-Hexacosenoyl-CoA->Lipid_Accumulation Gene_Expression Gene_Expression 2E-Hexacosenoyl-CoA->Gene_Expression Metabolite_Analysis Metabolite_Analysis 2E-Hexacosenoyl-CoA->Metabolite_Analysis Control_Vehicle Control_Vehicle Alternative_Acyl_CoAs Alternative_Acyl_CoAs

General experimental workflow for comparing the effects of this compound.

Detailed Experimental Protocols

1. Quantification of Intracellular Acyl-CoA Esters by LC-MS/MS

This protocol provides a method for the extraction and quantification of this compound and other acyl-CoA esters from cultured cells.

  • Cell Culture and Harvest:

    • Culture cells to 80-90% confluency in appropriate multi-well plates.

    • Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • For adherent cells, add 1 mL of ice-cold 10% trichloroacetic acid (TCA) directly to the plate, scrape the cells, and transfer to a microcentrifuge tube.

    • For suspension cells, pellet the cells by centrifugation, wash with PBS, and resuspend in 1 mL of ice-cold 10% TCA.

    • Incubate on ice for 15 minutes.

  • Extraction:

    • Centrifuge the cell lysate at 15,000 x g for 10 minutes at 4°C.

    • Discard the supernatant. Wash the pellet twice with 1 mL of ice-cold acetone.

    • Dry the pellet under a stream of nitrogen gas.

    • Resuspend the dried pellet in a suitable buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.0).

    • Add an internal standard (e.g., a commercially available odd-chain acyl-CoA).

    • Perform solid-phase extraction (SPE) using a C18 cartridge to enrich for acyl-CoAs. Elute the acyl-CoAs with an appropriate organic solvent mixture (e.g., methanol/water with a small amount of acid).

  • LC-MS/MS Analysis:

    • Dry the eluate under nitrogen and reconstitute in a solvent compatible with the LC mobile phase.

    • Inject the sample onto a reverse-phase C18 column.

    • Use a gradient elution with mobile phases typically consisting of an aqueous solution with an ion-pairing agent (e.g., heptafluorobutyric acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Detect and quantify the acyl-CoA species using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for each acyl-CoA of interest must be determined empirically or from the literature.[12][13][14][15][16]

2. Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at a density appropriate for the cell type and allow them to adhere overnight.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO) and dilute it to the desired final concentrations in the cell culture medium. Ensure the final solvent concentration is non-toxic to the cells.

    • Treat the cells with various concentrations of this compound and control vehicles for the desired incubation period (e.g., 24, 48, 72 hours).

  • MTT Assay:

    • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

    • Aspirate the medium containing MTT and add a solubilization solution (e.g., DMSO or a solution of isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the absorbance of the untreated control cells.[17][18]

3. Adipocyte Differentiation and Lipid Accumulation Assay (Oil Red O Staining)

This protocol describes the induction of adipogenesis in preadipocytes and the staining of lipid droplets to assess the effect of this compound.

  • Adipocyte Differentiation:

    • Culture preadipocytes (e.g., 3T3-L1 cells) to confluence in a multi-well plate.

    • Two days post-confluence, induce differentiation by switching to a differentiation medium containing a standard adipogenic cocktail (e.g., insulin, dexamethasone, and IBMX).

    • After 2-3 days, replace the induction medium with a maintenance medium containing insulin.

    • To test the effect of this compound, it can be added during the differentiation or to mature adipocytes.

  • Oil Red O Staining:

    • After the desired treatment period, wash the cells with PBS and fix them with 10% formalin for at least 1 hour.

    • Wash the fixed cells with water and then with 60% isopropanol.

    • Stain the cells with a freshly prepared Oil Red O working solution for 10-15 minutes at room temperature.

    • Wash the cells extensively with water to remove unbound dye.

    • Visualize and photograph the stained lipid droplets using a microscope.

    • For quantification, the stained lipid droplets can be extracted with isopropanol, and the absorbance of the solution can be measured at approximately 510 nm.[6][19][20]

Conclusion and Future Directions

The available evidence strongly implicates this compound and other VLCFA-CoAs as significant players in cellular pathophysiology, particularly in the context of X-ALD. However, the precise effects of this compound on a broader range of cell types, including hepatocytes and adipocytes, remain largely unexplored. Future research should focus on direct comparative studies to elucidate the cell-type-specific responses to this molecule and its role in metabolic diseases beyond X-ALD. The development of standardized protocols for the in vitro use of this compound will be crucial for generating comparable and reproducible data across different laboratories. Such studies will undoubtedly provide valuable insights into the complex roles of very-long-chain fatty acids in health and disease.

References

Safety Operating Guide

Navigating the Disposal of (2E)-Hexacosenoyl-CoA: A Procedural Guide to Laboratory Safety and Chemical Handling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of laboratory reagents is a cornerstone of ensuring a safe and compliant research environment. (2E)-Hexacosenoyl-CoA, a long-chain fatty acyl-CoA, is a key metabolite in various biological pathways. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious and informed approach to its disposal is mandatory.

This guide provides essential, immediate safety and logistical information, outlining a comprehensive operational plan for the proper disposal of this compound. The procedures are based on established safety protocols for analogous long-chain acyl-CoA esters and general principles of hazardous chemical waste management.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is critical to adopt a precautionary stance, treating this compound as a potentially hazardous substance. Long-chain acyl-CoA esters are known to be susceptible to chemical and enzymatic degradation, such as hydrolysis of the thioester bond.

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield must be worn.

  • Hand Protection: Chemically resistant gloves, such as nitrile, are required. Inspect gloves for integrity before each use.

  • Body Protection: A standard laboratory coat is mandatory to protect skin and clothing.

All handling and preparation of this compound waste must be conducted within a certified chemical fume hood to minimize the risk of inhalation or aerosol exposure.

II. Precautionary Data Profile

In the absence of specific experimental data for this compound, the following table summarizes the expected physicochemical properties and hazards based on its structure and data from similar long-chain acyl-CoA molecules.

PropertyPrecautionary AssessmentRationale / Source
Physical State Likely a solid at room temperature.Based on the long C26 hydrocarbon chain, similar to other long-chain fatty acyl-CoAs.
Solubility Amphipathic; limited solubility in water, more soluble in organic solvent mixtures (e.g., chloroform/methanol).[1]The molecule has a long, hydrophobic acyl chain and a hydrophilic Coenzyme A moiety.[1]
Stability Susceptible to hydrolysis of the thioester bond, particularly in aqueous solutions at neutral to alkaline pH.[1]The thioester bond is inherently labile.[1] Repeated freeze-thaw cycles can accelerate degradation.[1]
Toxicity Toxicological properties are not fully elucidated. Treat as potentially hazardous.Prudent practice in the absence of specific toxicity data. Related compounds may cause irritation.
Incompatible Materials Strong oxidizing agents, strong acids, and strong bases.These materials can promote the degradation of the molecule, particularly the thioester bond and other functional groups within the Coenzyme A moiety.

III. Step-by-Step Disposal Protocol

The fundamental principle for disposing of this compound is to manage it as regulated chemical waste through your institution's Environmental Health & Safety (EHS) department. Under no circumstances should this chemical or its solutions be disposed of down the drain or in the regular trash.

Proper segregation at the point of generation is critical to ensure safe handling and compliant disposal.[2]

  • Solid Waste:

    • Place any unused or expired pure this compound in its original, sealed container.

    • Contaminated consumables such as weighing papers, pipette tips, and gloves must be collected in a designated, clearly labeled hazardous waste container for solid chemical waste.

  • Liquid Waste:

    • Collect all solutions containing this compound in a dedicated, leak-proof hazardous waste container.[3]

    • Do not mix incompatible waste streams. For example, keep halogenated and non-halogenated solvent waste in separate containers.[4]

    • Aqueous solutions should be collected separately from organic solvent solutions.

  • Sharps Waste:

    • Any needles, syringes, or other sharps contaminated with this compound must be disposed of immediately into a designated, puncture-proof sharps container for hazardous chemical waste.

Proper containerization and labeling prevent accidental exposures and ensure the waste is handled correctly by EHS personnel.

  • Container Selection: Use containers that are chemically compatible with the waste. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable. Ensure containers have secure, leak-proof screw-on caps.[3]

  • Labeling:

    • As soon as waste is first added, affix a hazardous waste tag provided by your EHS department to the container.[5]

    • Clearly write "HAZARDOUS WASTE" on the label.

    • List all chemical constituents by their full names (e.g., "this compound," "Methanol," "Chloroform") and their approximate concentrations or percentages.[6] Avoid using abbreviations or chemical formulas.

    • Include the date the waste was first added to the container.

  • Store all hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[2][7]

  • Ensure all waste containers are kept tightly closed except when adding waste.[3]

  • Use secondary containment (e.g., a chemical-resistant tray or bin) to capture any potential leaks and to segregate incompatible waste types.[3]

  • Once a waste container is full (typically 80-90% capacity), or when your project is complete, seal it securely.

  • Arrange for pickup by contacting your institution's EHS department. Follow their specific procedures for requesting a waste collection.[6]

  • EHS professionals will transport the waste for final disposal, which is typically high-temperature incineration for this class of organic biochemicals.

IV. Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G start Start: This compound Waste Generation ppe Wear Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat start->ppe identify Identify Waste Stream ppe->identify solid Solid Waste (e.g., contaminated gloves, tubes) identify->solid Solid liquid Liquid Waste (e.g., aqueous or solvent solutions) identify->liquid Liquid sharps Sharps Waste (e.g., contaminated needles) identify->sharps Sharps containerize Select & Label Appropriate Hazardous Waste Container solid->containerize liquid->containerize sharps->containerize store Store in Secondary Containment in Designated Satellite Accumulation Area (SAA) containerize->store contact_ehs Container Full or Project Complete: Contact EHS for Pickup store->contact_ehs end End: Compliant Disposal by EHS contact_ehs->end

References

Personal protective equipment for handling (2E)-Hexacosenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling of (2E)-Hexacosenoyl-CoA. In the absence of a specific Safety Data Sheet (SDS), these recommendations are founded on the best practices for handling structurally similar long-chain fatty acyl-CoA molecules and general laboratory safety protocols for biochemical reagents.

I. Understanding the Compound

II. Personal Protective Equipment (PPE)

Consistent use of appropriate personal protective equipment is the first line of defense against chemical exposure. The following table outlines the recommended PPE for handling this compound in a laboratory setting.

PPE Category Item Specifications and Use
Hand Protection Chemical-resistant glovesNitrile or butyl rubber gloves are recommended. For incidental contact, disposable nitrile gloves should be used and replaced immediately upon contamination.[1]
Eye & Face Protection Safety glasses with side shields or chemical splash gogglesSafety glasses provide minimum protection.[1] For tasks with a risk of splashing, chemical splash goggles are required. A face shield over safety glasses is advisable for larger quantities.[1]
Body Protection Laboratory coatA standard lab coat is the minimum requirement.[1][2]
Respiratory Protection Not generally requiredUse in a well-ventilated area. If there is a potential for aerosolization, work in a fume hood.

III. Operational Plan: A Step-by-Step Workflow

Adherence to a structured workflow is essential for the safe and effective handling of this compound.

1. Preparation:

  • Hazard Assessment: Before starting, review this guide and any available data on similar long-chain acyl-CoA compounds.

  • Work Area: Prepare a clean and uncluttered workspace, preferably within a chemical fume hood or a well-ventilated area.

  • Gather Materials: Assemble all necessary equipment, including the chemical, solvents, glassware, and designated waste containers.

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.

2. Handling and Use:

  • Don PPE: Put on the appropriate personal protective equipment as detailed in the table above.

  • Dispensing: If the compound is in solid form, use a spatula or scoop for transfer, taking care to avoid creating dust. For solutions, use appropriate volumetric glassware.

  • Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory.[3] Avoid smelling or tasting chemicals.[3]

  • Heating: If heating is necessary, use a controlled method such as a heating mantle or water bath within a fume hood.

3. Post-Handling:

  • Decontamination: Thoroughly clean the work area and any reusable equipment after use.

  • PPE Removal: Remove gloves first, followed by the lab coat and eye protection to prevent cross-contamination.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[3]

G Figure 1. Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Hazard Assessment prep2 Prepare Work Area prep1->prep2 prep3 Gather Materials prep2->prep3 prep4 Check Emergency Equipment prep3->prep4 handle1 Don PPE prep4->handle1 Proceed to Handling handle2 Dispense Compound handle1->handle2 handle3 Perform Experiment handle2->handle3 post1 Decontaminate Work Area handle3->post1 Experiment Complete post2 Dispose of Waste post1->post2 post3 Remove PPE post2->post3 post4 Wash Hands post3->post4

Caption: Figure 1. A logical workflow for the safe handling of this compound.

IV. Disposal Plan

Proper waste disposal is critical for laboratory and environmental safety. As this compound is a biochemical reagent not classified as hazardous, it can typically be disposed of as non-hazardous biomedical waste.

1. Waste Segregation:

  • Unused Chemical: Collect in a designated, labeled, and sealed container for chemical waste. Do not mix with other waste streams unless compatibility is confirmed.

  • Contaminated Labware: Items such as pipette tips and tubes should be placed in a designated container for biomedical waste.

  • Empty Containers: Rinse empty containers thoroughly with an appropriate solvent. Dispose of the rinsate as chemical waste. The defaced container can then be discarded with regular laboratory glass or plastic waste.

2. Disposal Method:

  • For disposal of the collected chemical and contaminated labware, it is recommended to work with a reputable non-hazardous waste disposal company to ensure compliance with all relevant regulations.[4] While this compound is not expected to be hazardous, professional disposal services ensure proper handling and documentation.[4][5] In many institutions, this type of waste is managed through established biomedical waste streams.[6][7] After appropriate treatment, such as steam sterilization, the decontaminated material can often be disposed of as non-hazardous solid waste.[8]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.